molecular formula C9H8N4O B8106579 4-(6-Methyl-1,2,4,5-tetrazin-3-yl)phenol

4-(6-Methyl-1,2,4,5-tetrazin-3-yl)phenol

Katalognummer: B8106579
Molekulargewicht: 188.19 g/mol
InChI-Schlüssel: WQYZHGNJBULAME-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

4-(6-Methyl-1,2,4,5-tetrazin-3-yl)phenol (CAS 58884-35-8) is a chemical reagent that functions as a versatile linker, containing a methyltetrazine group and a hydroxy (phenol) moiety . Its primary research application lies in the field of bioorthogonal chemistry, where it enables the simple and efficient incorporation of a tetrazine group onto various biomolecules . This compound is particularly valuable for modifying antibodies, as well as TCO-containing peptides and other molecules equipped with trans-cyclooctene (TCO) groups . The mechanism of action is based on the inverse electron-demand Diels-Alder (IEDDA) reaction, a rapid and selective bioorthogonal ligation between the tetrazine and TCO groups. This reaction is widely utilized for labeling, tracking, and conjugating biomolecules in complex biological environments with minimal interference. The compound has a molecular formula of C9H8N4O and a molecular weight of 188.19 g/mol . It is typically supplied as a solid and should be stored in a cool, dark place . This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Eigenschaften

IUPAC Name

4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4O/c1-6-10-12-9(13-11-6)7-2-4-8(14)5-3-7/h2-5,14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQYZHGNJBULAME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N=N1)C2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 4-(6-Methyl-1,2,4,5-tetrazin-3-yl)phenol: Properties and Applications in Bioorthogonal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(6-Methyl-1,2,4,5-tetrazin-3-yl)phenol is a heterocyclic aromatic compound that has emerged as a valuable tool in the field of bioorthogonal chemistry. Its unique chemical properties, particularly the presence of a tetrazine ring, enable highly specific and rapid reactions within complex biological systems without interfering with native biochemical processes. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, with a focus on its utility for researchers in drug development and chemical biology.

Core Chemical Properties

This compound is a pink to red solid at room temperature.[1] The key structural features of this molecule are a methyl-substituted tetrazine ring and a phenol (B47542) group.[1][2] The tetrazine moiety is responsible for its bioorthogonal reactivity, while the phenolic hydroxyl group offers a versatile handle for further chemical modifications.[1][2]

PropertyValueSource(s)
Molecular Formula C₉H₈N₄O[3][4]
Molecular Weight 188.19 g/mol [3][4]
CAS Number 58884-35-8[3]
Appearance Pink to red solid[1]
Purity Typically ≥98%[3]
Solubility Soluble in DMSO (100 mg/mL), and can be prepared in aqueous solutions with co-solvents like PEG300 and Tween-80.[1]
Storage Conditions Store at -20°C, protected from light and moisture.[2][3]

Synonyms:

  • 4-(6-methyl-s-tetrazin-3-yl)phenol

  • Several catalog numbers such as HY-141274 and BP-23732[3]

Bioorthogonal Reactivity: The Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction

The primary application of this compound stems from its participation in the inverse-electron-demand Diels-Alder (IEDDA) reaction. This bioorthogonal "click" reaction is exceptionally fast and selective, proceeding readily under physiological conditions without the need for a catalyst.[2][5]

In this reaction, the electron-poor tetrazine (the diene) rapidly and specifically reacts with an electron-rich dienophile, most commonly a strained alkene or alkyne such as a trans-cyclooctene (B1233481) (TCO) or norbornene derivative.[2][6] This reaction forms a stable covalent bond, enabling the precise labeling and conjugation of biomolecules.[6][7] The methyl substitution on the tetrazine ring enhances its stability and reactivity in these click reactions.[2]

IEDDA_Reaction cluster_reactants Reactants cluster_product Product Tetrazine This compound Conjugate Stable Bioconjugate Tetrazine->Conjugate IEDDA Reaction (Bioorthogonal) TCO trans-Cyclooctene (TCO) (on a biomolecule) TCO->Conjugate Synthesis_Workflow Start Nitrile Precursors (e.g., 4-cyanophenol, acetonitrile) Step1 Condensation with Hydrazine (with catalyst) Start->Step1 Intermediate Dihydrotetrazine Intermediate Step1->Intermediate Step2 Oxidation (e.g., NaNO2 / Acid) Intermediate->Step2 Product This compound Step2->Product Purification Purification (Chromatography/Recrystallization) Product->Purification

References

The Core Mechanism of 4-(6-Methyl-1,2,4,5-tetrazin-3-yl)phenol in Click Chemistry: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action, quantitative data, and experimental applications of 4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenol in the realm of click chemistry. This versatile molecule is a key player in bioorthogonal chemistry, enabling the rapid and specific conjugation of biomolecules in complex biological environments.

Core Principles: The Inverse-Electron-Demand Diels-Alder Reaction

The primary mechanism of action of this compound in click chemistry is the inverse-electron-demand Diels-Alder (iEDDA) reaction . This reaction is a type of [4+2] cycloaddition between an electron-deficient diene (the 1,2,4,5-tetrazine (B1199680) ring) and an electron-rich dienophile, typically a strained alkene such as trans-cyclooctene (B1233481) (TCO) or norbornene.

The key features of this reaction are:

  • Bioorthogonality: The reaction proceeds with high specificity and does not interfere with or cross-react with native biological functional groups.

  • Rapid Kinetics: The iEDDA reaction involving tetrazines is one of the fastest bioorthogonal reactions known, with second-order rate constants reaching up to 10^6 M⁻¹s⁻¹.[1]

  • Irreversibility: The initial cycloaddition is followed by a retro-Diels-Alder reaction that releases a molecule of dinitrogen (N₂), driving the reaction to completion and forming a stable dihydropyridazine (B8628806) product.

  • Catalyst-Free: The reaction occurs readily under physiological conditions (aqueous environment, neutral pH, and ambient temperature) without the need for a catalyst.

The this compound molecule possesses two key functionalities:

  • The methyl-substituted tetrazine ring , which acts as the reactive diene in the iEDDA reaction. The methyl group enhances the stability of the tetrazine ring.[2]

  • The phenolic hydroxyl group , which provides a versatile handle for further functionalization, allowing the tetrazine to be conjugated to other molecules of interest, such as fluorophores, drugs, or linkers for attachment to biomolecules.[2][3]

Caption: The inverse-electron-demand Diels-Alder (iEDDA) reaction mechanism.

Quantitative Data

The reaction kinetics of the iEDDA ligation are highly dependent on the substituents on both the tetrazine and the dienophile. Electron-withdrawing groups on the tetrazine generally increase the reaction rate, while electron-donating groups, such as the methyl and phenol (B47542) groups in this compound, can slightly decrease the rate but improve the stability of the molecule.[4]

Tetrazine DerivativeDienophileSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Reference
Methyl-tetrazinetrans-Cyclooctene (TCO)210 - 30,000[5]
3,6-diphenyl-1,2,4,5-tetrazineBicyclononyne (BCN)3.6[4]
3,6-di(pyridin-2-yl)-1,2,4,5-tetrazineBicyclononyne (BCN)118[4]
Methyl-tetrazineNorbornene~1[4]

Stability: this compound exhibits good stability in aqueous media, which is advantageous for bioorthogonal applications. It should be stored at -20°C, protected from light and moisture. For handling, anhydrous solvents like DMSO or DMF are recommended, and prolonged exposure to light should be avoided to maintain the stability of the tetrazine ring.[2] Stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for 1 month.[6]

Experimental Protocols

Synthesis of this compound

While a variety of methods exist for the synthesis of 3,6-disubstituted-1,2,4,5-tetrazines, a common approach involves the condensation of a nitrile with hydrazine (B178648), followed by oxidative aromatization. A plausible synthetic route for this compound is outlined below:

Synthesis_Pathway cluster_step1 Step 1: Dihydrotetrazine Formation cluster_step2 Step 2: Oxidation start 4-Hydroxybenzonitrile + Acetamidine (B91507) hydrochloride reagents1 Hydrazine hydrate (B1144303), Sulfur start->reagents1 product1 Dihydro-4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenol reagents1->product1 reagents2 Sodium nitrite (B80452), Acetic acid product1->reagents2 product2 This compound reagents2->product2

Caption: Plausible synthetic pathway for this compound.

Methodology:

  • Dihydrotetrazine Formation: 4-Hydroxybenzonitrile and acetamidine hydrochloride are reacted with hydrazine hydrate in the presence of a catalyst such as sulfur. This reaction typically involves heating the mixture in a suitable solvent like ethanol.

  • Oxidation: The resulting dihydrotetrazine intermediate is then oxidized to the aromatic 1,2,4,5-tetrazine. This is commonly achieved using an oxidizing agent like sodium nitrite in an acidic medium such as acetic acid.

  • Purification: The final product is purified using standard techniques such as column chromatography.

Protocol for Pre-targeted Cellular Imaging

This protocol describes a two-step "pre-targeting" approach for labeling cell surface antigens. First, a biomolecule of interest (e.g., an antibody) functionalized with a dienophile (TCO) is administered to the cells. After unbound antibody is washed away, the tetrazine-containing imaging probe is added, which then "clicks" to the TCO-labeled antibody for visualization.

Pretargeting_Workflow cluster_step1 Step 1: Antibody-TCO Conjugation cluster_step2 Step 2: Pre-targeting cluster_step3 Step 3: Click Reaction and Imaging antibody Antibody conjugation Conjugation Reaction (e.g., amine coupling) antibody->conjugation tco_nhs TCO-NHS ester tco_nhs->conjugation antibody_tco Antibody-TCO Conjugate conjugation->antibody_tco cells Cells expressing target antigen incubation1 Incubate with Antibody-TCO cells->incubation1 wash1 Wash to remove unbound antibody incubation1->wash1 incubation2 Incubate with Tetrazine Probe wash1->incubation2 tetrazine_probe This compound (functionalized with a fluorophore) wash2 Wash to remove unbound probe incubation2->wash2 imaging Fluorescence Microscopy wash2->imaging

Caption: Experimental workflow for pre-targeted cellular imaging.

Methodology:

  • Preparation of Antibody-TCO Conjugate:

    • Dissolve the antibody of interest in a suitable buffer (e.g., PBS, pH 7.4).

    • Dissolve a TCO-NHS ester in anhydrous DMSO.

    • Add the TCO-NHS ester solution to the antibody solution at a specific molar ratio and incubate to allow the NHS ester to react with primary amines (e.g., lysine (B10760008) residues) on the antibody.

    • Purify the Antibody-TCO conjugate using size exclusion chromatography or dialysis to remove unreacted TCO-NHS ester.

  • Pre-targeting of Cells:

    • Culture cells that express the target antigen for the antibody.

    • Incubate the cells with the Antibody-TCO conjugate for a sufficient time to allow for binding to the target antigen.

    • Wash the cells thoroughly with buffer to remove any unbound Antibody-TCO conjugate.

  • Click Reaction and Imaging:

    • Prepare a solution of this compound that has been functionalized with a fluorescent reporter via its phenolic hydroxyl group.

    • Incubate the pre-targeted cells with the fluorescent tetrazine probe. The iEDDA reaction will occur rapidly, covalently linking the fluorophore to the antibody-TCO conjugate on the cell surface.

    • Wash the cells to remove any unbound fluorescent tetrazine probe.

    • Image the cells using fluorescence microscopy.

Conclusion

This compound is a powerful and versatile tool in the field of click chemistry and bioorthogonal labeling. Its robust iEDDA reactivity, coupled with the functional handle provided by the phenolic group, makes it an invaluable reagent for researchers in chemistry, biology, and medicine. The ability to perform rapid, specific, and catalyst-free ligations in complex biological systems opens up a wide range of applications, from fundamental biological studies to the development of next-generation diagnostics and therapeutics.

References

Bioorthogonal reactivity of methyl-substituted tetrazine compounds

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Bioorthogonal Reactivity of Methyl-Substituted Tetrazine Compounds

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The inverse electron-demand Diels-Alder (iEDDA) reaction between 1,2,4,5-tetrazines and strained dienophiles stands as a cornerstone of bioorthogonal chemistry, celebrated for its exceptionally rapid kinetics and high specificity in complex biological environments.[1][2] This guide focuses on methyl-substituted tetrazines, a critical class of reagents that offer a finely tuned balance between reactivity and stability, making them indispensable tools for applications ranging from cellular imaging to pre-targeted drug delivery and in vivo diagnostics.[3] The addition of a methyl group, an electron-donating substituent, enhances the stability of the tetrazine ring in aqueous media compared to unsubstituted analogues, while maintaining a high reaction rate suitable for most bioconjugation applications.[3][4] This document provides a comprehensive analysis of the structure-reactivity relationships, quantitative kinetic data, detailed experimental protocols, and logical workflows pertinent to the application of methyl-substituted tetrazines.

Core Principles: The Inverse-Electron-Demand Diels-Alder Reaction

The utility of tetrazines in bioorthogonal chemistry is rooted in the iEDDA reaction, a [4+2] cycloaddition between an electron-poor diene (the tetrazine) and an electron-rich dienophile (typically a strained alkene or alkyne).[1][5] The reaction rate is governed by the energy gap between the Lowest Unoccupied Molecular Orbital (LUMO) of the tetrazine and the Highest Occupied Molecular Orbital (HOMO) of the dienophile.[6] A smaller energy gap leads to a faster reaction. The reaction proceeds through a bicyclic intermediate which rapidly undergoes a retro-Diels-Alder reaction to eliminate nitrogen gas (N₂), irreversibly forming a stable dihydropyridazine (B8628806) product.[7][8]

The Influence of Methyl Substitution

Substituents on the tetrazine ring play a pivotal role in modulating both reactivity and stability.[9] The methyl group influences the tetrazine moiety through two primary effects:

  • Electronic Effect : As an electron-donating group (EDG), the methyl group slightly increases the energy of the tetrazine's LUMO.[10] According to frontier molecular orbital theory, this should decrease the reaction rate compared to tetrazines bearing electron-withdrawing groups (EWGs).[5] While EWGs do accelerate the reaction, they often concurrently decrease the stability of the tetrazine ring toward degradation in aqueous environments.[4][6] The methyl group provides a crucial balance, offering enhanced stability with only a moderate trade-off in reaction speed.[3]

  • Steric Effect : The methyl group introduces steric bulk, which can hinder the approach of the dienophile to the tetrazine ring.[9][10] This steric hindrance can lead to a decrease in reaction rates, particularly with bulky dienophiles.[6][7] However, for many applications using common dienophiles like trans-cyclooctenes (TCO), the electronic stabilization and predictability afforded by methyl substitution outweigh the minor steric penalties. In some cases, steric strain can actually accelerate reactions by pre-distorting the tetrazine into a geometry closer to the transition state.[11]

The interplay of these effects makes methyl-substituted tetrazines, such as 3-methyl-6-phenyl-1,2,4,5-tetrazine, a preferred choice for many biological applications that require a combination of good stability over long incubation times and fast, reliable conjugation kinetics.[3][10]

Quantitative Data: Reaction Kinetics and Stability

The selection of a specific tetrazine derivative is a critical decision in experimental design. The following tables summarize quantitative data for the reactivity and stability of various methyl-substituted tetrazines to facilitate this process.

Table 1: Second-Order Rate Constants (k₂) for Reactions of Methyl-Substituted Tetrazines

This table presents the reaction rates of various tetrazines with commonly used dienophiles. The data highlights how the partner substituent on the tetrazine ring and the nature of the dienophile affect the reaction kinetics.

Tetrazine DerivativeDienophileSolvent/Conditionsk₂ (M⁻¹s⁻¹)Reference(s)
3-(p-aminomethylphenyl)-6-methyl-1,2,4,5-tetrazineTCOPBS, 37°C820 ± 70[1]
3,6-Dimethyl-1,2,4,5-tetrazine (Me₂Tz)Ethylene (gas phase)DFT Calculation(Relative reactivity)[9]
Monosubstituted Methyl Tetrazine Analogue (4b)CyclopropeneNot Specified(14x slower than H-Tz)[10][12]
Methyl-substituted Pyridyl TetrazineTCO-PEG₄DPBS, 37°C(Varies by position)[11]
6-Methyl-1,2,4,5-tetrazine-enyneNot SpecifiedNot Specified(Used for quenching)[2]

Note: TCO = trans-cyclooctene; PBS = Phosphate-Buffered Saline; DPBS = Dulbecco's Phosphate-Buffered Saline; DFT = Density Functional Theory.

Table 2: Comparative Stability of Tetrazine Derivatives

Stability in aqueous, physiological media is crucial for the success of in vivo experiments. This table provides a qualitative and quantitative comparison of the stability of different tetrazine classes.

Tetrazine ClassSubstituent TypeStability in Aqueous MediaCommentsReference(s)
Methyl-Substituted Electron-DonatingHigh The methyl group enhances stability compared to unsubstituted tetrazines.[3][13]
Unsubstituted (H-Tz) NeutralModerateProne to degradation, especially with long incubation times.[11][13]
Pyridyl-Substituted Electron-WithdrawingLow to ModerateHighly reactive but often unstable; dipyridyl tetrazine shows <1% remaining after 24h in cell media.[4][6]
Hydroxyl-Substituted Electron-DonatingHighMore stable than pyridyl-substituted tetrazines and suitable for long incubations.[4]
Phenyl-Substituted Weakly Withdrawing/DonatingModerate to HighGenerally more stable than highly activated pyridyl tetrazines.[4]

Visualized Workflows and Mechanisms

Diagrams are provided to clarify complex mechanisms and experimental workflows, adhering to specified design constraints.

Caption: Inverse electron-demand Diels-Alder (iEDDA) reaction mechanism.

Pretargeting_Workflow cluster_step1 Step 1: Targeting Phase (in vivo) cluster_step2 Step 2: Imaging Phase (in vivo) cluster_step3 Step 3: Detection Inject_Ab Administer TCO-modified Antibody (Ab-TCO) Bind_Target Ab-TCO binds to tumor antigen Inject_Ab->Bind_Target Clearance Unbound Ab-TCO clears from circulation Bind_Target->Clearance Inject_Tz Administer Methyl-Tetrazine Probe (e.g., ¹⁸F-Me-Tz) Clearance->Inject_Tz Waiting Period (24-72h) Reaction ¹⁸F-Me-Tz undergoes rapid iEDDA reaction with Ab-TCO at the tumor site Inject_Tz->Reaction Clearance_Tz Unbound ¹⁸F-Me-Tz clears rapidly Reaction->Clearance_Tz Imaging Perform PET Imaging Reaction->Imaging Signal Accumulation Result High-contrast image of the tumor is generated Imaging->Result

Caption: Pre-targeted PET imaging workflow using Me-Tz bioorthogonal chemistry.

Reactivity_Stability_Tradeoff cluster_ewg Electron-Withdrawing Groups (EWGs) cluster_edg Electron-Donating Groups (EDGs) Core Tetrazine Core EWG e.g., Pyridyl, Pyrimidyl Core->EWG Substitution EDG e.g., Methyl, Alkyl Core->EDG Substitution EWG_Reactivity Increases Reactivity (Lowers LUMO Energy) EWG->EWG_Reactivity EWG_Stability Decreases Stability (Susceptible to Nucleophiles) EWG->EWG_Stability EDG_Reactivity Decreases Reactivity (Raises LUMO Energy) EDG_Stability Increases Stability (Shields Ring) EDG->EDG_Reactivity EDG->EDG_Stability

Caption: Reactivity vs. stability trade-off for substituted tetrazines.

Experimental Protocols

The following protocols provide standardized procedures for key experiments involving methyl-substituted tetrazines.

Protocol 5.1: General Synthesis of an Asymmetric Methyl-Substituted Tetrazine

This protocol describes a common method for synthesizing an unsymmetrical tetrazine, such as 3-methyl-6-phenyl-1,2,4,5-tetrazine, based on the Pinner synthesis.[14][15]

Materials:

Methodology:

  • Amidrazone Formation: In a round-bottom flask under an inert atmosphere, dissolve benzonitrile (1.0 eq) in anhydrous ethanol. Add anhydrous hydrazine (2.0 eq) and a catalytic amount of sulfur.

  • Reflux the mixture for 12-24 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

  • After cooling, the product can often be precipitated by adding water or can be extracted into an organic solvent. Purify the resulting benzamidrazone intermediate.

  • Tetrazine Ring Formation: Dissolve the purified benzamidrazone (1.0 eq) and zinc triflate (Zn(OTf)₂) as a catalyst in acetonitrile. Add anhydrous hydrazine (3.0-5.0 eq).

  • Stir the reaction at an elevated temperature (e.g., 60-80 °C) for 24-48 hours in a sealed vessel.

  • Oxidation: Cool the reaction mixture to 0 °C. Slowly add an oxidizing agent (e.g., aqueous sodium nitrite (B80452) followed by dropwise addition of acetic acid) until the characteristic magenta color of the tetrazine appears and persists.[1]

  • Purification: Extract the crude tetrazine product into an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the final product by column chromatography on silica (B1680970) gel to yield the pure 3-methyl-6-phenyl-1,2,4,5-tetrazine.

Protocol 5.2: Determining Second-Order Rate Constant (k₂) via UV-Vis Spectroscopy

This protocol details the measurement of the reaction rate between a methyl-tetrazine and a dienophile (e.g., TCO) by monitoring the disappearance of the tetrazine's characteristic absorbance.[8][13]

Materials:

  • Methyl-tetrazine derivative (stock solution in DMSO or DMF)

  • TCO derivative (stock solution in DMSO or DMF)

  • Reaction buffer (e.g., PBS, pH 7.4)

  • UV-Vis spectrophotometer with a temperature-controlled cuvette holder

  • Quartz cuvette

Methodology:

  • Preparation: Prepare a stock solution of the methyl-tetrazine derivative (e.g., 10 mM in DMSO). Prepare a stock solution of the TCO derivative (e.g., 100 mM in DMSO).

  • Reaction Setup: In a 1 mL quartz cuvette, dilute the tetrazine stock solution in the reaction buffer to a final concentration where its absorbance at λₘₐₓ (~520-540 nm) is between 0.8 and 1.0. Equilibrate the cuvette to the desired temperature (e.g., 25 °C or 37 °C).

  • Initiate Reaction: To start the reaction, add a ≥10-fold molar excess of the TCO solution to the cuvette. Mix rapidly by inverting the cuvette or by gentle pipetting. This establishes pseudo-first-order conditions.

  • Data Acquisition: Immediately begin recording the absorbance at the tetrazine's λₘₐₓ over time. Continue recording until the absorbance has decayed to less than 10% of its initial value.

  • Data Analysis:

    • The disappearance of the tetrazine will follow pseudo-first-order kinetics.

    • Fit the absorbance decay curve (Absorbance vs. Time) to a single exponential decay function: A(t) = A₀ * exp(-k_obs * t).

    • The observed rate constant (k_obs) is obtained from this fit.

    • Calculate the second-order rate constant (k₂) using the equation: k₂ = k_obs / [TCO] , where [TCO] is the final concentration of the TCO derivative in the cuvette.

  • Replicates: Perform the measurement at least in triplicate to ensure accuracy and calculate the standard deviation.

Protocol 5.3: Assessing Tetrazine Stability in Biological Media

This protocol outlines a method to determine the stability of a methyl-tetrazine derivative under physiologically relevant conditions.[13]

Materials:

  • Methyl-tetrazine derivative (stock solution in DMSO)

  • Biological medium (e.g., PBS with 10% Fetal Bovine Serum (FBS), or cell culture medium)

  • High-Performance Liquid Chromatography (HPLC) or LC-MS system

  • Incubator or water bath set to 37 °C

  • Acetonitrile (for quenching)

Methodology:

  • Sample Preparation: Prepare a solution of the methyl-tetrazine derivative in the chosen biological medium at a final concentration suitable for HPLC detection (e.g., 50-100 µM).

  • Incubation: Incubate the solution at 37 °C.

  • Time Points: At designated time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot of the reaction mixture.

  • Quenching and Analysis: Immediately quench the aliquot by adding an equal volume of cold acetonitrile to precipitate proteins. Centrifuge the sample to pellet the precipitate.

  • Analyze the supernatant by reverse-phase HPLC, monitoring at the λₘₐₓ of the tetrazine. Quantify the peak area corresponding to the intact tetrazine.

  • Data Analysis: Plot the percentage of remaining tetrazine (relative to the t=0 time point) against time. From this plot, the half-life (t₁/₂) of the tetrazine derivative under these conditions can be determined.

Conclusion

Methyl-substituted tetrazines represent a vital and versatile class of reagents within the bioorthogonal chemistry toolkit. Their unique position, offering a pragmatic compromise between the high reactivity of electron-poor tetrazines and the superior stability of more electron-rich systems, makes them exceptionally well-suited for a broad spectrum of biological applications. By providing a foundation of quantitative data and robust experimental protocols, this guide aims to empower researchers to make informed decisions in the design and execution of their bioconjugation strategies, ultimately accelerating innovation in chemical biology and drug development.

References

An In-depth Technical Guide to the Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction: Principles and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

The Inverse-Electron-Demand Diels-Alder (IEDDA) reaction has rapidly become a cornerstone of bioorthogonal chemistry, prized for its exceptionally fast reaction kinetics, high specificity, and ability to proceed in complex biological environments without the need for a catalyst.[1][2] This technical guide provides a comprehensive overview of the core principles of the IEDDA reaction, with a particular focus on the widely used tetrazine ligation. It offers detailed experimental protocols, quantitative kinetic data, and visualizations to aid researchers, scientists, and drug development professionals in the successful application of this powerful chemical tool.

Core Principles of the IEDDA Reaction

The IEDDA reaction is a [4+2] cycloaddition between an electron-deficient diene and an electron-rich dienophile.[2][3] This is the reverse of the classical Diels-Alder reaction, where an electron-rich diene reacts with an electron-poor dienophile.[2] In the context of bioorthogonal chemistry, the most prominent examples of IEDDA reactions involve the use of 1,2,4,5-tetrazines as the electron-deficient diene component.[1][4]

The reaction's energetics are governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the dienophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the diene.[1] The reaction proceeds through a concerted [4+2] cycloaddition to form a highly unstable bicyclic intermediate. This intermediate then rapidly undergoes a retro-Diels-Alder reaction, releasing a molecule of nitrogen gas (N₂) to form a stable dihydropyridazine (B8628806) product, which may subsequently be oxidized to a pyridazine.[5][6] This irreversible release of nitrogen provides a strong thermodynamic driving force for the reaction.[7]

A key advantage of the IEDDA reaction is its bioorthogonality; the reactants are highly selective for each other and do not cross-react with biological functional groups.[2] This allows for the precise and efficient labeling of biomolecules in their native environment.[5][7] Furthermore, the reaction is catalyst-free, avoiding the cytotoxicity associated with heavy metal catalysts used in other click chemistry reactions.[2][7]

Quantitative Data: Reaction Kinetics

The selection of the appropriate tetrazine and dienophile is critical for experimental success. The following table summarizes second-order rate constants (k₂) for various IEDDA reaction pairs, providing a basis for rational reactant selection. The reactivity is significantly influenced by the ring strain of the dienophile and the electronic properties of both reactants.[6]

DieneDienophileSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Solvent
3,6-di-(2-pyridyl)-s-tetrazinetrans-cyclooctene (B1233481) (TCO)20009:1 Methanol/Water
Tetrazine-modified dyeNorbornene-modified 2'-deoxyuridine1.0599:1 Water/DMSO
Tetrazine-modified dyeHomallyl-modified 2'-deoxyuridine0.001599:1 Water/DMSO
Tetrazine-modified dyeCyclopropenyl-modified 2'-deoxyuridine0.07799:1 Water/DMSO

Note: Reaction rates are influenced by substituents on both the diene and dienophile, as well as solvent conditions.[8][9]

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing the IEDDA reaction.

Protocol 1: Synthesis of 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine

This protocol describes a representative procedure for the synthesis of a commonly used tetrazine in bioorthogonal applications.[1]

Materials:

Procedure:

  • Dihydrotetrazine Formation: In a round-bottom flask under a nitrogen atmosphere, combine 2-cyanopyridine (2.0 mmol) and anhydrous hydrazine (10.0 mmol).[1] The reaction can be stirred at room temperature or gently heated (e.g., to 78°C in ethanol) for 30 minutes to several hours.[1] Reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Oxidation to Tetrazine: Cool the reaction mixture in an ice bath. Slowly add a solution of sodium nitrite (NaNO₂) in water, followed by the dropwise addition of glacial acetic acid. The reaction mixture will typically change color to a vibrant pink or red, indicating the formation of the tetrazine.[1]

  • Purification: The crude product can be extracted with an organic solvent like dichloromethane or purified directly by column chromatography on silica (B1680970) gel. The final product is typically a colored solid.[1]

Protocol 2: Antibody-TCO Conjugation and Tetrazine Ligation

This protocol outlines the labeling of an antibody with a trans-cyclooctene (TCO) derivative, followed by ligation with a tetrazine-functionalized molecule.[1][2]

Materials:

  • Antibody solution (1-5 mg/mL) in a suitable reaction buffer (e.g., PBS)

  • TCO-NHS ester

  • Tetrazine-functionalized molecule

  • Spin desalting column

  • 1 M glycine (B1666218) (pH 8.5)

Procedure:

  • Antibody Preparation: Prepare the antibody solution at a concentration of approximately 1-5 mg/mL in the reaction buffer.[1]

  • TCO Labeling: Add the TCO-NHS ester to the antibody solution. The molar ratio of TCO-NHS ester to antibody may need to be optimized. Incubate the reaction at room temperature for a specified time.

  • Quenching: Quench the reaction by adding 1 µL of 1 M glycine (pH 8.5) and incubate for an additional 5 minutes.[2]

  • Purification of TCO-labeled Antibody: Remove the excess, unreacted TCO-NHS ester using a spin desalting column according to the manufacturer's instructions.[1]

  • IEDDA Ligation: Combine the purified TCO-labeled antibody with the tetrazine-functionalized molecule in a suitable reaction buffer. The molar ratio of the reactants may need to be optimized, with a 1:5 to 1:10 ratio of antibody to tetrazine being a common starting point.[2] Incubate at room temperature for 15-60 minutes.[2]

  • Analysis: The resulting antibody conjugate can be analyzed by techniques such as SDS-PAGE, mass spectrometry, or fluorescence imaging, depending on the nature of the tetrazine label.

Visualizations

The following diagrams illustrate the core mechanism of the IEDDA reaction and a general workflow for its application in bioconjugation.

IEDDA_Mechanism cluster_reactants Reactants cluster_cycloaddition [4+2] Cycloaddition cluster_retro Retro-Diels-Alder cluster_product Product Diene Electron-Deficient Diene (e.g., Tetrazine) Intermediate Unstable Bicyclic Intermediate Diene->Intermediate Dienophile Electron-Rich Dienophile (e.g., TCO) Dienophile->Intermediate N2 N₂ (gas) Intermediate->N2 Product Dihydropyridazine Intermediate->Product Bioconjugation_Workflow A 1. Prepare Biomolecule (e.g., Antibody) B 2. Functionalize with Dienophile (e.g., TCO-NHS ester) A->B C 3. Purify Functionalized Biomolecule B->C E 5. IEDDA Reaction (Mix functionalized biomolecule and tetrazine conjugate) C->E D 4. Prepare Tetrazine Conjugate (e.g., Tetrazine-Fluorophore) D->E F 6. Purification of Final Conjugate E->F G 7. Analysis (e.g., SDS-PAGE, Mass Spec, Imaging) F->G

References

A Technical Guide to 4-(6-Methyl-1,2,4,5-tetrazin-3-yl)phenol: Properties, Reactivity, and Applications in Bioconjugation and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This document provides a comprehensive technical overview of 4-(6-Methyl-1,2,4,5-tetrazin-3-yl)phenol, a pivotal reagent in the field of bioorthogonal chemistry. It details the compound's physicochemical properties, core reactivity, and significant applications for researchers, chemists, and professionals in drug development. The guide covers its role in advanced bioconjugation techniques, probe development, and as a versatile linker in the synthesis of complex molecules like Proteolysis Targeting Chimeras (PROTACs). Detailed experimental considerations and reaction mechanisms are presented to facilitate its practical application in a laboratory setting.

Physicochemical Properties

This compound is an aromatic tetrazine derivative distinguished by a methyl-substituted tetrazine ring and a phenolic hydroxyl group.[1] This dual functionality makes it a valuable building block in synthetic and chemical biology workflows.[1] The methyl substitution is known to enhance the stability and reactivity of the tetrazine moiety in click reactions.[1]

All quantitative data regarding its properties are summarized in the table below.

PropertyValueSource(s)
IUPAC Name This compound[2]
Molecular Formula C₉H₈N₄O[2][3][4]
Molecular Weight 188.19 g/mol [2][3][5]
CAS Number 58884-35-8[1][2][4]
Purity Typically ≥98%[4][6]
Appearance Solid[7]
Exact Mass 188.06981089 Da[2]
Solubility Soluble in anhydrous solvents such as DMSO and DMF.[1] For aqueous applications, specific formulations can achieve a solubility of ≥ 2.5 mg/mL.[5][1][5]
Storage and Handling Store at –20°C, protected from light and moisture.[1][4] Stock solutions in anhydrous solvents should be stored at -80°C (stable for up to 6 months) or -20°C (stable for up to 1 month).[5] Avoid prolonged exposure to light to maintain tetrazine stability.[1][1][4][5]
XLogP3-AA 0.3[2]
Hydrogen Bond Donor 1[2]
Hydrogen Bond Acceptor 4[2]

Core Reactivity: The Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction

The primary utility of this compound stems from the tetrazine ring, which functions as an electron-deficient diene in inverse-electron-demand Diels-Alder (IEDDA) reactions.[1][8] This bioorthogonal reaction is exceptionally fast and specific, occurring readily with strained, electron-rich dienophiles such as trans-cyclooctenes (TCO) and bicyclononynes (BCN).[1][9]

The reaction proceeds via a [4+2] cycloaddition, followed by an irreversible, retro-Diels-Alder elimination of nitrogen gas (N₂), which drives the reaction to completion.[8][9] This process forms a stable dihydropyridazine (B8628806) linkage.[8] The reaction is highly efficient in aqueous media, with kinetics often accelerating in water, making it ideal for biological applications.[9][10]

IEDDA_Reaction cluster_reactants Reactants cluster_products Products Tetrazine 4-(6-Methyl-1,2,4,5- tetrazin-3-yl)phenol reaction_node IEDDA [4+2] Cycloaddition Tetrazine->reaction_node + TCO Strained Alkene (e.g., TCO) TCO->reaction_node Product Stable Dihydropyridazine Adduct N2 Nitrogen Gas (N₂) intermediate Transient Intermediate reaction_node->intermediate intermediate->Product Retro-Diels-Alder (Irreversible) intermediate->N2

Caption: Mechanism of the IEDDA reaction. (Within 100 characters)

Key Applications in Research and Development

The unique properties of this compound make it a versatile tool in several advanced scientific fields.

Bioorthogonal Labeling and Bioconjugation

This compound is extensively used for the site-specific modification of biomolecules, including proteins, peptides, and antibodies.[1] The workflow typically involves two steps: first, a strained alkene is incorporated into the target biomolecule. Second, the tetrazine phenol (B47542) is introduced, leading to rapid and specific covalent linkage. The phenolic hydroxyl group offers a reactive site for pre-functionalization, allowing for the attachment of reporter tags (like fluorophores) or other molecules before the bioorthogonal ligation step.[1][6]

Labeling_Workflow A 1. Modify Target Protein with Strained Alkene (TCO) C 3. Mix Protein-TCO and Tetrazine-Phenol Probe A->C B 2. Prepare Tetrazine Probe (Functionalize Phenol if needed) B->C D 4. Rapid IEDDA Ligation Occurs in Aqueous Buffer C->D E 5. Labeled Protein Conjugate is Formed D->E F 6. Downstream Analysis (e.g., Imaging, Proteomics) E->F

Caption: Workflow for bioorthogonal protein labeling. (Within 100 characters)
PROTAC and ADC Development

In drug discovery, this compound serves as an alkyl chain-based PROTAC linker, used in the synthesis of PROTACs.[3][5] PROTACs are bifunctional molecules that induce the degradation of a target protein by recruiting an E3 ubiquitin ligase.[5] This tetrazine derivative can be used to connect the target-binding ligand to the E3 ligase ligand. Similarly, it is employed in the construction of antibody-drug conjugates (ADCs), where it helps link a cytotoxic payload to an antibody.[11]

Caption: Role as a linker in PROTAC synthesis. (Within 100 characters)
Probe Development and Medicinal Chemistry

The compound is a valuable precursor for creating a wide range of chemical probes, including fluorescent, radiolabeled, or affinity probes.[1][11] Its use as a key intermediate in the synthesis of antitumor agents highlights its importance in medicinal chemistry, particularly for developing targeted cancer therapies and prodrugs.[11]

Experimental Protocols and Methodologies

Solubilization for In Vitro and In Vivo Use

Due to its organic nature, proper solubilization is critical for use in aqueous biological systems. Anhydrous solvents like DMSO or DMF should be used for initial stock solutions.[1] For subsequent dilution into aqueous buffers, the following protocols have been reported to achieve a clear solution at concentrations of ≥ 2.5 mg/mL[5]:

Protocol 1: PEG300/Tween-80 Formulation [5]

  • Prepare a stock solution in 100% DMSO.

  • To prepare 1 mL of working solution, add 100 µL of the DMSO stock to 400 µL of PEG300 and mix thoroughly.

  • Add 50 µL of Tween-80 to the mixture and mix again until uniform.

  • Add 450 µL of saline to bring the final volume to 1 mL.

Protocol 2: SBE-β-CD Formulation [5]

  • Prepare a stock solution in 100% DMSO.

  • To prepare 1 mL of working solution, add 100 µL of the DMSO stock to 900 µL of a 20% SBE-β-CD (sulfobutylether-β-cyclodextrin) solution in saline.

  • Mix thoroughly. If precipitation occurs, gentle heating and/or sonication can aid dissolution.

General Protocol for IEDDA Bioconjugation

The following is a generalized workflow for labeling a strained-alkene-modified biomolecule.

  • Preparation : Dissolve the TCO-modified biomolecule (e.g., protein) in a suitable aqueous buffer (e.g., PBS, pH 7.4).

  • Reagent Preparation : Dissolve this compound in a minimal amount of an anhydrous organic solvent (e.g., DMSO) to create a concentrated stock solution.

  • Ligation Reaction : Add the tetrazine stock solution to the biomolecule solution. A 1.1 to 5-fold molar excess of the tetrazine reagent is typically sufficient, though optimization may be required. The final concentration of the organic solvent should be kept low (ideally <5%) to avoid denaturing the biomolecule.

  • Incubation : Allow the reaction to proceed at room temperature or 37°C. Reaction times are typically short, ranging from minutes to a few hours, owing to the rapid kinetics of the IEDDA ligation.[9]

  • Analysis and Purification : Monitor the reaction progress using methods such as LC-MS or SDS-PAGE. Once complete, remove excess unreacted tetrazine reagent using standard purification techniques like dialysis, size-exclusion chromatography, or spin filtration.

References

The Advent of Bioorthogonal Chemistry: A Technical Guide to Tetrazine Ligation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The ability to perform chemical reactions within a living system without interfering with native biological processes has revolutionized our capacity to study and manipulate complex biological systems. This field, known as bioorthogonal chemistry, has seen the development of numerous reactions, but none have had as profound an impact as the inverse-electron-demand Diels-Alder (IEDDA) reaction between tetrazines and strained dienophiles. First reported independently by the Fox and Weissleder groups in 2008, this "tetrazine ligation" has become an indispensable tool for in-cell imaging, diagnostics, and the development of novel therapeutic strategies, owing to its exceptionally fast reaction kinetics, high specificity, and biocompatibility.[1][2][3]

This technical guide provides an in-depth exploration of the discovery, development, and core principles of tetrazine-based bioorthogonal chemistry. It includes a compilation of quantitative data, detailed experimental protocols for key reactions, and visualizations of important mechanisms and workflows to facilitate its application in research and drug development.

Core Principles: The Inverse-Electron-Demand Diels-Alder Reaction

The foundation of tetrazine bioorthogonal chemistry is the [4+2] cycloaddition between an electron-deficient 1,2,4,5-tetrazine (B1199680) (the diene) and an electron-rich, strained alkene or alkyne (the dienophile), most commonly a trans-cyclooctene (B1233481) (TCO) derivative.[4] Unlike the classical Diels-Alder reaction, the IEDDA reaction is governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the dienophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the diene.[5]

The reaction proceeds via a two-step mechanism:

  • Cycloaddition: The tetrazine and dienophile undergo a concerted [4+2] cycloaddition to form a highly unstable bicyclic intermediate.

  • Retro-Diels-Alder: This intermediate rapidly undergoes a retro-Diels-Alder reaction, irreversibly eliminating a molecule of dinitrogen (N₂) to form a stable dihydropyridazine (B8628806) product. This product can then tautomerize and be oxidized to a pyridazine.[4][5][6] The release of nitrogen gas provides a strong thermodynamic driving force for the reaction, rendering it irreversible.[4]

The remarkable speed of this reaction, with second-order rate constants reaching up to 10⁶ M⁻¹s⁻¹, allows for efficient labeling even at the low concentrations typically found in biological systems.[4]

Data Presentation: A Comparative Analysis of Tetrazine-Dienophile Pairs

The performance of a tetrazine ligation is critically dependent on the specific tetrazine and dienophile pairing. The following tables summarize key quantitative data from the literature to aid in the selection of appropriate reagents for a given application.

Table 1: Second-Order Rate Constants (k₂) for Various Tetrazine-Dienophile Reactions

Tetrazine DerivativeDienophileRate Constant (k₂) [M⁻¹s⁻¹]Solvent/Conditions
3,6-di-(2-pyridyl)-s-tetrazinetrans-cyclooctene (TCO)2000Aqueous
3,6-di-(2-pyridyl)-s-tetrazinenorbornene1.9 - 1.6Aqueous Buffer/FBS
3-methyl-6-phenyl-1,2,4,5-tetrazineTCO~1100-30000DPBS, 37°C
3,6-diphenyl-1,2,4,5-tetrazineTCO~990DPBS, 37°C
3,6-di-(2-pyrimidyl)-1,2,4,5-tetrazineTCO~5120DPBS, 37°C
3,6-bis(4-(trifluoromethyl)phenyl)-1,2,4,5-tetrazineBicyclononyne (BCN)10MeOH
3-(pyrimidin-2-yl)-6-(4-(trifluoromethyl)phenyl)-1,2,4,5-tetrazineBicyclononyne (BCN)125MeOH
3,6-di-(2-pyridyl)-s-tetrazine(E)-cyclooct-4-enol~3.3 x 10⁶H₂O, 25°C
3,6-dipyridin-2-yl-1,2,4,5-tetrazinenorbornene derivatives0.0085 - 2.3Methanol
3,6-di-(2-pyridyl)-s-tetrazined-TCO366,000H₂O, 25°C

Note: Reaction rates are highly dependent on the specific substituents on both the tetrazine and the dienophile, as well as the reaction conditions. This table provides a representative sample of reported values.[7][8][9][10][11][12][13]

Table 2: Stability of Tetrazine Derivatives in Aqueous Media

Tetrazine DerivativeStability (Remaining after 12h in DMSO/PBS)
3,6-di-(2-pyridyl)-s-tetrazine~15-40%
3,6-di-(2-pyrimidyl)-1,2,4,5-tetrazine~15-40%
3-pyridyl-6-phenyl-1,2,4,5-tetrazine>75%
3,6-diphenyl-1,2,4,5-tetrazine>75%

Note: Electron-withdrawing groups on the tetrazine ring generally increase reactivity but decrease stability in aqueous environments.[3][11]

Mandatory Visualizations

Reaction Mechanism

G cluster_reactants Reactants cluster_products Products Tetrazine 1,2,4,5-Tetrazine (Diene) Intermediate Unstable Bicyclic Intermediate Tetrazine->Intermediate [4+2] Cycloaddition (IEDDA) Dienophile trans-Cyclooctene (TCO) (Dienophile) Dienophile->Intermediate Dihydropyridazine Dihydropyridazine Nitrogen N₂ Gas Intermediate->Dihydropyridazine Retro-Diels-Alder Intermediate->Nitrogen Elimination

Caption: The inverse-electron-demand Diels-Alder (IEDDA) reaction mechanism.

Experimental Workflow for Antibody Labeling

G A 1. Antibody Preparation (Buffer Exchange to Amine-Free Buffer) C 3. Conjugation Reaction (Mix Antibody and TCO-NHS Ester, Incubate 1-2h at RT) A->C B 2. TCO-NHS Ester Activation (Dissolve in Anhydrous DMSO) B->C D 4. Quenching (Optional) (Add Tris Buffer) C->D E 5. Purification (Size-Exclusion Chromatography or Dialysis) D->E F 6. Characterization (Determine Degree of Labeling) E->F G TCO-Labeled Antibody F->G H 7. Bioorthogonal Ligation (React with Tetrazine-Probe) G->H I Labeled Antibody Conjugate H->I

Caption: Workflow for labeling an antibody with a TCO dienophile.

Pretargeted Imaging Workflow

G A Step 1: Administration of TCO-labeled Antibody B Antibody Accumulates at Target Site (e.g., Tumor) A->B C Unbound Antibody Clears from Circulation B->C D Step 2: Administration of Tetrazine-labeled Imaging Agent (e.g., ¹⁸F-Tetrazine) C->D E Rapid In Vivo 'Click' Reaction at Target Site D->E G Unbound Imaging Agent Rapidly Clears D->G F Imaging (e.g., PET Scan) E->F H High Contrast Image of Target F->H G A TCO-Caged Prodrug C IEDDA Reaction A->C B Tetrazine Trigger B->C D Unstable Intermediate C->D E Self-Immolative Elimination D->E F Released Active Drug E->F G Byproducts (e.g., CO₂, Pyridazine) E->G

References

Methodological & Application

Application Notes and Protocols for Live Cell Imaging Using 4-(6-Methyl-1,2,4,5-tetrazin-3-yl)phenol-Derived Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Live cell imaging is a powerful technique for visualizing dynamic cellular processes in real-time. The use of bioorthogonal chemistry, particularly the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition between a tetrazine (Tz) and a strained dienophile like trans-cyclooctene (B1233481) (TCO), has revolutionized this field.[1] This reaction is exceptionally fast, highly specific, and can be performed in the complex environment of living cells without interfering with native biological processes.[1][2][3]

4-(6-Methyl-1,2,4,5-tetrazin-3-yl)phenol is a versatile building block for the synthesis of customized probes for live cell imaging and other bioconjugation applications. The methyl-tetrazine moiety provides a good balance of stability in aqueous media and high reactivity towards TCO-modified targets.[4] The phenol (B47542) group offers a convenient handle for further chemical modification, allowing for the attachment of fluorophores, affinity tags, or therapeutic agents. This document provides detailed protocols and application notes for the use of fluorescent probes derived from this compound in live cell imaging studies.

Principle of the Method

The core of this technique is the bioorthogonal "click" reaction between a TCO-modified molecule of interest and a fluorescent probe containing the this compound scaffold. The workflow can be broadly divided into two steps:

  • Introduction of the TCO moiety: The TCO group is introduced onto a specific cellular target. This can be achieved through genetic encoding of a TCO-containing unnatural amino acid, metabolic labeling, or by targeting cell surface proteins with TCO-conjugated ligands (e.g., antibodies).

  • Labeling with the Tetrazine Probe: A fluorescent probe derived from this compound is then introduced to the cells. The tetrazine rapidly and specifically reacts with the TCO-tagged molecule, resulting in covalent labeling of the target with the fluorescent probe. Many tetrazine-dye conjugates exhibit fluorescence quenching that is alleviated upon reaction with TCO, leading to a "turn-on" of the fluorescent signal and enabling no-wash imaging with low background.[1][3][4]

Data Presentation

The performance of tetrazine-based probes is influenced by the specific structures of both the tetrazine and the dienophile. The following tables summarize key quantitative data for methyl-tetrazine derivatives to provide a reference for experimental design.

Table 1: Reaction Kinetics of Methyl-Tetrazine Derivatives with TCO

Tetrazine DerivativeDienophileSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)SolventReference
6-Methyl-3-aryl tetrazine (MeTet)TCOup to 1000Aqueous Buffer[4]
H-phenyl-TzTCO>701,4-dioxane
Pyrimidyl-phenyl-TzTCO>39,000DPBS
Bis(pyridyl)-TzTCO>50,000DPBS

Note: Reaction rates are highly dependent on the specific dienophile, solvent, and temperature.

Table 2: Fluorogenic Properties of Tetrazine-Dye Conjugates

FluorophoreQuenching MechanismFluorescence Turn-On RatioReference
ATTO Dyes (e.g., ATTO 425, 465, 488, 532, 655)Fluorescence Quenching by TetrazineUp to 30-fold[4]
BODIPY FLFluorescence Quenching by Tetrazine22-fold
Rhodamines and SiRsDexter ExchangeHigh

Experimental Protocols

The following are generalized protocols for live cell imaging using a fluorescent probe derived from this compound. Optimization may be required for specific cell types, targets, and imaging systems.

Protocol 1: Labeling of Cell Surface Proteins

This protocol describes the labeling of a cell surface protein of interest using a TCO-conjugated antibody followed by a methyl-tetrazine functionalized fluorescent probe.

Materials:

  • Cells expressing the target surface protein

  • TCO-conjugated primary or secondary antibody

  • Fluorescent probe derived from this compound (e.g., MeTz-Phenol-Fluorophore)

  • Live-cell imaging medium (e.g., phenol red-free DMEM)

  • Phosphate-buffered saline (PBS)

  • Bovine serum albumin (BSA)

  • Anhydrous DMSO

Procedure:

  • Cell Preparation: Seed cells in a suitable imaging dish (e.g., glass-bottom dish) and culture until they reach the desired confluency.

  • Pre-targeting with TCO-Antibody:

    • Dilute the TCO-conjugated antibody in live-cell imaging medium to a final concentration of 10-100 nM.

    • Wash the cells once with PBS.

    • Incubate the cells with the TCO-antibody solution for 30-60 minutes at 37°C.[1]

    • Wash the cells three times with PBS to remove unbound antibody.

  • Labeling with Tetrazine Probe:

    • Prepare a stock solution of the MeTz-Phenol-Fluorophore in anhydrous DMSO (e.g., 1 mM).

    • Dilute the stock solution in live-cell imaging medium to a final concentration of 1-10 µM. The optimal concentration should be determined empirically.[4]

    • Add the tetrazine probe solution to the cells.

    • Incubate for 10-30 minutes at 37°C, protected from light.[4]

  • Imaging:

    • For fluorogenic probes, washing steps may be omitted to minimize cell perturbation.[4] For other probes, gently wash the cells two to three times with live-cell imaging medium to remove excess probe.

    • Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.

Protocol 2: Labeling of Intracellular Proteins via Genetic Code Expansion

This protocol outlines the labeling of an intracellular protein site-specifically incorporating a TCO-containing unnatural amino acid (UAA).

Materials:

  • Mammalian cells engineered for genetic code expansion (containing an orthogonal tRNA/aminoacyl-tRNA synthetase pair)

  • Expression vector for the protein of interest with an amber stop codon (TAG) at the desired labeling site

  • TCO-containing UAA (e.g., TCO-lysine)

  • MeTz-Phenol-Fluorophore

  • Cell culture and transfection reagents

  • Live-cell imaging medium

Procedure:

  • Protein Expression:

    • Co-transfect the cells with the expression vector for the protein of interest and the plasmid for the orthogonal tRNA/synthetase pair.

    • Culture the cells in a medium supplemented with the TCO-UAA to allow for its incorporation into the target protein.

  • Labeling with Tetrazine Probe:

    • After sufficient protein expression (typically 24-48 hours post-transfection), wash the cells with PBS.

    • Prepare the MeTz-Phenol-Fluorophore solution in live-cell imaging medium at a final concentration of 1-5 µM.

    • Incubate the cells with the probe solution for 15-30 minutes at 37°C, protected from light.

  • Imaging:

    • Gently wash the cells with fresh live-cell imaging medium.

    • Proceed with live-cell imaging using a fluorescence microscope. Time-lapse imaging can be performed to track the dynamics of the labeled protein.

Mandatory Visualizations

experimental_workflow cluster_pretargeting Step 1: Pre-targeting with TCO cluster_labeling Step 2: Labeling with Tetrazine Probe cluster_imaging Step 3: Live Cell Imaging cells Live Cells in Culture tco_reagent TCO-conjugated Reagent (e.g., Antibody, UAA) incubation1 Incubation (30-60 min, 37°C) tco_reagent->incubation1 Add to Cells wash1 Wash to Remove Unbound TCO Reagent incubation1->wash1 tetrazine_probe MeTz-Phenol-Fluorophore wash1->tetrazine_probe incubation2 Incubation (10-30 min, 37°C) tetrazine_probe->incubation2 Add to Cells wash2 Optional Wash Step incubation2->wash2 microscopy Fluorescence Microscopy wash2->microscopy signaling_pathway cluster_receptor Cell Surface Receptor Dynamics cluster_labeling receptor TCO-labeled Receptor binding Ligand Binding receptor->binding ligand Ligand ligand->binding internalization Endocytosis binding->internalization endosome Early Endosome internalization->endosome recycling Recycling to Cell Surface endosome->recycling degradation Trafficking to Lysosome for Degradation endosome->degradation tetrazine_probe MeTz-Phenol-Fluorophore tetrazine_probe->receptor Bioorthogonal Labeling

References

Application Notes: Synthesis and Application of Fluorescent Probes Using 4-(6-Methyl-1,2,4,5-tetrazin-3-yl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-(6-Methyl-1,2,4,5-tetrazin-3-yl)phenol is a versatile chemical tool at the forefront of bioorthogonal chemistry, enabling the development of advanced fluorescent probes.[1] Its unique structure combines a highly reactive methyl-substituted tetrazine ring with a functionalizable phenolic hydroxyl group.[1][2] The tetrazine moiety participates in exceptionally rapid and specific inverse-electron-demand Diels-Alder (IEDDA) cycloaddition reactions with strained alkenes, most notably trans-cyclooctene (B1233481) (TCO).[3][4] This "click chemistry" ligation is characterized by its biocompatibility, proceeding efficiently under physiological conditions without the need for a catalyst.[3]

A key feature of tetrazine-fluorophore conjugates is their ability to function as fluorogenic probes.[5] In many cases, the tetrazine ring acts as an efficient fluorescence quencher. Upon reaction with a dienophile like TCO, the tetrazine is consumed, its quenching ability is eliminated, and a significant increase in fluorescence signal—a "turn-on" effect—is observed.[5][6] This property is highly advantageous for bio-imaging applications, as it minimizes background fluorescence from unreacted probes, thereby enhancing signal-to-noise ratios and enabling wash-free imaging protocols.[5][7]

These application notes provide an overview, key data, and detailed protocols for synthesizing and utilizing fluorescent probes derived from this compound for labeling and imaging biomolecules.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueReference(s)
Molecular Formula C₉H₈N₄O[2][8]
Molecular Weight 188.19 g/mol [2]
CAS Number 58884-35-8[2]
Appearance Solid
Purity ≥98%[2]
Storage Conditions -20°C for long-term storage[2][9]
Table 2: Kinetic Data for Tetrazine-TCO Bioorthogonal Reactions

The IEDDA reaction between tetrazines and TCO derivatives is among the fastest bioorthogonal reactions known. The methyl-substituted tetrazine core enhances both stability and reactivity.[1]

ReactantsSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)ConditionsReference(s)
Tetrazine & trans-cyclooctene (TCO)1,000 - 1,000,000Aqueous buffer, Room Temp.[3][10]
Tetrazine-Polypept(o)ide & TCO-Polypept(o)ide500 - 1,800Water/DMF[11]
Tet-v2.0 Amino Acid & sTCO72,500 ± 1,660in cellulo[10]
Table 3: Fluorogenic Properties of Tetrazine-Fluorophore Probes

The "turn-on" ratio indicates the fold-increase in fluorescence intensity upon reaction of the quenched tetrazine-fluorophore conjugate with a TCO derivative.

Tetrazine-Fluorophore ConjugateDienophileFluorescence "Turn-On" RatioReference(s)
Oregon Green-tetrazineTCO>100-fold[6]
BODIPY-tetrazineTCO>100-fold[6]
Tetramethylrhodamine-tetrazineTCOup to 76-fold[6]

Visualizations

Synthesis_Pathway General Synthesis and Application Pathway start 4-(6-Methyl-1,2,4,5- tetrazin-3-yl)phenol probe Tetrazine-Fluorophore Probe (Quenched) start->probe Conjugation fluorophore Fluorophore with Reactive Group (e.g., Linker-NHS) fluorophore->probe labeled_biomolecule Labeled Biomolecule (Fluorescent) probe->labeled_biomolecule IEDDA Ligation (Click Reaction) biomolecule TCO-Modified Biomolecule (e.g., Protein, Peptide) biomolecule->labeled_biomolecule imaging Fluorescence Imaging / Detection labeled_biomolecule->imaging Analysis Experimental_Workflow Experimental Workflow for Protein Labeling prep_protein 1. Prepare TCO-Modified Protein Solution (e.g., in PBS) reaction 3. Mix Protein and Probe (Molar Excess of Probe) prep_protein->reaction prep_probe 2. Prepare Tetrazine-Probe Stock Solution (e.g., in DMSO) prep_probe->reaction incubation 4. Incubate Reaction (e.g., 1 hr, Room Temp.) reaction->incubation purification 5. Purify Conjugate (e.g., Desalting Column) incubation->purification analysis 6. Characterize Product (SDS-PAGE, Spectroscopy) purification->analysis

References

Application Notes and Protocols for Tetrazine-TCO Ligation in Aqueous Buffer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tetrazine-trans-cyclooctene (TCO) ligation is a premier bioorthogonal reaction, enabling the rapid and specific covalent labeling of biomolecules in complex aqueous environments. This reaction proceeds via an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition between a tetrazine and a TCO, forming a stable dihydropyridazine (B8628806) bond and releasing nitrogen gas as the sole byproduct.[1][2] Its exceptionally fast kinetics, high specificity, and ability to proceed without a catalyst make it an invaluable tool for a wide range of applications, including antibody-drug conjugation, in vivo imaging, and the construction of complex biomolecular architectures.[3][4][5]

This document provides a detailed guide for performing tetrazine-TCO ligation in aqueous buffers, including comprehensive experimental protocols, a summary of key reaction parameters, and visual workflows to ensure successful execution of your experiments.

Quantitative Data Summary

The efficiency of the tetrazine-TCO ligation is influenced by several factors, including the specific structures of the tetrazine and TCO derivatives, reactant concentrations, temperature, and the pH of the reaction buffer. The following tables summarize key quantitative data for this reaction.

Table 1: Reaction Kinetics and Conditions

ParameterValueConditionsSource
Second-Order Rate Constant (k) 1 - 1 x 10^6 M⁻¹s⁻¹General range[1]
> 800 M⁻¹s⁻¹General[6]
up to 30,000 M⁻¹s⁻¹Hydrogen-substituted tetrazines with TCO[1]
~2000 M⁻¹s⁻¹3,6-di-(2-pyridyl)-s-tetrazine with TCO[5]
Reaction pH 6 - 9PBS buffer[3][7]
7 - 9For TCO-NHS ester reaction with primary amines[8]
Reaction Temperature Room TemperatureGeneral[7]
4°C, 25°C, or 37°CApplication dependent[1]
Stoichiometry (Tetrazine:TCO) 1.05 - 1.5 : 1Molar equivalents for protein conjugation[1][7]
1.1 - 2.0 : 1Molar equivalents of highest abundance reagent[8]
Reactant Concentration Nanomolar to micromolarGeneral[4]

Table 2: Typical Reaction Times

ApplicationIncubation TimeTemperatureSource
General Protein Conjugation30 - 60 minutesRoom Temperature[7]
General Protein Conjugation10 - 60 minutesRoom Temperature[8]
General Protein Conjugation30 - 120 minutes4°C[8]

Experimental Protocols

This section provides detailed methodologies for the functionalization of proteins with TCO and tetrazine moieties and their subsequent ligation.

Protocol 1: Preparation of TCO- and Tetrazine-Functionalized Proteins

This protocol describes the activation of proteins with TCO and tetrazine groups using N-hydroxysuccinimide (NHS) ester chemistry, which targets primary amines such as the side chain of lysine (B10760008) residues.

Materials:

  • Protein A and Protein B to be conjugated

  • TCO-PEG-NHS ester (e.g., TCO-PEG4-NHS)

  • Methyl-tetrazine-PEG-NHS ester (e.g., Methyl-tetrazine-PEG4-NHS)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM sodium chloride, pH 7.5) for NHS ester reactions[7]

  • Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF), anhydrous[1]

  • Spin desalting columns

  • Quenching buffer: 1 M Tris-HCl, pH 8.0[6]

Procedure:

  • Protein Preparation:

    • Dissolve or exchange Protein A and Protein B into an amine-free buffer at a concentration of 1-5 mg/mL.[6][9] If the protein solution contains amine-containing buffers like Tris or glycine, perform a buffer exchange using a spin desalting column.[8]

  • NHS Ester Stock Solution Preparation:

    • Immediately before use, prepare a 10 mM stock solution of the TCO-PEG-NHS ester and Methyl-tetrazine-PEG-NHS ester in anhydrous DMSO or DMF.[8][9] NHS esters are moisture-sensitive and should be handled accordingly.[8]

  • Activation of Protein A with TCO-PEG-NHS Ester:

    • Add a 10- to 20-fold molar excess of the TCO-PEG-NHS ester stock solution to the Protein A solution.[6][8] For protein concentrations below 5 mg/mL, a 20- to 50-fold molar excess may be required.[8]

    • Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.[6][8]

    • Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 5-15 minutes.[6][8]

  • Activation of Protein B with Methyl-tetrazine-PEG-NHS Ester:

    • Repeat step 3 with Protein B and the Methyl-tetrazine-PEG-NHS ester.

  • Purification of Functionalized Proteins:

    • Remove the excess, unreacted TCO and tetrazine reagents from their respective protein solutions by using spin desalting columns.[6][7]

Protocol 2: Tetrazine-TCO Ligation for Protein-Protein Conjugation

This protocol details the conjugation of the TCO-activated Protein A with the tetrazine-activated Protein B.

Materials:

  • Purified TCO-activated Protein A

  • Purified tetrazine-activated Protein B

  • PBS, pH 7.4

Procedure:

  • Reaction Setup:

    • Mix the TCO-activated Protein A and the tetrazine-activated Protein B in PBS at the desired molar ratio. A slight excess of the tetrazine-functionalized protein (1.05 to 1.5-fold molar excess) is commonly used.[7]

  • Incubation:

    • Allow the reaction to proceed for 30 to 60 minutes at room temperature.[7] For less reactive partners or different concentrations, the incubation time can be extended up to 2 hours or overnight at 4°C.[7]

  • Monitoring the Reaction (Optional):

    • The progress of the ligation can be monitored by the disappearance of the tetrazine's characteristic absorbance in the 510-550 nm range.[1][3]

  • Purification of the Conjugate:

    • If necessary, the final protein-protein conjugate can be purified from any unreacted starting materials using size-exclusion chromatography.[7]

  • Storage:

    • Store the final conjugate at 4°C.[7]

Visual Diagrams

Experimental Workflow

experimental_workflow Experimental Workflow for Tetrazine-TCO Ligation cluster_prep Protein Functionalization cluster_ligation Ligation and Purification protein_a Protein A activated_a TCO-activated Protein A protein_a->activated_a  Incubate tco_nhs TCO-PEG-NHS Ester tco_nhs->activated_a mix Mix Activated Proteins activated_a->mix protein_b Protein B activated_b Tetrazine-activated Protein B protein_b->activated_b  Incubate tz_nhs Tetrazine-PEG-NHS Ester tz_nhs->activated_b activated_b->mix incubate Incubate (RT, 30-60 min) mix->incubate purify Purification (e.g., SEC) incubate->purify final_conjugate Final Protein-Protein Conjugate purify->final_conjugate

Caption: Workflow for protein-protein conjugation via tetrazine-TCO ligation.

Reaction Mechanism

reaction_mechanism Mechanism of Tetrazine-TCO Ligation tetrazine Tetrazine cycloaddition [4+2] Cycloaddition tetrazine->cycloaddition tco trans-Cyclooctene (TCO) tco->cycloaddition dihydropyridazine Dihydropyridazine cycloaddition->dihydropyridazine Retro-Diels-Alder n2 N₂ Gas dihydropyridazine->n2 releases

Caption: The inverse-electron-demand Diels-Alder reaction mechanism.

References

Application Notes and Protocols for Bioconjugation of Antibodies with 4-(6-Methyl-1,2,4,5-tetrazin-3-yl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the bioconjugation of antibodies with 4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenol (MT-phenol). This method leverages the highly efficient and bioorthogonal inverse-electron-demand Diels-Alder (iEDDA) cycloaddition reaction between a tetrazine and a trans-cyclooctene (B1233481) (TCO). The protocols outlined below describe the synthesis of a carboxylated MT-phenol derivative, its activation to an N-hydroxysuccinimide (NHS) ester, the conjugation of this activated tetrazine to an antibody, and the subsequent "click" reaction with a TCO-functionalized molecule.

Introduction

The bioconjugation of antibodies with small molecules, such as therapeutic agents or imaging probes, is a cornerstone of modern drug development and diagnostics. The use of bioorthogonal chemistry, particularly the iEDDA reaction between tetrazines and TCOs, offers a rapid, specific, and high-yielding method for creating stable antibody conjugates under mild, physiological conditions.[1] This approach is central to the development of antibody-drug conjugates (ADCs), pre-targeted imaging agents, and other advanced biotherapeutics.[2][3]

This compound is a versatile reagent that, once functionalized with a linker and activated, can be efficiently conjugated to antibodies. The methyl-substituted tetrazine offers a good balance of reactivity and stability, making it suitable for various bioconjugation applications.[4][5] This document provides detailed protocols for utilizing this reagent in antibody conjugation workflows.

Principle of the Method

The overall strategy involves a two-stage process. First, the antibody is functionalized with a linker-modified MT-phenol. This is typically achieved by reacting the primary amine groups of lysine (B10760008) residues on the antibody with an NHS ester of the carboxylated tetrazine linker. The second stage involves the bioorthogonal iEDDA reaction between the tetrazine-modified antibody and a molecule functionalized with a TCO group. This "click" reaction is exceptionally fast and forms a stable covalent bond.[6]

Data Presentation

The following tables summarize key quantitative data relevant to the bioconjugation process.

Table 1: Reaction Kinetics of Tetrazine-TCO Ligation

ReactantsSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Reference
3,6-di-(2-pyridyl)-s-tetrazine and trans-cyclooctene~2000[6]
Methyltetrazine and TCOHigh, often complete within minutes[7]

Table 2: Typical Parameters for Antibody-Tetrazine Conjugation

ParameterValueReference
Molar excess of Tetrazine-NHS ester to Antibody5-20 fold[7]
Reaction pH8.0 - 9.0[6]
Reaction TemperatureRoom Temperature or 4°C[7]
Reaction Time1 - 2 hours[7]
Typical Drug-to-Antibody Ratio (DAR)2 - 8[8]

Experimental Protocols

Proposed Synthesis of Carboxylated MT-Phenol Linker

This protocol describes a proposed synthesis for 5-((4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenoxy)methyl)isoxazole-3-carboxylic acid, a derivative of MT-phenol suitable for activation and antibody conjugation. The synthesis is based on established chemical principles.

Diagram of the Proposed Synthetic Workflow

G cluster_synthesis Synthesis of Carboxylated MT-Phenol Linker MTP 4-(6-Methyl-1,2,4,5- tetrazin-3-yl)phenol Intermediate Ethyl 5-((4-(6-methyl-1,2,4,5-tetrazin-3-yl) phenoxy)methyl)isoxazole-3-carboxylate MTP->Intermediate 1. K2CO3, Acetone, Reflux Linker Ethyl 5-(bromomethyl)isoxazole-3-carboxylate Linker->Intermediate Final_Product 5-((4-(6-methyl-1,2,4,5-tetrazin-3-yl) phenoxy)methyl)isoxazole-3-carboxylic acid Intermediate->Final_Product 2. LiOH, THF/H2O

Caption: Proposed synthesis of a carboxylated MT-phenol linker.

Materials:

  • This compound

  • Ethyl 5-(bromomethyl)isoxazole-3-carboxylate

  • Potassium carbonate (K₂CO₃)

  • Acetone

  • Lithium hydroxide (B78521) (LiOH)

  • Tetrahydrofuran (THF)

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Alkylation: To a solution of this compound in acetone, add potassium carbonate and ethyl 5-(bromomethyl)isoxazole-3-carboxylate. Reflux the mixture for 12-16 hours.

  • Work-up: After cooling to room temperature, filter the reaction mixture and concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product by silica gel column chromatography to obtain the ethyl ester intermediate.

  • Hydrolysis: Dissolve the purified ethyl ester in a mixture of THF and water. Add lithium hydroxide and stir at room temperature for 4-6 hours.

  • Final Work-up and Purification: Acidify the reaction mixture with 1N HCl and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the final carboxylated MT-phenol linker.

Activation of Carboxylated MT-Phenol to NHS Ester

Diagram of the NHS Ester Activation Workflow

G cluster_activation NHS Ester Activation Carboxyl_MTP Carboxylated MT-Phenol Activated_MTP MT-Phenol-NHS Ester Carboxyl_MTP->Activated_MTP EDC EDC EDC->Activated_MTP 1. Anhydrous DMF NHS NHS NHS->Activated_MTP

Caption: Activation of the carboxylated MT-phenol to an NHS ester.

Materials:

  • Carboxylated MT-phenol linker

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Dissolve the carboxylated MT-phenol linker in anhydrous DMF.

  • Add NHS followed by EDC to the solution.

  • Stir the reaction mixture at room temperature for 4-6 hours under an inert atmosphere.

  • The resulting solution containing the MT-phenol-NHS ester can be used directly in the next step or stored under appropriate conditions.

Conjugation of MT-Phenol-NHS Ester to an Antibody

Diagram of the Antibody Conjugation Workflow

G cluster_conjugation Antibody Conjugation Antibody Antibody in Conjugation Buffer Conjugation Incubation Antibody->Conjugation MTP_NHS MT-Phenol-NHS Ester in DMSO MTP_NHS->Conjugation Purification Desalting Column Conjugation->Purification Final_Conjugate Tetrazine-Modified Antibody Purification->Final_Conjugate

Caption: Workflow for conjugating the MT-phenol-NHS ester to an antibody.

Materials:

  • Antibody of interest in a suitable buffer (e.g., PBS, pH 7.4)

  • MT-phenol-NHS ester solution in anhydrous DMSO

  • Conjugation buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column (e.g., PD-10)

Procedure:

  • Antibody Preparation: Exchange the antibody into the conjugation buffer to a final concentration of 2-10 mg/mL.

  • Conjugation Reaction: Add the desired molar excess of the MT-phenol-NHS ester solution in DMSO to the antibody solution. Gently mix and incubate for 1-2 hours at room temperature.

  • Quenching: Add the quenching solution to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for 15-30 minutes.

  • Purification: Remove excess linker and byproducts by passing the reaction mixture through a desalting column equilibrated with PBS.

  • Characterization: Determine the concentration and drug-to-antibody ratio (DAR) of the purified tetrazine-modified antibody.

Bioorthogonal Ligation with a TCO-Modified Molecule

Diagram of the Bioorthogonal Ligation Workflow

G cluster_ligation Bioorthogonal Ligation Tz_Antibody Tetrazine-Modified Antibody Ligation "Click" Reaction Tz_Antibody->Ligation TCO_Molecule TCO-Modified Molecule TCO_Molecule->Ligation Purification_ADC Size Exclusion Chromatography Ligation->Purification_ADC Final_ADC Antibody-Drug Conjugate (ADC) Purification_ADC->Final_ADC

References

Application Notes and Protocols: Reaction Kinetics of 4-(6-Methyl-1,2,4,5-tetrazin-3-yl)phenol with trans-cyclooctene (TCO)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The inverse-electron-demand Diels-Alder (IEDDA) reaction between tetrazines and strained dienophiles, such as trans-cyclooctene (B1233481) (TCO), is a cornerstone of bioorthogonal chemistry.[1][2] This reaction is characterized by exceptionally fast kinetics, high specificity, and the ability to proceed in complex biological media without the need for a catalyst.[3][4] 4-(6-Methyl-1,2,4,5-tetrazin-3-yl)phenol is a valuable reagent that incorporates a reactive methyl-tetrazine moiety and a functionalizable phenol (B47542) group.[5][6] This document provides detailed application notes and protocols for studying the reaction kinetics of this compound with TCO, aimed at researchers in drug development and chemical biology.

Reaction Mechanism

The reaction proceeds via an IEDDA cycloaddition, where the electron-poor tetrazine reacts with the electron-rich, strained TCO. This is followed by a retro-Diels-Alder reaction that releases nitrogen gas, forming a stable dihydropyridazine (B8628806) product. This process is irreversible and produces nitrogen as the sole byproduct.[3]

G cluster_reactants Reactants cluster_reaction Reaction cluster_products Products Tetrazine This compound Cycloaddition [4+2] Cycloaddition (IEDDA) Tetrazine->Cycloaddition TCO trans-cyclooctene (TCO) TCO->Cycloaddition Retro_DA Retro-Diels-Alder Cycloaddition->Retro_DA Unstable Intermediate Product Dihydropyridazine Product Retro_DA->Product N2 Nitrogen (N₂) Gas Retro_DA->N2

Caption: Inverse-electron-demand Diels-Alder (IEDDA) reaction mechanism.

Quantitative Kinetic Data

The reaction between methyl-substituted tetrazines and TCO is known for its rapid kinetics. The second-order rate constants are influenced by factors such as the substituents on both the tetrazine and the TCO, as well as the solvent system. While specific kinetic data for this compound is not extensively published, representative data for similar methyl-substituted tetrazines are provided below for comparison.

Tetrazine DerivativeTCO DerivativeSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]SolventReference
Methyl-substituted tetrazineTCO~1000Aqueous Media[2]
ATTO-tetrazines (MeTet based)TCOup to 1000Not specified[5]
3-methyl-6-phenyl-tetrazinesTCO420 ± 49ACN/PBS[2]

Note: The provided values are approximate and can vary based on specific experimental conditions such as temperature, pH, and buffer composition. For precise kinetic analysis of this compound, it is recommended to perform the experimental protocols outlined below.

Factors Influencing Reaction Kinetics

  • Electronics: Electron-withdrawing groups on the tetrazine and electron-donating groups on the TCO can accelerate the reaction.[2]

  • Sterics: Less sterically hindered reactants will generally react faster.[2]

  • Ring Strain of TCO: Higher ring strain in the TCO derivative leads to a significant increase in the reaction rate.[2]

  • Solvent: The reaction is known to proceed in a wide range of organic and aqueous solvents.[2] Aqueous media can sometimes accelerate the reaction.[1]

  • pH: The IEDDA reaction itself is largely insensitive to pH in the physiological range (pH 6-9).[2][3] However, the stability of the tetrazine and any subsequent reactions of the product may be pH-dependent.[2]

Experimental Protocols

Protocol 1: Determination of Reaction Kinetics by UV-Vis Spectroscopy

This protocol describes the monitoring of the reaction by observing the decrease in the characteristic absorbance of the tetrazine chromophore.

Materials:

  • This compound

  • trans-cyclooctene (TCO) or a TCO derivative

  • Reaction buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.4)

  • Anhydrous DMSO or DMF for stock solutions

  • UV-Vis spectrophotometer with a temperature-controlled cuvette holder

  • Quartz cuvettes

Procedure:

  • Prepare Stock Solutions:

    • Prepare a concentrated stock solution of this compound in anhydrous DMSO or DMF.

    • Prepare a stock solution of the TCO derivative in the reaction buffer or a compatible solvent.

  • Determine Molar Extinction Coefficient (ε):

    • Accurately determine the molar extinction coefficient of this compound at its λmax (typically 510-550 nm) in the chosen reaction buffer.[3][7]

  • Set up the Reaction:

    • In a quartz cuvette, add the reaction buffer.

    • Add the TCO solution to the desired final concentration. For pseudo-first-order conditions, TCO should be in at least 10-fold excess.

    • Place the cuvette in the temperature-controlled spectrophotometer and allow it to equilibrate.

  • Initiate and Monitor the Reaction:

    • Start the absorbance measurement.

    • Add the this compound stock solution to the cuvette to initiate the reaction, ensuring rapid mixing.[2]

    • Record the decrease in absorbance at the λmax of the tetrazine over time until the reaction is complete.[2]

  • Data Analysis:

    • Under pseudo-first-order conditions (excess TCO), the natural logarithm of the absorbance versus time will be linear. The observed rate constant (k_obs) is the negative of the slope.

    • The second-order rate constant (k₂) is calculated by dividing k_obs by the concentration of TCO: k₂ = k_obs / [TCO].

Protocol 2: High-Speed Kinetics using Stopped-Flow Spectroscopy

For very fast reactions, stopped-flow spectroscopy is necessary to accurately measure the kinetics.

Materials:

  • Same as Protocol 1

  • Stopped-flow spectrophotometer

Procedure:

  • Prepare Reactant Solutions:

    • Prepare a solution of this compound in the reaction buffer.

    • Prepare a solution of the TCO derivative in the reaction buffer at a concentration at least 10-fold higher than the tetrazine for pseudo-first-order conditions.

  • Set up the Stopped-Flow Instrument:

    • Load the reactant solutions into the instrument's syringes.

    • Set the instrument to monitor the absorbance at the λmax of the tetrazine.

    • Set the desired temperature for the reaction.

  • Initiate and Monitor the Reaction:

    • Rapidly mix the two solutions by triggering the instrument.

    • The instrument will automatically record the absorbance decay over a short timescale (milliseconds to seconds).

  • Data Analysis:

    • Fit the resulting absorbance decay curve to a single exponential decay function to determine the observed rate constant (k_obs).

    • Calculate the second-order rate constant (k₂) as described in Protocol 1.

G cluster_prep Preparation cluster_kinetic_method Kinetic Measurement cluster_uv_vis UV-Vis Spectroscopy cluster_stopped_flow Stopped-Flow Spectroscopy cluster_analysis Data Analysis Stock_Tetrazine Prepare Tetrazine Stock (DMSO/DMF) Method Choose Method Stock_Tetrazine->Method Stock_TCO Prepare TCO Stock (Reaction Buffer) Stock_TCO->Method UV_Setup Setup Cuvette: Buffer + TCO (excess) Method->UV_Setup For slower reactions SF_Load Load Reactants into Separate Syringes Method->SF_Load For fast reactions UV_Initiate Initiate with Tetrazine & Mix UV_Setup->UV_Initiate UV_Monitor Monitor Absorbance Decay at λmax UV_Initiate->UV_Monitor Analysis Fit Data to Kinetic Model (Pseudo-First-Order) UV_Monitor->Analysis SF_Initiate Rapidly Mix & Inject SF_Load->SF_Initiate SF_Monitor Monitor Absorbance Decay (ms-s) SF_Initiate->SF_Monitor SF_Monitor->Analysis k_obs Determine k_obs Analysis->k_obs k2 Calculate k₂ = k_obs / [TCO] k_obs->k2

Caption: Experimental workflow for kinetic analysis.

References

Site-Specific Protein Modification Using Methyltetrazine Reagents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the site-specific modification of proteins using methyltetrazine reagents. This powerful bioorthogonal chemistry enables the precise and efficient conjugation of various molecules, such as drugs, imaging agents, and probes, to proteins of interest. The core of this technology lies in the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition reaction between a methyltetrazine and a strained dienophile, most commonly a trans-cyclooctene (B1233481) (TCO). This reaction is exceptionally fast, highly selective, and proceeds efficiently in complex biological media without the need for cytotoxic catalysts, making it ideal for a wide range of applications in research and drug development.[1][2][3]

Core Principles and Advantages

The utility of methyltetrazine reagents is centered on their reaction with strained dienophiles like TCO.[1] Key advantages of this system include:

  • Enhanced Stability : The methyl group on the tetrazine ring provides a crucial balance of good stability in aqueous environments and rapid reaction kinetics, making methyltetrazine a preferred choice for many bioconjugation applications.[1][4]

  • Rapid Reaction Kinetics : The reaction between methyltetrazine and TCO is among the fastest known bioorthogonal reactions, often completing within minutes at room temperature.[3][5] This ensures efficient labeling even at low concentrations of reactants.[3]

  • Biocompatibility : The IEDDA reaction is a "click chemistry" reaction that proceeds efficiently under physiological conditions without requiring cytotoxic catalysts like copper, making it suitable for live-cell imaging and in vivo studies.[1][3][4]

  • High Specificity and Bioorthogonality : Methyltetrazine and its TCO reaction partner are highly selective for each other and do not interact with native functional groups found in biological systems.[3][6] This prevents unwanted side reactions and ensures the specific labeling of the target protein.

  • Versatility : Methyltetrazine can be functionalized with various reactive handles, such as NHS esters for labeling primary amines (e.g., lysine (B10760008) residues) on proteins, allowing for the conjugation of a wide array of biomolecules.[4][]

Applications in Research and Drug Development

The unique properties of methyltetrazine reagents make them invaluable tools in several key areas:

  • Antibody-Drug Conjugates (ADCs) : Methyltetrazine chemistry is used to attach potent cytotoxic drugs to antibodies, enabling targeted drug delivery to cancer cells while minimizing systemic toxicity.[1][5]

  • In Vivo Imaging : This technology is employed in pre-targeted imaging strategies for techniques like Positron Emission Tomography (PET).[1] A TCO-modified antibody is first administered and allowed to accumulate at the target site, followed by a smaller, rapidly clearing methyltetrazine-labeled imaging agent.

  • Fluorescence Imaging : The high signal-to-noise ratio achievable with fluorogenic tetrazine probes allows for no-wash, real-time visualization of cellular processes in living cells.[2][8]

  • Activity-Based Protein Profiling (ABPP) : Methyltetrazine can be incorporated into activity-based probes to study enzyme function and visualize enzyme activity in situ.[1][8]

Quantitative Data

The selection of a specific methyltetrazine derivative often involves a trade-off between reaction speed and stability. The following tables summarize key quantitative data to aid in experimental design.

Table 1: Physicochemical Properties of a Representative Methyltetrazine Reagent (Methyltetrazine-PEG4-Acid)

PropertyDataReference(s)
CAS Number1802907-91-0[5]
Molecular FormulaC₂₀H₂₈N₄O₇[5]
Molecular Weight436.46 g/mol [5]
AppearanceRed crystalline solid[5]
PurityTypically ≥95% (as determined by HPLC)[5]
Storage Conditions-20°C, desiccated[5]
SolubilitySoluble in Water, DMSO, DMF, DCM, THF, Chloroform[5]

Table 2: Typical Reaction Parameters for Protein Labeling with Methyltetrazine-NHS Ester

ParameterValueReference(s)
Molar Excess of Methyltetrazine-NHS Ester10- to 20-fold[4][5]
Protein Concentration1-10 mg/mL[4]
Reaction Buffer0.1 M sodium bicarbonate, pH 8.3[4]
Incubation Time1 hour[4]
Incubation TemperatureRoom temperature[4]

Table 3: Typical Reaction Parameters for IEDDA Click Reaction (TCO-modified Protein with Methyltetrazine Probe)

ParameterValueReference(s)
Reaction BufferPBS, pH 6.0-9.0[9]
Incubation Time30 minutes to 2 hours[9]
Incubation TemperatureRoom temperature or 37°C[9]
Probe Concentration (for live cell imaging)1-10 µM[4]

Experimental Protocols

Protocol 1: Site-Specific Labeling of a Protein with a Methyltetrazine-NHS Ester

This protocol describes the labeling of primary amines (e.g., lysine residues) on a protein with a methyltetrazine-NHS ester.

Materials:

  • Protein of interest

  • Methyltetrazine-NHS Ester

  • Anhydrous DMSO or DMF

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3[4]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting column (e.g., PD-10)

  • Storage Buffer (e.g., PBS, pH 7.4)

Procedure:

  • Prepare Protein Solution : Dissolve the protein of interest in the Reaction Buffer to a final concentration of 1-10 mg/mL.[4]

  • Prepare Tetrazine Solution : Immediately before use, dissolve the Methyltetrazine-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[4]

  • Reaction : Add a 10- to 20-fold molar excess of the dissolved Methyltetrazine-NHS ester to the protein solution.[4]

  • Incubation : Incubate the reaction for 1 hour at room temperature with gentle mixing.[4]

  • Quench Reaction : Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 5 minutes at room temperature.

  • Purification : Remove the unreacted tetrazine and byproducts by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer (e.g., PBS).[4][5]

  • Characterization : Determine the degree of labeling (DOL) by measuring the absorbance of the protein and the tetrazine. The methyltetrazine-labeled protein is now ready for the subsequent click reaction.

Protocol 2: IEDDA "Click" Reaction with a TCO-Containing Molecule

This protocol outlines the reaction of a methyltetrazine-labeled protein with a TCO-functionalized molecule (e.g., a fluorescent dye, a drug molecule).

Materials:

  • Methyltetrazine-labeled protein (from Protocol 1)

  • TCO-containing molecule

  • Reaction Buffer (e.g., PBS, pH 7.4)

  • Compatible solvent for TCO-molecule (e.g., DMSO, water)

Procedure:

  • Prepare Reactants :

    • Prepare the methyltetrazine-labeled protein in the desired reaction buffer.

    • Dissolve the TCO-containing molecule in a compatible solvent.

  • Click Reaction : Add the TCO-containing molecule to the methyltetrazine-labeled protein solution. A slight molar excess of the TCO-reagent (e.g., 1.2 equivalents) is often used.

  • Incubation : Incubate the reaction mixture for 30 minutes to 2 hours at room temperature or 37°C.[9] The progress of the reaction can be monitored by the disappearance of the characteristic pink/red color of the tetrazine.

  • Purification (if necessary) : If excess TCO-reagent needs to be removed, purify the conjugate using an appropriate chromatographic technique such as size-exclusion chromatography (SEC).[5]

Protocol 3: Live-Cell Imaging with a Fluorescent Methyltetrazine Probe

This protocol provides a general procedure for imaging a TCO-modified biomolecule on the surface of live cells using a fluorescent methyltetrazine probe.

Materials:

  • Live cells expressing a TCO-modified cell-surface protein

  • Fluorescent methyltetrazine probe

  • Cell culture medium

  • Imaging buffer (e.g., PBS with calcium and magnesium)

  • Fluorescence microscope

Procedure:

  • Cell Preparation : Plate and culture the cells under standard conditions.

  • Labeling : Incubate the cells with the fluorescent methyltetrazine probe at a final concentration of 1-10 µM in cell culture medium for 30-60 minutes at 37°C.[4]

  • Washing : Gently wash the cells three times with pre-warmed imaging buffer to remove the unbound probe.[4]

  • Imaging : Image the cells using a fluorescence microscope equipped with the appropriate filter sets for the chosen fluorophore.[4]

Visualizations

Protein Protein with Primary Amine (-NH₂) MeTz_Protein Methyltetrazine-Labeled Protein Protein->MeTz_Protein Amine Labeling (pH 8.3) MeTz_NHS Methyltetrazine-NHS Ester Conjugate Site-Specifically Modified Protein MeTz_Protein->Conjugate IEDDA Click Reaction (Physiological pH) TCO_Molecule TCO-Functionalized Molecule (e.g., Drug, Fluorophore)

Caption: General workflow for site-specific protein modification.

Antibody Antibody TCO_Antibody TCO-Modified Antibody Antibody->TCO_Antibody Amine Labeling TCO_NHS TCO-NHS Ester ADC Antibody-Drug Conjugate (ADC) TCO_Antibody->ADC IEDDA Click Reaction MeTz_Drug Methyltetrazine-Drug

Caption: Synthesis of an Antibody-Drug Conjugate (ADC).

cluster_reactants Reactants cluster_products Products MeTz Methyltetrazine TransitionState Diels-Alder Transition State MeTz->TransitionState TCO trans-Cyclooctene (TCO) TCO->TransitionState Dihydropyridazine Stable Dihydropyridazine Adduct TransitionState->Dihydropyridazine Cycloaddition N2 N₂ Gas TransitionState->N2 Release

Caption: Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction.

References

In Vivo Applications of 4-(6-Methyl-1,2,4,5-tetrazin-3-yl)phenol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the in vivo use of 4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenol and its derivatives. The content is curated for professionals in research and drug development, focusing on the powerful bioorthogonal chemistry this compound enables for in vivo imaging and therapeutic applications.

Introduction

This compound, a prominent methyltetrazine derivative, is a key player in the field of bioorthogonal chemistry.[1] Its utility stems from its participation in the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition reaction with strained alkenes, most notably trans-cyclooctene (B1233481) (TCO).[1][2] This reaction is characterized by its exceptionally fast kinetics and high specificity, allowing for covalent bond formation within complex biological systems, including living organisms, without interfering with native biochemical processes.[1][2][3]

The primary in vivo applications of this chemistry are categorized into two main areas:

  • Pre-targeted Bioimaging: A two-step approach where a biomolecule of interest (e.g., an antibody targeting a specific tumor antigen) is first modified with a TCO group and administered. After localization and clearance of the unbound conjugate, a methyltetrazine-bearing imaging agent (e.g., a radiolabel or fluorophore) is introduced, which rapidly "clicks" to the TCO-tagged biomolecule in vivo. This strategy significantly enhances image contrast and reduces the radiation burden on non-target tissues.[1][4][5]

  • "Click-to-Release" Drug Delivery: This innovative approach utilizes the IEDDA reaction to trigger the release of a therapeutic agent. A prodrug is designed with a TCO-caged active molecule. Upon administration of a tetrazine, the reaction occurs, leading to the cleavage of the caging group and local activation of the drug.[3][6]

Key Physicochemical and Reactivity Data

The in vivo performance of tetrazine-based probes is critically dependent on their physicochemical properties and reaction kinetics. The following tables summarize key quantitative data for methyltetrazine derivatives and their reaction with TCO.

Table 1: Second-Order Rate Constants for Tetrazine-TCO Reactions

Tetrazine DerivativeDienophileSolventTemperature (°C)Rate Constant (k) (M⁻¹s⁻¹)
Methyl-substituted tetrazinesTCOAqueous buffer371,100 - 73,000[1]
[¹¹¹In]In-labeled-TzTCO-conjugated CC49 mAbPBS37(13 ± 0.08) x 10³[7]
3-(4-benzylamino)-1,2,4,5-tetrazinetranscyclooct-4-en-1-yl hydrogen carbonateNot Specified376,000[5]

Table 2: In Vivo Biodistribution of a Pre-targeted System in Tumor-Bearing Mice

Data from a study using ¹²⁵I-labeled 7C2-TCO₆ antibody pre-targeting followed by ¹¹¹In-labeled tetrazine in KPL-4 tumor-bearing mice.

OrganAntibody Biodistribution (%ID/g)Tetrazine Biodistribution (%ID/g)
Tumor9.921.1[8]
Liver2.62.5[8]
Spleen3.9Not specified
KidneyNot specified4.4[8]

Experimental Protocols

Protocol 1: Pre-targeted In Vivo Imaging of Tumors

This protocol outlines a general procedure for pre-targeted positron emission tomography (PET) imaging in a tumor xenograft mouse model.

1. Preparation of TCO-Modified Antibody: a. Dissolve the antibody of interest (e.g., targeting a tumor-specific antigen) in a suitable buffer (e.g., PBS, pH 7.4). b. Add a 10-fold molar excess of a TCO-NHS ester dissolved in DMSO. c. Allow the reaction to proceed for 2 hours at room temperature with gentle shaking. d. Purify the TCO-conjugated antibody using dialysis or size-exclusion chromatography to remove unreacted TCO.

2. Animal Model and Antibody Administration: a. Use immunodeficient mice (e.g., BALB/c nude) bearing subcutaneous tumor xenografts (e.g., LS174T, SW1222). b. Administer the TCO-modified antibody (e.g., 100 µg) via tail vein injection. c. Allow for a pre-targeting interval of 24-72 hours for the antibody to accumulate at the tumor site and for unbound antibody to clear from circulation.[1][5]

3. Administration of Radiolabeled Tetrazine: a. Prepare a radiolabeled methyltetrazine derivative (e.g., with ⁶⁴Cu or ¹⁸F). b. After the pre-targeting interval, administer the radiolabeled tetrazine (e.g., 10-12 MBq) via tail vein injection.[5]

4. PET Imaging and Biodistribution: a. Anesthetize the mice (e.g., with isoflurane) and perform PET scans at various time points (e.g., 2, 12, 18 hours) post-tetrazine injection.[5] b. After the final imaging session, euthanize the animals and harvest tumors and major organs. c. Measure the radioactivity in the tissues using a gamma counter to determine the biodistribution as a percentage of the injected dose per gram of tissue (%ID/g).

Protocol 2: "Click-to-Release" Prodrug Activation (Conceptual)

This protocol provides a conceptual framework for in vivo prodrug activation based on the tetrazine-TCO ligation.

1. Synthesis of TCO-Caged Prodrug: a. Design and synthesize a prodrug where the active therapeutic agent is rendered inactive by a TCO-containing linker. The linker should be designed to cleave upon IEDDA reaction. For example, a carbamate (B1207046) at an allylic position to the TCO double bond can be used.[6]

2. Formulation and Administration of Prodrug: a. Formulate the TCO-caged prodrug for in vivo administration (e.g., in a saline solution with a co-solvent like DMSO if needed). b. Administer the prodrug to the subject (e.g., via intravenous injection).

3. Administration of Tetrazine Activator: a. Administer this compound or a suitable derivative. The dosage and timing will depend on the pharmacokinetics of the prodrug and the tetrazine.

4. Monitoring Therapeutic Efficacy and Drug Release: a. Monitor the therapeutic response in the animal model (e.g., tumor growth inhibition). b. If possible, use analytical methods (e.g., LC-MS/MS) on tissue or blood samples to quantify the released active drug.

Visualizations

Pretargeted_Imaging_Workflow Pre-targeted In Vivo Imaging Workflow cluster_step1 Step 1: Pre-targeting cluster_step2 Step 2: Imaging TCO_mAb TCO-modified Antibody Inject_mAb Intravenous Injection TCO_mAb->Inject_mAb Accumulation Tumor Accumulation & Blood Clearance (24-72h) Inject_mAb->Accumulation Tumor_Target TCO-mAb Localized at Tumor Accumulation->Tumor_Target IEDDA In Vivo IEDDA Reaction (Bioorthogonal 'Click') Tumor_Target->IEDDA 'Click' Tet_Probe Radiolabeled Methyltetrazine Probe Inject_Tet Intravenous Injection Tet_Probe->Inject_Tet Inject_Tet->IEDDA Imaging PET/SPECT Imaging IEDDA->Imaging

Caption: Workflow for pre-targeted in vivo imaging.

Click_to_Release_Mechanism Click-to-Release Prodrug Activation Prodrug TCO-Linker-Drug Inactive Prodrug IEDDA IEDDA Cycloaddition Prodrug->IEDDA Tetrazine Methyltetrazine Activator Tetrazine->IEDDA Intermediate Dihydropyridazine Intermediate IEDDA->Intermediate Release Spontaneous Elimination Intermediate->Release Products Active Drug + Pyridazine Byproduct Release->Products

Caption: Mechanism of click-to-release drug activation.

References

Application Notes and Protocols for Developing Radiolabeled Probes with 4-(6-Methyl-1,2,4,5-tetrazin-3-yl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(6-Methyl-1,2,4,5-tetrazin-3-yl)phenol is a versatile chemical intermediate at the forefront of radiopharmaceutical development. Its unique structure, featuring a reactive tetrazine ring and a functionalizable phenolic hydroxyl group, makes it an ideal precursor for the synthesis of radiolabeled probes for molecular imaging, particularly Positron Emission Tomography (PET). The methyl-substituted tetrazine moiety participates in exceptionally fast and selective bioorthogonal inverse-demand Diels-Alder (IEDDA) cycloaddition reactions with strained dienophiles like trans-cyclooctene (B1233481) (TCO).[1] This "click chemistry" approach allows for a pre-targeting strategy in which a biomolecule of interest is first tagged with a dienophile and, after systemic clearance, is targeted by a radiolabeled tetrazine probe. This methodology significantly enhances image contrast and reduces radiation dose to non-target tissues.[2]

These application notes provide an overview of the applications of this compound in developing radiolabeled probes and detailed protocols for their synthesis and evaluation.

Applications

Radiolabeled probes derived from this compound are primarily utilized in pre-targeted PET imaging for various biomedical applications:

  • Oncology: For the imaging and characterization of tumors. Antibodies or other targeting vectors modified with TCO can be administered to target specific tumor antigens. Subsequent administration of a radiolabeled methyltetrazine probe allows for highly specific tumor visualization.[3][4]

  • Neurology: To study neurodegenerative diseases like Alzheimer's disease. A bispecific antibody capable of crossing the blood-brain barrier can be used to target amyloid-beta plaques, followed by imaging with a brain-penetrant radiolabeled tetrazine.[5]

  • Nanomedicine: To track the in vivo fate of long-circulating drug delivery systems such as liposomes. TCO-functionalized liposomes can be visualized using a radiolabeled tetrazine probe to assess their biodistribution and tumor accumulation.[6]

Key Features of this compound in Radioprobe Development

  • Bioorthogonal Reactivity: The methyltetrazine core reacts rapidly and specifically with TCO and other strained alkenes via the IEDDA reaction, which is orthogonal to biological processes.

  • Tunable Properties: The phenolic hydroxyl group serves as a handle for further chemical modifications, allowing for the attachment of various chelators for radiometals (e.g., DOTA for ⁶⁸Ga) or prosthetic groups for radiohalogens (e.g., for ¹⁸F).

  • Favorable Kinetics: The IEDDA reaction between methyltetrazines and TCO exhibits exceptionally fast second-order rate constants, often in the range of 10³ to 10⁶ M⁻¹s⁻¹, enabling efficient in vivo ligation even at low concentrations.[1][7]

Pre-targeted PET Imaging Workflow

The use of radiolabeled probes derived from this compound typically follows a pre-targeting strategy. This workflow is designed to maximize the target-to-background signal ratio in PET imaging.

G Pre-targeted PET Imaging Workflow cluster_0 Step 1: Administration of Targeting Vector cluster_1 Step 2: Administration of Radiolabeled Probe cluster_2 Step 3: In Vivo Reaction and Imaging A TCO-modified Antibody/Biomolecule Injection B Binding to Target Site (e.g., Tumor) A->B C Clearance of Unbound Vector from Circulation B->C D Injection of Radiolabeled Methyltetrazine Probe C->D Time Delay for Clearance E IEDDA Reaction at Target Site D->E Rapid Distribution F PET Imaging E->F G Clearance of Unbound Probe E->G

Caption: A diagram illustrating the sequential steps of a pre-targeted PET imaging strategy.

Quantitative Data Summary

The following tables summarize key quantitative data for radiolabeled probes derived from methyltetrazine precursors.

Table 1: Radiolabeling Performance of Methyltetrazine Probes

RadionuclidePrecursorRadiolabeling MethodRadiochemical Yield (RCY)Radiochemical Purity (RCP)Molar Activity (Am)Reference
¹⁸F Amine-bearing methyltetrazineTwo-step via [¹⁸F]F-Py-TFP24%>96%Not Reported[6][8]
¹⁸F Bispyridyl tetrazineAliphatic nucleophilic substitution16 ± 4%>98%57 ± 15 GBq/µmol[9]
⁶⁸Ga HBED-CC-PEG₄-TzChelation>96%>99%0.5–28.6 GBq/µmol[8][10]
⁶⁸Ga DOTA-PEG₄-TzChelation>88%>99%Not Reported[8][10]
⁶⁸Ga THP-TetrazineChelationNot Reported>95%Not Reported[6]

Table 2: In Vivo Biodistribution of Radiolabeled Methyltetrazine Probes (%ID/g)

ProbeTime p.i.BloodLiverKidneysSpleenMuscleTumorReference
[¹⁸F]MeTz derivative 4 h0.78 ± 0.08<11.17 ± 0.12<1<16.4 (pre-targeted)[2]
[⁶⁸Ga]Ga-DOTA-PEG₁₁-Tz 2 hNot ReportedHighHighNot ReportedLow5.8 (pre-targeted)[3]
[⁶⁸Ga]Ga-THP-Tz 1 h4.2 ± 0.99.4 ± 2.7Not Reported6.5 ± 0.6Low1.1 ± 0.1[6]
[⁶⁸Ga]Ga-HBED-CC-PEG₄-Tz 2 h~1~2~10~1~0.5Not Applicable[8]
[⁶⁸Ga]Ga-DOTA-PEG₄-Tz 2 h~1~2~15~1~0.5Not Applicable[8]

Experimental Protocols

Protocol 1: Synthesis of an Amine-Functionalized Methyltetrazine Precursor from this compound

This protocol describes a general method to introduce an amine functionality, which is a common step for subsequent conjugation to chelators or prosthetic groups.

G Synthesis of Amine-Functionalized Methyltetrazine A This compound B Alkylation with a protected amino-alkyl halide (e.g., N-(3-bromopropyl)phthalimide) A->B Base (e.g., K₂CO₃), Solvent (e.g., DMF) C Deprotection (e.g., with hydrazine) B->C D Purification (e.g., HPLC) C->D E Amine-functionalized methyltetrazine D->E

Caption: A workflow for the synthesis of an amine-functionalized methyltetrazine precursor.

Materials:

  • This compound

  • N-(3-bromopropyl)phthalimide (or other suitable protected amino-alkyl halide)

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Hydrazine (B178648) monohydrate

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Ethyl acetate (B1210297) (EtOAc)

  • Hexane

  • HPLC system for purification

Procedure:

  • Alkylation:

    • Dissolve this compound (1 equivalent) in DMF.

    • Add K₂CO₃ (2-3 equivalents) and stir the mixture at room temperature.

    • Add N-(3-bromopropyl)phthalimide (1.1 equivalents) and stir the reaction at room temperature overnight.

    • Monitor the reaction by TLC.

    • Once complete, quench the reaction with water and extract the product with EtOAc.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash chromatography (e.g., hexane/EtOAc gradient) to obtain the phthalimide-protected intermediate.

  • Deprotection:

    • Dissolve the purified intermediate in a mixture of DCM and MeOH.

    • Add hydrazine monohydrate (5-10 equivalents) and stir at room temperature for several hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by preparative HPLC to obtain the desired amine-functionalized methyltetrazine.

Protocol 2: Radiolabeling of an Amine-Functionalized Methyltetrazine with ¹⁸F

This protocol is adapted from a two-step procedure for labeling amine-bearing tetrazines.[5][6][8]

Materials:

  • Amine-functionalized methyltetrazine precursor (from Protocol 1)

  • [¹⁸F]Fluoride (from cyclotron)

  • Solid-phase extraction (SPE) cartridge for [¹⁸F]fluoride trapping and elution (e.g., QMA)

  • Elution solution for [¹⁸F]fluoride (e.g., K₂CO₃/Kryptofix 2.2.2)

  • Precursor for the prosthetic group (e.g., 6-[¹⁸F]fluoronicotinic acid 2,3,5,6-tetrafluorophenyl ester, [¹⁸F]F-Py-TFP)

  • Acetonitrile (ACN), Dimethyl sulfoxide (B87167) (DMSO)

  • Triethylamine (TEA)

  • HPLC system for purification and analysis

  • C18 Sep-Pak cartridge for formulation

Procedure:

  • [¹⁸F]Fluoride Trapping and Elution:

    • Trap aqueous [¹⁸F]fluoride on a pre-conditioned QMA cartridge.

    • Elute the [¹⁸F]fluoride into a reaction vessel using a solution of K₂CO₃ and Kryptofix 2.2.2 in ACN/water.

    • Azeotropically dry the [¹⁸F]fluoride by repeated additions and evaporations of ACN.

  • Synthesis of the [¹⁸F]Prosthetic Group:

    • Add the precursor for the prosthetic group (e.g., the precursor for [¹⁸F]F-Py-TFP) to the dried [¹⁸F]fluoride.

    • Heat the reaction mixture (e.g., at 100-120 °C) for a specified time (e.g., 10-15 minutes).

    • Purify the [¹⁸F]prosthetic group using an appropriate SPE cartridge.

  • Conjugation to the Methyltetrazine Precursor:

    • Dissolve the amine-functionalized methyltetrazine precursor in DMSO.

    • Add the purified [¹⁸F]prosthetic group and triethylamine.

    • Heat the reaction mixture (e.g., at 55 °C) for a specified time (e.g., 15 minutes).[5]

  • Purification and Formulation:

    • Dilute the reaction mixture with water or an appropriate buffer.

    • Purify the radiolabeled product using semi-preparative HPLC.

    • Collect the fraction containing the desired product.

    • Remove the HPLC solvent (e.g., by rotary evaporation or by trapping on a C18 Sep-Pak cartridge).

    • If using a Sep-Pak, wash the cartridge with water and elute the final product with ethanol.

    • Formulate the final product in a suitable buffer (e.g., PBS) for in vivo use.

  • Quality Control:

    • Determine the radiochemical purity by analytical HPLC.

    • Measure the radiochemical yield and molar activity.

Protocol 3: Radiolabeling of a DOTA-Functionalized Methyltetrazine with ⁶⁸Ga

This protocol describes the chelation of ⁶⁸Ga with a DOTA-conjugated methyltetrazine.

Materials:

  • DOTA-conjugated methyltetrazine precursor

  • ⁶⁸Ge/⁶⁸Ga generator

  • 0.1 M HCl for elution

  • Sodium acetate or other suitable buffer

  • HPLC system for analysis

  • ITLC strips for radiochemical purity check

Procedure:

  • Elution and Buffering of ⁶⁸Ga:

    • Elute ⁶⁸GaCl₃ from the ⁶⁸Ge/⁶⁸Ga generator using 0.1 M HCl.

    • Add a buffer (e.g., sodium acetate) to the eluate to adjust the pH to the optimal range for chelation (typically pH 4-5).

  • Radiolabeling Reaction:

    • Add the DOTA-conjugated methyltetrazine precursor (dissolved in water or buffer) to the buffered ⁶⁸Ga solution.

    • Incubate the reaction mixture at an elevated temperature (e.g., 90-95 °C) for a specified time (e.g., 5-15 minutes).[10] Some precursors may allow for room temperature labeling.[6]

  • Purification (if necessary):

    • Depending on the purity of the crude product, a purification step using a C18 SPE cartridge may be required to remove unchelated ⁶⁸Ga.

  • Quality Control:

    • Determine the radiochemical purity using analytical HPLC or instant thin-layer chromatography (iTLC).

    • For iTLC, a suitable mobile phase should be chosen to separate the chelated product from free ⁶⁸Ga.

Conclusion

This compound is a key building block for the development of advanced radiolabeled probes for pre-targeted PET imaging. The protocols and data presented here provide a comprehensive guide for researchers and scientists to design, synthesize, and evaluate novel imaging agents based on this versatile platform. The continued exploration of derivatives of this compound holds great promise for advancing molecular imaging and personalized medicine.

References

Troubleshooting & Optimization

Technical Support Center: Stability of 4-(6-Methyl-1,2,4,5-tetrazin-3-yl)phenol (Me-Tet-OH) in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the stability of 4-(6-Methyl-1,2,4,5-tetrazin-3-yl)phenol (Me-Tet-OH) in aqueous solutions. The information is presented in a question-and-answer format to address common issues and provide actionable troubleshooting strategies.

Frequently Asked Questions (FAQs)

Q1: My Me-Tet-OH solution is losing its characteristic pink/red color. What is happening?

A1: The pink/red color of your Me-Tet-OH solution is characteristic of the tetrazine ring. A loss of this color is a primary indicator of degradation.[1] This can be caused by several factors, including exposure to nucleophiles, extreme pH conditions (both highly acidic and basic), and prolonged exposure to light.[1]

Q2: What are the primary factors that influence the stability of Me-Tet-OH in aqueous solutions?

A2: The stability of tetrazine compounds like Me-Tet-OH in aqueous solutions is pH-dependent and generally lower than in organic solvents.[1] Key factors that can accelerate degradation include:

  • pH: Tetrazines are sensitive to harsh pH conditions.[1] For the phenolic component, high pH can also lead to degradation.[2]

  • Light: Exposure to ambient light, especially UV light, can cause degradation of both tetrazine and phenolic compounds.[1]

  • Temperature: Higher temperatures can accelerate the degradation of thermosensitive compounds like polyphenols.

  • Presence of Nucleophiles: In biological media, such as cell culture medium supplemented with fetal bovine serum (FBS), nucleophiles can lead to the degradation of tetrazines.[1]

  • Oxygen: The presence of oxygen can contribute to the oxidation of the phenol (B47542) moiety.

Q3: How should I store my Me-Tet-OH solid and stock solutions?

A3: For optimal stability, store solid Me-Tet-OH at –20°C, protected from light and moisture. Stock solutions, typically prepared in anhydrous solvents like DMSO or DMF, should also be stored at –20°C or -80°C and protected from light. It is recommended to use fresh solutions for experiments whenever possible and avoid long-term storage in solution.[1][3]

Q4: What is the expected stability of Me-Tet-OH in common laboratory buffers and biological media?

A4: While specific quantitative data for Me-Tet-OH is limited, tetrazines with electron-donating groups like the methyl group in Me-Tet-OH generally exhibit greater stability compared to those with electron-withdrawing groups.[1] However, a gradual decrease in concentration should be expected over several hours at 37°C in aqueous buffers and biological media.[1] For time-sensitive experiments, it is crucial to minimize the incubation time of Me-Tet-OH in these media.[1]

Troubleshooting Guide

This guide provides solutions to common problems encountered during the use of Me-Tet-OH in aqueous solutions.

Issue 1: Rapid degradation of Me-Tet-OH in my experiment.

dot

UV_Vis_Protocol cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Prepare Me-Tet-OH stock solution in DMSO C Dilute stock solution in buffer A->C B Prepare aqueous buffer (e.g., PBS pH 7.4) B->C D Incubate at desired temperature (e.g., 37°C) C->D E Measure absorbance at ~520-540 nm at time points D->E F Plot % remaining Me-Tet-OH vs. time E->F G Determine half-life (t½) F->G HPLC_Protocol cluster_prep Sample Preparation cluster_sampling Sampling cluster_analysis HPLC Analysis A Prepare Me-Tet-OH solution in aqueous buffer B Incubate at desired conditions (pH, temp, light) A->B C Take aliquots at specific time points B->C D Quench degradation (e.g., with acetonitrile) C->D E Inject sample onto reverse-phase column D->E F Monitor absorbance at ~274 nm and ~520 nm E->F G Quantify peak area F->G

References

Technical Support Center: Optimizing Tetrazine-TCO Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for tetrazine-TCO ligation, a leading bioorthogonal reaction. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions, ensuring the successful execution of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal stoichiometry for the tetrazine-TCO reaction?

A1: For efficient conjugation, a slight molar excess of one reactant is generally recommended to drive the reaction to completion. A common starting point is a 1.05 to 1.5-fold molar excess of the tetrazine-functionalized molecule relative to the TCO-functionalized molecule.[1][2][3] However, the ideal ratio can vary depending on the specific reactants and their stability, so empirical optimization for your system is recommended.[1]

Q2: What are the recommended reaction buffers and pH range?

A2: The tetrazine-TCO ligation is robust and proceeds efficiently in a wide variety of aqueous buffers, with Phosphate-Buffered Saline (PBS) being a common choice.[1][2] The reaction is typically performed within a pH range of 6 to 9.[1][2][4] It's important to note that while the ligation itself is largely pH-insensitive in this range, the stability of your biomolecules and the tetrazine reagent can be affected by extreme pH values.[1] Some tetrazines may show degradation in basic aqueous solutions.[1]

Q3: What is the ideal reaction temperature and duration?

A3: The reaction is exceptionally fast and is typically completed at room temperature (20-25°C) within 10 to 60 minutes.[5] For specific applications or less reactive pairs, incubation can be extended up to 2 hours or performed at 4°C, which may require a longer incubation time.[5][6]

Q4: Is a catalyst required for the tetrazine-TCO reaction?

A4: No, a catalyst is not required. The reaction's high speed is driven by the inherent reactivity of the strained TCO dienophile and the electron-deficient tetrazine diene.[4][7][8] This catalyst-free nature is a major advantage for biological applications, avoiding the cytotoxicity associated with copper catalysts used in other click chemistry reactions.[7][8]

Q5: How can I monitor the progress of the reaction?

A5: The reaction can be easily monitored spectrophotometrically. Tetrazines have a characteristic color and a distinct absorbance peak in the visible range (typically between 510-550 nm).[4] The progress of the ligation can be followed by measuring the decrease in this absorbance as the tetrazine is consumed.[1][4][9] For more detailed quantitative analysis, techniques like HPLC or LC-MS can be used to measure the consumption of reactants and the formation of the product.[1]

Troubleshooting Guide

Issue 1: Slow or Incomplete Reaction
Possible CauseRecommended Solution(s)
Low Reactivity of Reactants Select a more reactive tetrazine-TCO pair. Hydrogen-substituted tetrazines and those with electron-withdrawing groups are significantly more reactive.[1][6] Highly strained TCOs (e.g., sTCO) also exhibit faster kinetics.[1]
Degradation of Reactants Verify the integrity of your reagents. Tetrazines can be susceptible to degradation in the presence of reducing agents (e.g., DTT, TCEP) or in basic aqueous media.[1][10] TCOs can degrade in the presence of thiols or under UV light.[1] Always use freshly prepared solutions from properly stored reagents.
Steric Hindrance If the tetrazine and TCO moieties are attached to bulky molecules, steric hindrance can impede the reaction.[11] Incorporating a flexible hydrophilic spacer, such as polyethylene (B3416737) glycol (PEG), between the reactive moiety and the molecule of interest can improve accessibility and reaction rates.[1][3]
Incorrect Stoichiometry An incorrect molar ratio can lead to an incomplete reaction.[2] Empirically optimize the molar ratio, often using a slight excess (1.5-2 fold) of the more stable or less precious reactant to drive the reaction to completion.[1]
Issue 2: Low Product Yield
Possible CauseRecommended Solution(s)
Side Reactions Ensure starting materials are pure and free of contaminants that could lead to side reactions.[1] If your molecules are oxygen-sensitive, degassing the reaction buffer can help prevent oxidation-related byproducts.[1]
Precipitation of Reactants/Product Poor solubility can lead to precipitation and low yield. Enhance aqueous solubility by using PEGylated linkers on your tetrazine or TCO reagents.[1] Alternatively, a small percentage (e.g., 5%) of a compatible organic co-solvent like DMSO or DMF can be added, but its effect on your biomolecules must be verified.[1][11]
Inaccurate Quantification Incorrectly measured concentrations of stock solutions will lead to suboptimal stoichiometry and lower yields. Use a reliable method, such as UV-Vis spectroscopy, to accurately determine the concentration of your tetrazine and TCO stock solutions before setting up the reaction.[1]
TCO Inactivation on Antibodies When conjugating TCO to antibodies via amine coupling, a significant portion of TCOs can become non-functional, likely due to hydrophobic interactions with the antibody.[11] Using a hydrophilic PEG linker between the TCO and the NHS ester can preserve TCO reactivity.[11]

Quantitative Data

Table 1: Effect of Tetrazine Substituents on Reaction Kinetics

The reactivity of the tetrazine is heavily influenced by its substituents. Electron-withdrawing groups generally increase the reaction rate, while electron-donating groups decrease it.

Tetrazine Substituent(s)DienophileSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Solvent / Conditions
3,6-di(pyridin-2-yl)TCO~2,0009:1 Methanol/Water
Hydrogen-substitutedTCOup to 30,000Aqueous Media
Methyl-substitutedTCO~1,000Aqueous Media
3,6-diphenylBCN3.6Methanol
3,6-di(p-methoxyphenyl)BCN1.4Methanol
3,6-di(pyridin-2-yl)BCN118Methanol
Me4Pyr-TzTCO-PEG₄69,400DPBS

(Note: BCN (bicyclo[6.1.0]nonyne) is another strained alkyne used in click chemistry. Rate constants can vary significantly based on the specific TCO derivative and exact reaction conditions.)[1][6][12]

Table 2: Effect of Solvent on Reaction Kinetics

While the tetrazine-TCO reaction works in a variety of solvents, the rate can be influenced by the solvent environment. Protic solvents can accelerate the reaction by stabilizing the activated complex and enhancing hydrophobic interactions.[13]

Tetrazine-TCO PairSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]SolventTemperature (°C)
Various Tetrazine Scaffolds & TCO1.4 - 2301,4-Dioxane25
Various Tetrazine Scaffolds & TCO-PEG₄1,100 - 73,000DPBS (aqueous)37
3,6-di-(2-pyridyl)-s-tetrazine & TCO~2,0009:1 Methanol/WaterRT
sTCO & 3,6-dipyridyl-s-tetrazine~3,300,000Water25

(Note: This table illustrates general trends. DPBS is Dulbecco's Phosphate-Buffered Saline. sTCO is a highly strained, more reactive form of TCO.)[2][13][14]

Experimental Protocols

Protocol 1: General Procedure for Protein-Protein Conjugation

This protocol outlines the labeling of two proteins with TCO and tetrazine moieties, respectively, followed by their conjugation.

1. Protein Preparation and Labeling:

  • Buffer Exchange: Ensure your proteins are in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-5 mg/mL. If your buffer contains primary amines like Tris or glycine, remove them using a desalting column.[6]

  • Reagent Preparation: Immediately before use, dissolve the TCO-NHS ester and Tetrazine-NHS ester in anhydrous DMSO or DMF to create 10 mM stock solutions.[2]

  • Labeling Reaction:

    • To Protein A, add a 20-fold molar excess of the TCO-NHS ester stock solution.

    • To Protein B, add a 20-fold molar excess of the Tetrazine-NHS ester stock solution.

    • Incubate both reactions for 60 minutes at room temperature.[2]

  • Quenching (Optional but Recommended): Stop the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM and incubate for 5 minutes.[6]

  • Purification: Remove excess, unreacted NHS ester reagents from both protein solutions using spin desalting columns or dialysis.[2]

2. TCO-Tetrazine Ligation:

  • Reactant Calculation: Determine the volumes of the TCO-labeled Protein A and tetrazine-labeled Protein B required to achieve the desired molar ratio (e.g., 1:1 or a 1:1.2 ratio of TCO-protein to Tetrazine-protein).[2]

  • Conjugation: Mix the two labeled protein solutions.

  • Incubation: Allow the reaction to proceed for 30-60 minutes at room temperature.[2]

  • Purification (Optional): If necessary, the final protein-protein conjugate can be purified from unreacted starting materials using size-exclusion chromatography (SEC).[2]

  • Storage: Store the final conjugate at 4°C.[2]

Protocol 2: Monitoring Reaction Kinetics by UV-Vis Spectroscopy

This method is used to determine reaction rates by observing the disappearance of the tetrazine's color.

  • Prepare Stock Solutions: Make concentrated stock solutions of your tetrazine and TCO molecules in a suitable solvent like DMSO or DMF.[1]

  • Determine Molar Extinction Coefficient (ε): Accurately measure the molar extinction coefficient of your specific tetrazine at its maximum absorbance wavelength (λ-max, ~510-550 nm) in the chosen reaction buffer.[1]

  • Initiate Reaction in Cuvette:

    • Add the reaction buffer and the TCO solution to a quartz cuvette.

    • Place the cuvette in the spectrophotometer and start the measurement (kinetic mode).

    • Add the tetrazine solution to initiate the reaction, mix quickly and thoroughly, and immediately begin recording the absorbance at the tetrazine's λ-max over time.[1]

  • Calculate Reaction Rate: The observed rate constant (k_obs) can be determined by fitting the absorbance decay curve to a pseudo-first-order or second-order rate equation, depending on the experimental setup (i.e., if one reactant is in large excess).[1]

Mandatory Visualizations

cluster_0 Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction Tetrazine (Diene) Tetrazine (Diene) Unstable Intermediate Unstable Intermediate Tetrazine (Diene)->Unstable Intermediate [4+2] Cycloaddition (Rate-Determining) TCO (Dienophile) TCO (Dienophile) TCO (Dienophile)->Unstable Intermediate Stable Conjugate Stable Conjugate Unstable Intermediate->Stable Conjugate Retro-Diels-Alder N2 Gas N2 Gas Unstable Intermediate->N2 Gas Release

Mechanism of the Tetrazine-TCO IEDDA Reaction.

cluster_workflow General Experimental Workflow for Protein Conjugation prep 1. Prepare Reactants - Protein A in Amine-Free Buffer - Protein B in Amine-Free Buffer labeling 2. Label Proteins - React Protein A with TCO-NHS - React Protein B with Tetrazine-NHS prep->labeling purify1 3. Purify Labeled Proteins (Remove excess NHS ester) labeling->purify1 conjugate 4. Conjugate Mix Labeled Proteins A and B purify1->conjugate analyze 5. Analyze & Purify Conjugate (e.g., SEC, SDS-PAGE) conjugate->analyze result Final Conjugate analyze->result

Workflow for Tetrazine-TCO Protein-Protein Conjugation.

cluster_troubleshooting Troubleshooting Logic for Low Reaction Efficiency start Low Yield or Slow Reaction check_reactants Are reactants fresh and stored correctly? start->check_reactants check_stoich Is stoichiometry optimized (1:1.x)? check_reactants->check_stoich Yes sol_reactants Solution: Use fresh reagents, protect from light/thiols. check_reactants->sol_reactants No check_sterics Is steric hindrance a possibility? check_stoich->check_sterics Yes sol_stoich Solution: Titrate molar ratio (e.g., 1:1.05 to 1:2). check_stoich->sol_stoich No check_sol Is precipitation observed? check_sterics->check_sol Yes sol_sterics Solution: Incorporate a flexible PEG spacer. check_sterics->sol_sterics No sol_sol Solution: Use PEGylated reagents or add compatible co-solvent. check_sol->sol_sol Yes success Reaction Optimized check_sol->success No

Troubleshooting workflow for low reaction efficiency.

References

Troubleshooting low yield in 4-(6-Methyl-1,2,4,5-tetrazin-3-yl)phenol conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-(6-Methyl-1,2,4,5-tetrazin-3-yl)phenol conjugation. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable solutions to common issues encountered during bioconjugation experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

The conjugation process using this compound typically involves two key stages:

  • Functionalization: Activating the phenolic hydroxyl group for subsequent coupling to a molecule of interest (e.g., converting it to an NHS ester, or using it as a nucleophile).

  • Bioorthogonal Ligation: Reacting the functionalized tetrazine with a dienophile, most commonly a trans-cyclooctene (B1233481) (TCO) derivative, via an inverse-electron-demand Diels-Alder (iEDDA) reaction.

This guide is structured to address problems in both stages.

Part 1: Troubleshooting the Functionalization of the Phenolic Group

Q1: I am having trouble functionalizing the phenol (B47542) group. What are the common causes?

Low yield or failure in activating the phenolic hydroxyl group often stems from issues with reaction conditions or reagent stability. The phenol group is a versatile handle that can be functionalized in several ways, for example, through nucleophilic aromatic substitution on a suitable substrate[1].

Troubleshooting Steps:

  • Assess Reagent Quality and Storage:

    • This compound: Ensure the reagent has been stored correctly at -20°C, protected from light and moisture[2]. Improper storage can lead to degradation.

    • Activating Reagents: If you are creating an activated ester (e.g., NHS ester) for subsequent reaction with an amine, ensure your NHS and coupling agents (like DCC or EDC) are anhydrous and stored in a desiccator. NHS esters are highly sensitive to moisture[3].

  • Optimize Reaction Conditions:

    • Solvent Choice: Use anhydrous solvents like DMSO or DMF, especially when working with moisture-sensitive reagents like NHS esters[3].

    • Reaction pH: The nucleophilicity of the phenol is pH-dependent. A suitable non-nucleophilic base may be required to deprotonate the phenol, enhancing its reactivity. However, be aware that high pH can lead to the degradation of some phenolic compounds[4][5]. For subsequent NHS ester couplings to amines, the reaction is favored at a near-neutral to slightly basic pH (pH 7-9)[3]. Avoid amine-containing buffers like Tris or glycine (B1666218) during the NHS ester coupling step, as they will compete for the reaction[3].

    • Temperature and Time: These parameters may require optimization. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.

  • Consider Steric Hindrance:

    • If the phenol group or the coupling partner is sterically hindered, the reaction may proceed slowly or not at all. It may be necessary to introduce a spacer molecule to improve accessibility.

Part 2: Troubleshooting the Tetrazine-TCO Bioorthogonal Ligation

Q2: My final conjugation yield is unexpectedly low after the tetrazine-TCO reaction. Why is this happening?

Low yields in the final iEDDA click reaction are typically related to reactant stability, suboptimal reaction conditions, or purification issues. The tetrazine-TCO ligation is known for being extremely fast and efficient, so low yields warrant a systematic investigation[6][7].

Troubleshooting Steps:

  • Verify Reactant Integrity:

    • Tetrazine Moiety: While the methyl-substituted tetrazine enhances stability, tetrazines can still degrade in aqueous media, especially if exposed to light or certain nucleophiles over extended periods[8][9]. It is recommended to use freshly prepared solutions. You can assess the stability of your tetrazine under your specific reaction conditions by monitoring its characteristic UV-Vis absorbance (typically ~520-540 nm) over time[7].

    • TCO Dienophile: TCO derivatives can be susceptible to oxidation or isomerization. Ensure the TCO reagent is pure and has been stored correctly.

  • Optimize Reaction Conditions:

    • Stoichiometry: While the theoretical ratio is 1:1, using a slight excess (e.g., 1.1 to 2-fold) of one component can help drive the reaction to completion. This is often done with the less expensive or more stable reagent[3][10].

    • Concentration: The reaction is second-order, so the rate depends on the concentration of both reactants. If the reaction is slow, increasing the concentration can improve the rate and final yield[6].

    • pH: The iEDDA reaction is generally efficient across a broad pH range (pH 6-9)[3]. However, ensure the pH is compatible with the stability of your biomolecules.

    • Solvent: The reaction works well in aqueous buffers (like PBS) and various organic solvents[7]. If solubility is an issue, using a PEGylated linker on either the tetrazine or TCO can improve aqueous solubility[9][11]. A small percentage of an organic co-solvent like DMSO can also be used, but its compatibility with your biomolecules must be verified[9].

  • Investigate Potential Side Reactions:

    • Purity of Reactants: Ensure your starting materials are free from impurities that could lead to side reactions. Purify the functionalized tetrazine intermediate before proceeding to the final ligation step[9].

    • Buffer Components: Avoid buffers containing components that could react with your molecules. For example, primary amines (Tris, glycine) will react with NHS esters[3].

  • Review Purification Method:

    • Product Loss: Your desired conjugate might be getting lost during purification. For proteins and large biomolecules, spin desalting columns or size-exclusion chromatography (SEC) are effective for removing excess small-molecule reagents[12].

    • Characterization: Confirm the presence of your final product using appropriate analytical techniques like LC-MS and/or SDS-PAGE for protein conjugates[13].

Data Presentation

Table 1: General Reaction Conditions for Tetrazine-TCO Ligation
ParameterRecommended ConditionNotes
Reaction Buffer Phosphate-buffered saline (PBS); HEPES; Carbonate/BicarbonateUse non-amine-containing buffers, especially if unreacted NHS esters are present[3].
pH 6.0 - 9.0Generally insensitive, but check for stability of the biomolecule outside this range[3].
Temperature Room Temperature (20-25°C) or 4°CIncubation at 4°C may require longer reaction times (e.g., 30-120 minutes vs. 10-60 minutes at RT)[3].
Reactant Ratio 1.1 - 2.0 molar equivalents of one reagent to 1.0 of the otherA slight excess can drive the reaction to completion[3][10].
Solvents for Stock Anhydrous DMSO or DMFCrucial for moisture-sensitive reagents like NHS esters[3][12].
Table 2: Comparative Second-Order Rate Constants (k₂) for Tetrazine-Dienophile Reactions

This table provides context for the high reactivity of tetrazine ligations. Note that substituents on both the tetrazine and the dienophile significantly impact the reaction rate. Electron-withdrawing groups on the tetrazine generally increase the rate[6][14].

Tetrazine DerivativeDienophileSolventk₂ (M⁻¹s⁻¹)
3,6-di(pyridin-2-yl)-1,2,4,5-tetrazineBicyclononyne (BCN)Methanol118[15]
3-(pyrimidin-2-yl)-6-(4-(trifluoromethyl)phenyl)-1,2,4,5-tetrazineBicyclononyne (BCN)Methanol125[15]
3,6-diphenyl-1,2,4,5-tetrazineBicyclononyne (BCN)Methanol3.6[15]
Generic Tetrazinetrans-cyclooctene (TCO)AqueousUp to 1 x 10⁶[7]
3-(4-benzylamino)-1,2,4,5-tetrazineNorborneneAqueous~2[16]

Experimental Protocols

Protocol 1: General Procedure for Labeling a Protein with an Amine-Reactive Tetrazine-NHS Ester

This protocol assumes the phenol group on this compound has been functionalized with a linker terminating in an NHS ester.

  • Protein Preparation: Dissolve the protein in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-5 mg/mL[10][12].

  • Reagent Preparation: Immediately before use, dissolve the Tetrazine-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM[3].

  • Labeling Reaction:

    • Add the Tetrazine-NHS ester stock solution to the protein solution. A 10- to 20-fold molar excess of the linker is a good starting point[17]. For protein concentrations < 5 mg/mL, a 20- to 50-fold molar excess may be required[3].

    • Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice[3][17].

  • Quenching: Add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM to consume any unreacted NHS ester. Incubate for 15-30 minutes at room temperature[17].

  • Purification: Remove excess, unreacted reagents using a spin desalting column (for proteins >5 kDa) or dialysis[3][12]. The purified tetrazine-labeled protein is now ready for the ligation step.

Protocol 2: General Procedure for TCO-Tetrazine Ligation
  • Reactant Preparation: Prepare the purified tetrazine-labeled biomolecule (from Protocol 1) in a suitable reaction buffer (e.g., PBS). Dissolve the TCO-functionalized molecule in a compatible solvent (e.g., DMSO or aqueous buffer).

  • Ligation Reaction:

    • Add the TCO-functionalized molecule to the solution of the tetrazine-labeled biomolecule. A 1.1 to 2-fold molar excess of the TCO reagent is recommended[17].

    • Incubate the reaction for 30-120 minutes at room temperature or 4°C[3][17]. The reaction progress can be monitored by the disappearance of the tetrazine's pink/red color or by LC-MS.

  • Final Purification: Purify the final conjugate using size-exclusion chromatography (e.g., FPLC) or another appropriate method to remove any remaining excess reagents.

Visualizations

G cluster_0 Stage 1: Phenol Functionalization cluster_1 Stage 2: Bioorthogonal Ligation Start Start with 4-(6-Methyl-1,2,4,5- tetrazin-3-yl)phenol Activate Activate Phenol Group (e.g., with linker-NHS) Start->Activate Coupling Reagents Anhydrous Solvent Purify1 Purify Activated Tetrazine Intermediate Activate->Purify1 React Perform iEDDA Click Reaction Purify1->React Mix Reactants (pH 6-9) TCO_Molecule Prepare TCO-tagged Biomolecule TCO_Molecule->React Purify2 Purify Final Conjugate React->Purify2 G cluster_reaction Inverse-Electron-Demand Diels-Alder Tetrazine Tetrazine (Diene) Transition [4+2] Cycloaddition Transition State Tetrazine->Transition TCO trans-Cyclooctene (Dienophile) TCO->Transition Dihydropyridazine Initial Adduct (Dihydropyridazine) Transition->Dihydropyridazine Retro Retro-Diels-Alder Dihydropyridazine->Retro Final_Product Stable Conjugate + N₂ Gas Retro->Final_Product Irreversible Release of N₂ G Start Low Conjugation Yield Check_Reagents Are reagents pure and stored correctly? Start->Check_Reagents Check_Conditions Are reaction conditions (pH, solvent, conc.) optimal? Check_Reagents->Check_Conditions Yes Reagent_Sol Verify reagent integrity (UV-Vis, LC-MS). Use fresh reagents. Check_Reagents->Reagent_Sol No Check_Purification Is the purification method appropriate? Check_Conditions->Check_Purification Yes Condition_Sol Adjust pH (7-9 for ligation). Increase concentration. Optimize stoichiometry (1.1-2x excess). Check_Conditions->Condition_Sol No Success Yield Improved Check_Purification->Success Yes Purify_Sol Use SEC or desalting column. Check for product loss in waste fractions. Check_Purification->Purify_Sol No Reagent_Sol->Check_Conditions Condition_Sol->Check_Purification Purify_Sol->Success

References

Technical Support Center: Enhancing Signal-to-Noise Ratio in Fluorescence Imaging with Tetrazine Dyes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for enhancing the signal-to-noise ratio (S/N) in fluorescence imaging experiments utilizing tetrazine dyes.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind the high signal-to-noise ratio achieved with fluorogenic tetrazine dyes?

A1: The high signal-to-noise ratio stems from the fluorogenic nature of tetrazine-dye conjugates. The tetrazine moiety acts as a quencher, suppressing the fluorescence of the attached dye.[1][2][3] This quenching is relieved upon a bioorthogonal reaction, such as the inverse-electron-demand Diels-Alder (iEDDA) reaction with a dienophile (e.g., trans-cyclooctene (B1233481), TCO).[4][5] This reaction leads to the degradation of the tetrazine, restoring the dye's fluorescence and causing a significant "turn-on" signal against a low background.[4][5][6] This process effectively minimizes background from unbound probes, eliminating the need for extensive washing steps.[2][4][5]

Q2: What are the primary mechanisms of fluorescence quenching by tetrazine?

A2: Several photophysical mechanisms contribute to fluorescence quenching by the tetrazine moiety. The dominant mechanism often depends on the specific fluorophore and the linker connecting it to the tetrazine.[4][7] Key mechanisms include:

  • Förster Resonance Energy Transfer (FRET): This mechanism is efficient when the emission spectrum of the fluorophore overlaps with the absorption spectrum of the tetrazine (around 515-540 nm).[1][8][9][10] It is a primary quenching pathway for blue and green emitting dyes.[1]

  • Photoinduced Electron Transfer (PET): In this process, an electron is transferred from the excited fluorophore to the electron-deficient tetrazine.[1][3][4][8][11] This is a major quenching mechanism for red-absorbing dyes like oxazine (B8389632) and rhodamine derivatives.[1][3][12][13]

  • Energy Transfer to a Dark State (ETDS): This involves the transfer of energy from the fluorophore to a non-emissive "dark state" of the tetrazine.[4][14]

  • Through-Bond Energy Transfer (TBET): This can occur when the fluorophore and tetrazine are connected by a conjugated linker, facilitating energy transfer through the chemical bonds.[8]

Q3: How does the choice of dienophile affect the reaction and signal enhancement?

A3: The choice of dienophile is critical for achieving rapid and efficient labeling. Highly strained dienophiles, such as trans-cyclooctene (TCO) and its derivatives, exhibit the fastest reaction kinetics with tetrazines.[15] The reaction rate can approach 10^7 M⁻¹s⁻¹.[6][16] The use of strained alkynes as reaction partners can also lead to a higher contrast ratio compared to strained alkenes like TCO, as the resulting pyridazine (B1198779) product from the alkyne reaction has less of a residual quenching effect than the dihydropyridazine (B8628806) product from the alkene reaction.[8][11]

Troubleshooting Guide

Low or No Fluorescence Signal
Possible Cause Troubleshooting Steps
Slow Reaction Kinetics - Increase Reagent Concentrations: The iEDDA reaction is bimolecular, so doubling the concentration of either the tetrazine-dye or the dienophile-labeled molecule will increase the reaction rate.[15] - Optimize Reaction Time: Ensure sufficient incubation time for the reaction to proceed to completion.[15] - Consider Temperature: A slight increase in temperature (if compatible with the biological sample) can accelerate the reaction.[15]
Reagent Degradation or Inactivity - Verify Dienophile Reactivity: Ensure the dienophile (e.g., TCO) is active and has not degraded. Use a fresh batch if necessary.[15] - Proper Reagent Storage: Store tetrazine-dye stock solutions in an anhydrous solvent like DMSO or DMF at -20°C or -80°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.[15]
Low Expression/Labeling of Target - Confirm Target Expression: Verify that the target biomolecule is expressed in your sample.[17] - Optimize Primary Labeling: If using an antibody or other targeting molecule functionalized with a dienophile, ensure its concentration and incubation time are optimal for target binding.[17]
Incompatible Imaging Settings - Check Filter Sets: Confirm that the excitation and emission filters on the microscope are appropriate for the specific fluorophore.[17]
High Background Signal
Possible Cause Troubleshooting Steps
Non-Specific Binding of Tetrazine-Dye - Optimize Washing Steps: Increase the number and duration of washing steps after incubation with the tetrazine probe to remove unbound dye.[15] - Use a Blocking Agent: Pre-incubate the sample with a blocking agent like Bovine Serum Albumin (BSA) to reduce non-specific binding sites.[15] - Consider Dye Properties: Highly water-soluble dyes with a low tendency for unspecific binding are preferable for no-wash imaging.[9]
Cellular Autofluorescence - Image a Control Sample: Acquire images of an unlabeled control sample to determine the level and spectral properties of autofluorescence.[15] - Use Spectral Unmixing: If available, use spectral imaging and linear unmixing to computationally separate the specific fluorescent signal from the autofluorescence background.[15] - Choose Red-Shifted Dyes: Near-infrared (NIR) probes can reduce issues with autofluorescence, which is typically more prominent in the blue-green region of the spectrum.[6]
Tetrazine-Dye Aggregation - Dilute the Sample: Aggregation is concentration-dependent, so diluting the dye solution can help.[18] - Modify the Solvent: Adding a small amount of an organic co-solvent (e.g., DMSO) to aqueous buffers can disrupt hydrophobic interactions that lead to aggregation.[18] - Utilize Aggregation-Induced Emission (AIE) Probes: For certain applications, specially designed tetrazine probes that exhibit aggregation-induced emission can provide a high turn-on response.[19]

Quantitative Data Summary

The fluorescence enhancement, or "turn-on" ratio, is a critical parameter for evaluating the performance of a fluorogenic tetrazine probe. Below is a summary of reported turn-on ratios for various tetrazine-dye conjugates.

Fluorophore ClassDye ExampleTurn-on Ratio (Fold Enhancement)Emission Max (nm)Reference
BODIPYBODIPY-FL~22~512[20]
BODIPYBODIPY-derived158 - 647Deep-red to NIR[4]
BODIPYPhenyl-tetramethyl BODIPY~1600-[2]
CoumarinCoumarin-based9 - 91478 - 605[2]
RhodamineRhodamine-based2 - 13637 - 712[4]
RhodamineTMR-basedup to 76-[21]
CyanineCyanine-based7 - 48~708[4]
ATTO DyesATTO425, ATTO465, ATTO48815 - 40≤ 550[1][9][10]
Silicon Rhodamine (SiR)SiR-basedModerateFar-red[21]

Note: Turn-on ratios can vary depending on the specific molecular design, dienophile used, and experimental conditions.

Experimental Protocols & Workflows

A general workflow for live-cell imaging using a tetrazine-dye and a TCO-modified targeting molecule is outlined below.

experimental_workflow cluster_prep Cell Preparation cluster_labeling Target Labeling cluster_reaction Bioorthogonal Reaction cluster_imaging Imaging prep_cells Plate and culture cells overnight wash_pbs Wash with pre-warmed PBS prep_cells->wash_pbs add_tco Incubate with TCO-modified targeting molecule wash_pbs->add_tco wash_label Wash to remove unbound targeting molecule (optional) add_tco->wash_label add_tz Incubate with fluorogenic tetrazine-dye wash_label->add_tz image Image with appropriate fluorescence microscope settings add_tz->image

Caption: General experimental workflow for live-cell imaging.

Signaling Pathway and Logical Relationships

The core of this imaging technique is the bioorthogonal reaction between the tetrazine and a dienophile, which leads to fluorescence enhancement.

signaling_pathway cluster_before Before Reaction cluster_reaction iEDDA Reaction cluster_after After Reaction tz_dye_quenched Tetrazine-Dye Conjugate (Non-fluorescent) dienophile Dienophile (e.g., TCO on Target) tz_dye_quenched->dienophile + product_fluorescent Reaction Product (Fluorescent) dienophile->product_fluorescent Bioorthogonal Ligation

Caption: Bioorthogonal activation of a fluorogenic tetrazine probe.

The relationship between experimental issues and their potential causes can be visualized to aid in troubleshooting.

troubleshooting_logic cluster_low_signal Low Signal cluster_high_background High Background issue Poor S/N Ratio slow_kinetics Slow Kinetics issue->slow_kinetics reagent_degradation Reagent Degradation issue->reagent_degradation low_target Low Target Expression issue->low_target nonspecific_binding Non-specific Binding issue->nonspecific_binding autofluorescence Autofluorescence issue->autofluorescence aggregation Dye Aggregation issue->aggregation

Caption: Common causes of a poor signal-to-noise ratio.

References

Solubility of 4-(6-Methyl-1,2,4,5-tetrazin-3-yl)phenol in DMSO and other organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective use of 4-(6-Methyl-1,2,4,5-tetrazin-3-yl)phenol in their experiments.

Solubility Data

The solubility of this compound is crucial for its application in various experimental setups. Below is a summary of its solubility in dimethyl sulfoxide (B87167) (DMSO) and other solvent systems.

Solvent/Solvent SystemSolubilityConcentration (Molar)Notes
DMSO 100 mg/mL[1]531.38 mM[1]May require sonication to fully dissolve. It is recommended to use newly opened, anhydrous DMSO as the compound's solubility can be significantly impacted by the hygroscopic nature of DMSO.[1]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline ≥ 2.5 mg/mL[1]13.28 mM[1]The solution should be clear. Saturation was not determined at this concentration.[1]
10% DMSO, 90% (20% SBE-β-CD in Saline) ≥ 2.5 mg/mL[1]13.28 mM[1]The solution should be clear. Saturation was not determined at this concentration.[1]
DMF SolubleNot specifiedUse of anhydrous solvent is recommended to maintain the stability of the tetrazine.[2]

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common questions and potential issues that may arise during the handling and use of this compound.

Q1: My this compound is not dissolving completely in DMSO, even at concentrations below the stated solubility limit. What should I do?

A1: If you encounter dissolution issues, you can try the following troubleshooting steps:

  • Sonication: Use an ultrasonic bath to aid in the dissolution process.[1]

  • Heating: Gently warm the solution. However, be cautious with temperature as prolonged heating can degrade the compound.

  • Use Fresh, Anhydrous DMSO: The solubility of this compound is sensitive to water content. DMSO is hygroscopic and can absorb moisture from the air, which may reduce the solubility of the compound. Always use a fresh, unopened bottle of anhydrous DMSO for the best results.[1]

Q2: I observed precipitation or phase separation when preparing a working solution in an aqueous buffer. How can I resolve this?

A2: This is a common issue when transferring a compound from a high-concentration organic stock solution to an aqueous medium. Here are some strategies to mitigate this:

  • Use of Co-solvents and Surfactants: As indicated in the solubility table, formulations containing PEG300 and Tween-80 can improve solubility and stability in aqueous solutions.[1]

  • Use of Encapsulating Agents: SBE-β-CD (Sulfobutylether-β-cyclodextrin) can be used to enhance the aqueous solubility of the compound.[1]

  • Incremental Addition: When preparing the working solution, add the components one by one, ensuring each is fully dissolved before adding the next. For example, in the DMSO/PEG300/Tween-80/Saline formulation, first mix the DMSO stock with PEG300, then add Tween-80, and finally, add the saline.[1]

Q3: What are the recommended storage conditions for this compound?

A3: Proper storage is critical to maintain the stability and reactivity of the compound:

  • Solid Form: Store the powder at -20°C for long-term storage (up to 3 years) and at 4°C for shorter periods (up to 2 years). It should be protected from light and moisture.[2]

  • In Solvent: Stock solutions should be stored at -80°C (stable for up to 6 months) or -20°C (stable for up to 1 month). To avoid degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use vials.[1]

Q4: For what applications is this compound typically used?

A4: This compound is primarily used in two main areas of chemical biology and drug discovery:

  • Bioorthogonal Chemistry: The tetrazine moiety enables rapid and specific "click" reactions with strained alkenes, such as trans-cyclooctene (B1233481) (TCO), through an inverse-electron-demand Diels-Alder (iEDDA) reaction. This is widely used for bioconjugation, such as labeling proteins, peptides, or antibodies.[2]

  • PROTAC Linker: It serves as an alkyl chain-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the degradation of the target protein.[1]

Experimental Protocols and Methodologies

Below are detailed protocols for common applications of this compound.

Protocol 1: Preparation of a Stock Solution in DMSO
  • Materials:

    • This compound (solid)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Vortex mixer and/or sonicator

  • Procedure:

    • Weigh the desired amount of this compound in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 100 mg/mL stock solution, add 10 µL of DMSO per 1 mg of compound).

    • Vortex the solution vigorously until the solid is completely dissolved. If necessary, use an ultrasonic bath to facilitate dissolution.

    • Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles.

    • Store the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[1]

Protocol 2: General Procedure for Bioconjugation via iEDDA Reaction

This protocol outlines the general steps for conjugating this compound to a trans-cyclooctene (TCO)-modified biomolecule.

  • Materials:

    • TCO-modified biomolecule (e.g., protein, peptide) in a suitable buffer (e.g., PBS, pH 7.4).

    • Stock solution of this compound in DMSO.

  • Procedure:

    • Dissolve the TCO-modified biomolecule in the reaction buffer to a known concentration.

    • Add the this compound stock solution to the biomolecule solution. A slight molar excess of the tetrazine (e.g., 1.1 to 5 equivalents) is often used to ensure complete reaction with the TCO-modified biomolecule. The final concentration of DMSO in the reaction mixture should be kept low (typically <5%) to avoid denaturation of proteins.

    • Incubate the reaction mixture at room temperature or 37°C. The reaction is typically very fast and can be complete within minutes to a few hours.[3]

    • Monitor the reaction progress using appropriate analytical techniques such as LC-MS or SDS-PAGE (a shift in molecular weight should be observable).

    • Once the reaction is complete, the resulting conjugate can be purified from excess unreacted tetrazine using methods like dialysis, size-exclusion chromatography, or spin filtration.

Protocol 3: Synthesis of a PROTAC using this compound as a Linker Component

This protocol provides a conceptual workflow for incorporating the tetrazine phenol (B47542) into a PROTAC molecule. The phenolic hydroxyl group can be used as a handle for further chemical modification to connect to a ligand for a target protein or an E3 ligase.

  • Functionalization of the Linker:

    • The hydroxyl group of this compound can be derivatized, for example, by etherification or esterification with a bifunctional spacer (e.g., a PEG chain with a terminal reactive group).

  • Conjugation to Ligands:

    • The functionalized tetrazine linker is then conjugated to the target protein ligand and the E3 ligase ligand. This is often achieved through standard coupling chemistries like amide bond formation or click chemistry.

  • Purification and Characterization:

    • The final PROTAC molecule is purified using techniques such as preparative HPLC.

    • The identity and purity of the synthesized PROTAC are confirmed by analytical methods like LC-MS and NMR.

Visualizations

Inverse Electron Demand Diels-Alder (iEDDA) Reaction Workflow

iEDDA_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_analysis Analysis & Purification Tetrazine 4-(6-Methyl-1,2,4,5- tetrazin-3-yl)phenol Mix Mix Reactants (Control Stoichiometry) Tetrazine->Mix TCO_Biomolecule TCO-Modified Biomolecule TCO_Biomolecule->Mix Incubate Incubate (RT or 37°C) Mix->Incubate iEDDA Reaction Monitor Monitor Progress (LC-MS, SDS-PAGE) Incubate->Monitor Purify Purify Conjugate (e.g., SEC) Monitor->Purify If Reaction Complete Product Bioconjugate Purify->Product PROTAC_Mechanism cluster_components Components cluster_process Cellular Process PROTAC PROTAC (with Tetrazine Linker) Ternary_Complex Formation of Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (Target) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Polyubiquitination of POI Ternary_Complex->Ubiquitination Ubiquitin Transfer Degradation Proteasomal Degradation Ubiquitination->Degradation Outcome Target Protein Eliminated Degradation->Outcome

References

Technical Support Center: Tetrazine Derivatives in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the use of tetrazine derivatives in biological experiments. It is intended for researchers, scientists, and drug development professionals encountering challenges related to stability and off-target reactivity.

Troubleshooting Guide

This section addresses specific issues that may arise during labeling experiments using tetrazine-dienophile ligation chemistry.

Q1: My labeling efficiency is low or the reaction is not working.

Possible Causes and Solutions:

  • Degraded Reagents: Tetrazines, especially those with highly electron-withdrawing substituents, can degrade during storage or in aqueous solutions.[1][2] Similarly, dienophiles like trans-cyclooctene (B1233481) (TCO) can isomerize to the less reactive cis-cyclooctene.[3]

    • Solution: Ensure tetrazine and dienophile reagents have been stored properly (typically at < -20°C, protected from light and moisture) and are not expired.[4][5] Run a small-scale control reaction with fresh or newly purchased reagents to verify activity.

  • Incorrect Stoichiometry: The molar ratio of tetrazine to the dienophile-modified molecule is critical for efficient labeling.

    • Solution: Optimize the molar ratio. A common starting point is a 1.5 to 5-fold molar excess of the tetrazine probe.[4]

  • Suboptimal Reaction Buffer: The pH of the reaction buffer can influence both the stability of the reagents and the reaction rate.

    • Solution: Ensure the buffer pH is within the optimal range, typically between pH 7 and 8.5.[4][6] Avoid buffers containing primary amines (e.g., Tris) if your dienophile was functionalized via an NHS ester, as these can compete with the desired reaction.[4]

  • Steric Hindrance: The local environment around the dienophile on your target biomolecule may be sterically inaccessible to a bulky tetrazine probe.

    • Solution: If possible, try a smaller tetrazine derivative. The use of "mini-tags" like methylcyclopropene may be advantageous in sterically hindered environments.[7]

Q2: I'm observing high background fluorescence or non-specific labeling of proteins.

Possible Causes and Solutions:

  • Intrinsic Reactivity of Tetrazine: Some tetrazine derivatives can react non-specifically with cellular components. Studies have shown that electron-poor tetrazines are susceptible to attack by nucleophiles, with thiol groups (from cysteine residues) and amines (from lysine (B10760008) residues) being the primary culprits for off-target proteome labeling.[8][9][10]

    • Solution 1: Choose a tetrazine derivative with lower intrinsic proteome reactivity. Tetrazines with minimal proteome reactivity have been shown to provide highly selective labeling, which is crucial for imaging low-abundance proteins.[9][10]

    • Solution 2: Perform control experiments. Incubate your cells or protein lysate with the tetrazine probe alone (without the dienophile-modified target) to assess the level of background labeling.

    • Solution 3: Reduce the incubation time and/or the concentration of the tetrazine probe to minimize non-specific binding and reactions.[4]

  • Excess Unreacted Probe: Insufficient removal of the unreacted, fluorescent tetrazine probe after the labeling reaction is a common cause of high background.

    • Solution: Ensure thorough removal of the unreacted probe using an appropriate method, such as size-exclusion chromatography (e.g., NAP-5 or PD-10 columns), dialysis, or sufficient wash steps for cellular imaging.[4][5]

  • Hydrophobic Interactions: Some fluorescent dyes conjugated to tetrazines can exhibit non-specific binding to intracellular structures, leading to background signal.[11]

    • Solution: If non-specific binding is suspected, consider using a more hydrophilic dye-tetrazine conjugate or including a non-ionic detergent (e.g., Tween-20) in your wash buffers, if compatible with your experimental system.

Frequently Asked Questions (FAQs)

Q1: What are the primary off-target reactions of tetrazines in biological systems?

The primary off-target reactions involve the reaction of the electron-deficient tetrazine ring with endogenous nucleophiles.[8] The most significant reactants are:

  • Thiols: The thiol groups in cysteine residues of proteins and in small molecules like glutathione (B108866) are major sources of off-target reactivity. This can occur via a nucleophilic aromatic substitution (SNAr) type reaction or by reduction of the tetrazine ring to an unreactive dihydrotetrazine.[8][12][13]

  • Amines: The amine groups in lysine residues can also react with certain tetrazine derivatives, contributing to non-specific protein labeling.[9]

  • Hydrolysis: Tetrazines can degrade in aqueous media, especially at non-neutral pH. This degradation is accelerated for derivatives with strong electron-withdrawing groups, which are often used to achieve the fastest reaction kinetics.[1][3][6]

Q2: How does the substituent on the tetrazine ring affect its performance?

Substituents critically determine the balance between reactivity and stability, a key trade-off in probe design.[2][3]

  • Electron-Withdrawing Groups (e.g., pyridyl, pyrimidyl): These groups lower the energy of the tetrazine's LUMO, which accelerates the desired inverse-electron-demand Diels-Alder (IEDDA) reaction with a dienophile.[8][14] However, this also makes the tetrazine more susceptible to nucleophilic attack and hydrolysis, leading to lower stability in biological media.[2][6][14]

  • Electron-Donating Groups (e.g., alkyl, methyl): These groups increase the stability of the tetrazine ring in aqueous and biological environments.[14][15] The trade-off is that they generally have slower IEDDA reaction kinetics compared to their electron-deficient counterparts.[14]

  • Steric Bulk: Bulky substituents near the tetrazine core can sterically hinder the approach of the dienophile, reducing the reaction rate.[7]

Q3: Which tetrazine derivative is best for my experiment?

The ideal tetrazine depends on the specific application:

  • For time-critical processes or labeling low-concentration targets: A highly reactive tetrazine (e.g., H-Tet or a pyridyl-substituted tetrazine) is often preferred, but stability must be considered.[2][11] Short incubation times are recommended.

  • For applications requiring long incubation times (>10 h): A more stable derivative (e.g., a methyl- or DHP-substituted tetrazine) is a better choice, as it will persist longer in the biological environment, even if its reaction rate is slower.[2]

  • For in vivo pretargeting applications: High reaction rates (>50,000 M⁻¹s⁻¹) and low lipophilicity are strong indicators for successful performance.[16]

Data Presentation

Table 1: Stability of Various Tetrazine Derivatives in Biological Media

This table summarizes the stability of different tetrazine structures under physiological conditions. Stability is presented as the percentage of the compound remaining after incubation.

Tetrazine Derivative ClassSubstituentsConditionsIncubation Time (h)% RemainingReference(s)
Pyridyl-Substituted Di-pyridyl10% DMSO in PBS, 37°C12~15-40%[1][6]
Pyridyl-Substituted Mono-pyridylDMEM + 10% FBS, 37°C12< 50%[17]
Pyridyl-Substituted Mono-pyridylDMEM + 10% FBS, 37°C48< 13%[17]
Pyrimidyl-Substituted Mono-pyrimidyl10% DMSO in PBS, 37°C12~20-40%[1][6]
Phenyl-Substituted Mono-phenyl10% DMSO in PBS, 37°C12> 75%[1][6]
Alkyl-Substituted Methyl-tetrazine (Me-Tz)DMEM + 10% FBS, 37°C12> 92%[17]
Alkyl-Substituted Methyl-tetrazine (Me-Tz)DMEM + 10% FBS, 37°C48~70%[17]
Vinyl Ether-Substituted Di-Dihydropyran (DHP₂)Full cell medium, 37°C24> 90%[2]
Triazolyl-Substituted Triazolyl-tetrazine (3b)DMEM + 10% FBS, 37°C12> 92%[17]
Triazolyl-Substituted Triazolyl-tetrazine (3b)DMEM + 10% FBS, 37°C48> 63%[17]
Monosubstituted H-tetrazine (H-Tz)DMEM + 10% FBS, 37°C48< 13%[17]

Note: Stability is highly dependent on the specific substituents and experimental conditions. This table provides a general comparison.

Table 2: Comparative Reaction Kinetics of Tetrazine-Dienophile Pairs

This table presents second-order rate constants (k₂) for the IEDDA reaction between various tetrazines and dienophiles.

Tetrazine DerivativeDienophileConditionsk₂ (M⁻¹s⁻¹)Reference(s)
Pyridyl-tetrazine (Py-Tz)axial-TCOPBS, 37°C~16,000[17]
Di-pyridyl-tetrazine (2Pyr₂)TCO-PEG₄DPBS, 37°C69,400[2]
Triazolyl-tetrazine (3b)axial-TCOPBS, 37°C10,332[17]
Methyl-tetrazine (Me-Tz)axial-TCOPBS, 37°C~1,500[17]
6-methyl-3-aryl tetrazineTCOAqueous Mediaup to 1,000[5]
Phenyl-tetrazine (Ph-Tz)axial-TCOPBS, 37°C~300[17]
H-tetrazine (H-Tz)TCO-~30x faster than Me-Tet[11]

Note: Reaction rates are influenced by the specific dienophile isomer, substituents, solvent, and temperature.

Experimental Protocols

Protocol 1: General Assay for Tetrazine Stability via UV-Vis Spectroscopy

This protocol allows for the assessment of tetrazine stability in a desired buffer or medium by monitoring its characteristic visible absorbance.

  • Reagent Preparation:

    • Prepare a stock solution of the tetrazine derivative in an organic solvent (e.g., DMSO).

    • Pre-warm the desired aqueous medium (e.g., PBS pH 7.4, or DMEM + 10% FBS) to 37°C.[14]

  • Initiate Measurement:

    • Add the tetrazine stock solution to the pre-warmed medium in a cuvette or 96-well plate to a final concentration where the absorbance is within the linear range of the spectrophotometer (e.g., 0.2 mM for PBS, 1 mM for serum).[14] Ensure the final concentration of the organic solvent is low (e.g., 1%).

  • Data Acquisition:

    • Immediately begin monitoring the decrease in absorbance at the tetrazine's λ_max (typically ~515-540 nm) over time at a constant 37°C.[1][14]

    • Record measurements at regular intervals for the desired duration (e.g., 12-48 hours).

  • Analysis:

    • Normalize the absorbance values to the initial reading at t=0.

    • Plot the normalized absorbance versus time to generate a degradation curve. The half-life (t₁/₂) can be calculated from this curve.

Protocol 2: Screening for Off-Target Protein Labeling via SDS-PAGE

This protocol helps visualize non-specific labeling of a complex protein mixture (e.g., cell lysate) by a fluorescent tetrazine probe.

  • Sample Preparation:

    • Prepare a cell or tissue lysate in a suitable buffer.

    • Determine the total protein concentration using a standard assay (e.g., BCA).

  • Labeling Reaction:

    • In separate tubes, incubate a fixed amount of lysate (e.g., 50 µg) with increasing concentrations of the fluorescent tetrazine probe (e.g., 1 µM, 5 µM, 10 µM).

    • Include a negative control with no tetrazine probe.

    • Incubate for a set time (e.g., 1 hour) at 37°C.

  • SDS-PAGE and Imaging:

    • Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.

    • Separate the proteins on a polyacrylamide gel.

    • Scan the gel using a fluorescence imager set to the appropriate excitation/emission wavelengths for the fluorophore.

  • Analysis:

    • Analyze the in-gel fluorescence image. The appearance of multiple fluorescent bands in the lanes containing the tetrazine probe indicates non-specific or off-target protein labeling.[9] A lane with a specific dienophile-tagged protein can be included as a positive control for on-target labeling.

Visualizations

Troubleshooting_Workflow start High Background or Non-Specific Signal Observed check_wash Are wash steps sufficient to remove unreacted probe? start->check_wash check_control Run control experiment: Incubate sample with tetrazine probe ONLY (no dienophile) check_wash->check_control Yes solution_wash Solution: Improve wash protocol or use size-exclusion chromatography. check_wash->solution_wash No observe_control Is background signal still present in the control? check_control->observe_control check_stability Is the tetrazine probe known to have high off-target reactivity (e.g., highly electron-deficient)? observe_control->check_stability Yes solution_hydrophobic Potential Cause: Hydrophobic interactions of dye. Consider more hydrophilic probe. observe_control->solution_hydrophobic No check_stability->solution_hydrophobic No solution_reactivity Solution: 1. Reduce probe concentration/time. 2. Switch to a more stable tetrazine (e.g., alkyl-substituted). check_stability->solution_reactivity Yes

Caption: Troubleshooting workflow for high background signal.

Reaction_Pathways cluster_on_target On-Target Bioorthogonal Reaction cluster_off_target Off-Target Side Reaction Tetrazine_On Tetrazine Probe Product_On Stable, Covalently Labeled Product Tetrazine_On->Product_On IEDDA Reaction (Fast, k₂ high) Dienophile Dienophile-tagged Biomolecule Dienophile->Product_On Tetrazine_Off Tetrazine Probe Product_Off Degraded or Non-specifically Adducted Product (Inactive) Tetrazine_Off->Product_Off Nucleophilic Attack (Slow, causes background) Thiol Endogenous Nucleophile (e.g., Glutathione, Cysteine) Thiol->Product_Off

Caption: On-target IEDDA reaction vs. off-target nucleophilic attack.

Logic_Diagram EWG Electron-Withdrawing Groups (EWGs) on Tetrazine Ring Reactivity Increased IEDDA Reactivity (k₂) EWG->Reactivity Promotes OffTarget Increased Susceptibility to Nucleophilic Attack (Off-Target Reactions) EWG->OffTarget Promotes EDG Electron-Donating Groups (EDGs) on Tetrazine Ring Stability Increased Stability in Biological Media EDG->Stability Promotes SlowKinetics Decreased IEDDA Reactivity (k₂) EDG->SlowKinetics Causes Reactivity->OffTarget Often Correlated

Caption: The reactivity vs. stability trade-off in tetrazine design.

References

Technical Support Center: Inverse Electron Demand Diels-Alder (iEDDA) Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for inverse electron demand Diels-Alder (iEDDA) reactions. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experiments and overcome common challenges.

Frequently Asked Questions (FAQs)

Q1: My iEDDA reaction is slow or not proceeding to completion. What are the primary factors I should investigate?

A slow or incomplete iEDDA reaction is a common issue that can typically be resolved by systematically evaluating four key factors: reactant electronics, dienophile ring strain, steric effects, and reaction conditions (solvent and temperature). The reaction rate is governed by the energy gap between the Highest Occupied Molecular Orbital (HOMO) of the dienophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the diene; the smaller the gap, the faster the reaction.[1][2][3]

  • Reactant Electronics : The core principle of the iEDDA reaction is the inverse electronic demand. Ensure your diene (e.g., a 1,2,4,5-tetrazine) is electron-poor and your dienophile is electron-rich.[3][4][5]

  • Dienophile Strain : Highly strained dienophiles undergo significantly faster reactions.[6][7]

  • Steric Hindrance : Bulky substituents on either reactant can impede the approach of the diene and dienophile, slowing the reaction.[6]

  • Solvent & Temperature : The choice of solvent can influence reaction rates, with polar solvents often providing acceleration.[8][9] While heating can increase rates, it may also promote the reversible retro-Diels-Alder reaction.[8]

Q2: How do I select the optimal diene and dienophile to maximize the reaction rate?

To maximize the reaction rate, you should choose a combination of an electron-deficient diene and an electron-rich, strained dienophile.

  • For the Diene (e.g., 1,2,4,5-tetrazine) : Incorporate electron-withdrawing groups (EWGs) such as pyridyl, pyrimidyl, or carboxylates at the 3- and 6-positions.[6][10] These groups lower the diene's LUMO energy, accelerating the reaction.[3][6] Be aware of the trade-off, as highly reactive tetrazines with strong EWGs can have reduced stability and be more prone to degradation.[11][12]

  • For the Dienophile :

    • Incorporate Electron-Donating Groups (EDGs) : Groups like ethers or amines will raise the dienophile's HOMO energy.[4][13]

    • Utilize Ring Strain : Strained alkenes are the most reactive dienophiles for iEDDA reactions. The reactivity generally increases with ring strain: trans-cyclooctenes (TCO) > norbornenes > cyclobutenes > cyclopentenes.[6][14] TCO derivatives are among the fastest known dienophiles, with some reactions achieving second-order rate constants up to 10⁶ M⁻¹s⁻¹.[7]

Q3: Can I use a catalyst to accelerate my iEDDA reaction?

Yes, catalysis can be an effective strategy. Lewis acids are known to catalyze iEDDA reactions by coordinating to the electron-deficient diene, further lowering its LUMO energy and thus increasing the reaction rate.[15] For example, BF₃ has been shown to be a highly efficient catalyst for iEDDA reactions involving s-tetrazines.[15] In some systems, silver (Ag) catalysts have also been investigated to promote the reaction.[16]

Q4: What is the effect of solvent choice on the reaction rate?

The solvent can have a significant impact on the reaction rate. While iEDDA reactions can be performed in a wide range of organic solvents, polar solvents often accelerate the cycloaddition.[8] Notably, conducting the reaction in aqueous media can lead to substantial rate enhancements.[7][9] This is attributed to factors like the hydrophobic effect, which can help organize the reactants. When troubleshooting a slow reaction, optimizing the solvent is a crucial step.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Issue 1: The reaction yield is low despite a reasonable reaction time.
  • Possible Cause: A competing retro-Diels-Alder reaction may be occurring, especially if the reaction is run at elevated temperatures.[8]

  • Troubleshooting Steps:

    • Lower the Temperature: Try running the reaction at a lower temperature for a longer duration to shift the equilibrium towards the product.

    • Use a More Reactive Dienophile: Switching to a highly strained dienophile like a TCO derivative can make the initial forward reaction more favorable and often irreversible due to the rapid subsequent retro-Diels-Alder elimination of N₂.[5]

    • Check Reactant Stability: The low yield might be due to the degradation of one of the reactants, particularly highly activated tetrazines. Assess the stability of your starting materials under the reaction conditions.[11]

Issue 2: I observe a mixture of regioisomers in my product.
  • Possible Cause: If you are using an unsymmetrically substituted diene or dienophile, the formation of different regioisomers is possible.

  • Troubleshooting Steps:

    • Analyze Electronic Bias: The regioselectivity is often governed by electronic effects and the partial net charges on the reacting atoms.[6] Computational modeling (DFT) can help predict the favored isomer.

    • Modify Substituents: Changing the electronic nature or steric bulk of the substituents can influence the regiochemical outcome.

    • Use a Symmetric Reactant: If possible, using a symmetrically substituted diene or dienophile will eliminate the possibility of forming regioisomers.

Data Summary: Reaction Rate Acceleration

The following table summarizes quantitative data on how different strategies affect the second-order rate constants (k₂) of iEDDA reactions.

DieneDienophileStrategyk₂ (M⁻¹s⁻¹)SolventReference
3,6-di-(2-pyridyl)-s-tetrazineNorborneneStrain0.24CH₃CN/H₂O[14]
3,6-di-(2-pyridyl)-s-tetrazineCyclopenteneStrain~0.02CH₃CN/H₂O[14]
3,6-di-(2-pyridyl)-s-tetrazineStyreneStrain~0.001CH₃CN/H₂O[14]
3,6-di-(2-pyridyl)-s-tetrazineexo,exo-5-Norbornene-2,3-dimethanolStrain/Stereochemistry0.21CH₃CN/H₂O[14]
3,6-di-(2-pyridyl)-s-tetrazineendo,exo-Dimethyl-5-norbornene-2,3-dicarboxylateStrain/Stereochemistry0.002CH₃CN/H₂O[14]
Various Tetrazinestrans-cyclooctene (TCO)High StrainUp to ~30,000Various[6]
sTCO (fused cyclopropene)Various TetrazinesExtreme StrainUp to 10⁶Aqueous[7]

Visual Guides and Workflows

Troubleshooting Workflow for Slow iEDDA Reactions

This diagram outlines a logical workflow for diagnosing and solving slow iEDDA reactions.

TroubleshootingWorkflow Start Slow Reaction Rate CheckElectronics 1. Analyze Reactant Electronics Start->CheckElectronics CheckStrain 2. Evaluate Dienophile Strain Start->CheckStrain CheckSterics 3. Assess Steric Hindrance Start->CheckSterics OptimizeConditions 4. Optimize Reaction Conditions Start->OptimizeConditions Sol_EWG Add EWG to Diene (e.g., Pyridyl) CheckElectronics->Sol_EWG Is HOMO-LUMO gap too large? Sol_EDG Add EDG to Dienophile (e.g., Alkoxy) CheckElectronics->Sol_EDG Is HOMO-LUMO gap too large? Sol_Strain Use Strained Dienophile (e.g., TCO, Norbornene) CheckStrain->Sol_Strain Is dienophile unstrained? Sol_Sterics Reduce Substituent Bulk CheckSterics->Sol_Sterics Are reactants bulky? Sol_Solvent Switch to Polar/Aqueous Solvent OptimizeConditions->Sol_Solvent Is reaction uncatalyzed/in nonpolar solvent? Sol_Catalyst Consider Lewis Acid Catalyst (e.g., BF3) OptimizeConditions->Sol_Catalyst Is reaction uncatalyzed/in nonpolar solvent? Success Reaction Rate Increased Sol_EWG->Success Sol_EDG->Success Sol_Strain->Success Sol_Sterics->Success Sol_Solvent->Success Sol_Catalyst->Success

Caption: Troubleshooting workflow for low-yield iEDDA reactions.

Key Factors Influencing iEDDA Reaction Rate

This diagram illustrates the relationship between the primary strategies used to accelerate the iEDDA reaction.

RateFactors Center iEDDA Reaction Rate Electronics Electronic Effects (HOMO-LUMO Gap) Center->Electronics Strain Dienophile Strain Center->Strain Catalysis Catalysis Center->Catalysis Conditions Reaction Conditions Center->Conditions Diene Diene: Electron-Poor (Add EWGs) Electronics->Diene Dienophile Dienophile: Electron-Rich (Add EDGs) Electronics->Dienophile TCO High Strain (e.g., TCO) Strain->TCO Norbornene Moderate Strain (e.g., Norbornene) Strain->Norbornene LewisAcid Lewis Acid (e.g., BF3) Catalysis->LewisAcid Solvent Polar / Aqueous Solvents Conditions->Solvent

Caption: Key strategies for accelerating iEDDA reaction rates.

Detailed Experimental Protocols

Protocol 1: General Procedure for a Standard iEDDA Reaction

This protocol describes a typical reaction between 3,6-di-(2-pyridyl)-1,2,4,5-tetrazine and an excess of a norbornene derivative, monitored by UV-Vis spectroscopy to determine reaction kinetics.[14]

Materials:

  • 3,6-di-(2-pyridyl)-1,2,4,5-tetrazine (Diene)

  • Norbornene derivative (Dienophile)

  • Solvent (e.g., Acetonitrile)

  • UV-Vis Spectrophotometer with a thermostated cuvette holder

Procedure:

  • Stock Solution Preparation:

    • Prepare a stock solution of the tetrazine in acetonitrile (B52724) (e.g., 1 mM).

    • Prepare a stock solution of the norbornene derivative in acetonitrile (e.g., 100 mM).

  • Reaction Setup:

    • In a quartz cuvette, place a defined volume of the tetrazine stock solution and dilute with acetonitrile to a final volume that gives a clear absorbance signal for the tetrazine chromophore (typically around 520 nm). A typical starting concentration is 0.05 mM.

    • Place the cuvette in the thermostated cell holder of the spectrophotometer and allow it to equilibrate to the desired temperature (e.g., 25 °C).

  • Reaction Initiation and Monitoring:

    • Initiate the reaction by adding a significant excess of the norbornene stock solution to the cuvette (e.g., 10- to 100-fold excess) to ensure pseudo-first-order kinetics. Mix quickly and thoroughly.

    • Immediately begin monitoring the decay of the tetrazine absorbance at its λₘₐₓ over time. Record data points at regular intervals until the absorbance signal is stable (indicating reaction completion).

  • Data Analysis:

    • Plot the natural logarithm of the absorbance (ln(A)) versus time (t).

    • The slope of the resulting linear plot is equal to -k_obs, where k_obs is the observed pseudo-first-order rate constant.

    • Calculate the second-order rate constant (k₂) using the equation: k₂ = k_obs / [Dienophile], where [Dienophile] is the concentration of the norbornene derivative, which is assumed to be constant throughout the reaction.

Protocol 2: Lewis Acid Catalyzed iEDDA Reaction

This protocol provides a general framework for conducting an iEDDA reaction using a Lewis acid catalyst, based on computational and experimental studies.[15][16]

Materials:

  • s-Tetrazine derivative (Diene)

  • Silyl enol ether or other suitable dienophile

  • Lewis Acid (e.g., Boron trifluoride etherate, BF₃·OEt₂)

  • Anhydrous, non-coordinating solvent (e.g., Dichloromethane (B109758), CH₂Cl₂)

  • Inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

  • Reaction Setup:

    • Under an inert atmosphere (e.g., nitrogen or argon), add the tetrazine derivative (1.0 eq) and anhydrous dichloromethane to an oven-dried flask.

    • Cool the solution to the desired temperature (e.g., -78 °C or 0 °C) using a suitable cooling bath.

  • Catalyst Addition:

    • Slowly add the Lewis acid (e.g., BF₃·OEt₂, 1.0-1.2 eq) to the stirred solution of the tetrazine. Formation of a complex may be indicated by a color change.

  • Dienophile Addition:

    • Add the dienophile (1.0-1.5 eq) dropwise to the reaction mixture.

  • Reaction Progress and Work-up:

    • Allow the reaction to stir at the selected temperature and monitor its progress by an appropriate method (e.g., Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS)).

    • Once the reaction is complete, quench the reaction by adding a suitable quenching agent (e.g., saturated aqueous NaHCO₃ solution or water).

    • Allow the mixture to warm to room temperature. Extract the product with an organic solvent (e.g., CH₂Cl₂ or ethyl acetate).

    • Dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification:

    • Purify the crude product using standard techniques such as column chromatography on silica (B1680970) gel to obtain the desired cycloadduct.

References

Validation & Comparative

A Comparative Analysis of 4-(6-Methyl-1,2,4,5-tetrazin-3-yl)phenol and H-tetrazine Reactivity in Bioorthogonal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly advancing field of bioorthogonal chemistry, the inverse-electron-demand Diels-Alder (iEDDA) reaction between tetrazines and strained dienophiles has become a cornerstone for its exceptional speed and specificity in complex biological environments.[1] This guide provides a detailed comparison of two key tetrazine reagents: 4-(6-Methyl-1,2,4,5-tetrazin-3-yl)phenol and the parent H-tetrazine. We will objectively evaluate their performance based on experimental data, provide detailed protocols, and visualize key processes to aid researchers, scientists, and drug development professionals in selecting the optimal tool for their specific applications.

Reactivity and Performance Comparison

The reactivity of tetrazines in the iEDDA reaction is primarily governed by the electronic and steric properties of their substituents. Electron-withdrawing groups enhance the reaction rate by lowering the energy of the tetrazine's Lowest Unoccupied Molecular Orbital (LUMO), while electron-donating or sterically bulky groups tend to decrease reactivity.[2]

Monosubstituted tetrazines, such as H-tetrazine, are generally more reactive than their disubstituted counterparts.[3] This is attributed to both favorable electronic effects and reduced steric hindrance.[3] The methyl and phenol (B47542) groups on this compound, while offering points for further functionalization, can influence its reactivity compared to the unsubstituted H-tetrazine.

The following table summarizes the second-order rate constants for the reaction of these tetrazines with the commonly used dienophile, trans-cyclooctene (B1233481) (TCO).

Tetrazine DerivativeDienophileSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Solvent System
This compound (proxy)¹TCO~26,000PBS (pH 7.4)
H-tetrazineTCOup to 30,000Aqueous Media

¹Data for the structurally similar 3-(p-aminophenyl)-6-methyl-s-tetrazine is used as a proxy.[3]

As the data indicates, both tetrazines exhibit exceptionally fast reaction kinetics. H-tetrazine demonstrates a slightly higher upper-range reactivity, consistent with the principle that monosubstituted tetrazines are often more reactive. However, the reactivity of this compound remains in a highly effective range for most bioorthogonal applications. The choice between these two reagents may, therefore, depend on other factors such as the need for a functional handle for conjugation, solubility, and stability in the desired application. The phenolic group on this compound provides a versatile point for attachment of other molecules of interest.[4]

Experimental Protocols

Synthesis of this compound

This protocol is adapted from general methods for the synthesis of asymmetrically substituted tetrazines.

Materials:

Procedure:

  • Dihydrotetrazine Formation: In a round-bottom flask under a nitrogen atmosphere, combine 4-hydroxybenzonitrile (1 mmol), acetonitrile (1 mmol), and sulfur (1.1 mmol) in ethanol.

  • Add hydrazine hydrate (10 mmol) and heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Oxidation to Tetrazine: Dissolve the crude residue in a mixture of dichloromethane and acetic acid.

  • Cool the solution in an ice bath and slowly add an aqueous solution of sodium nitrite (3 mmol).

  • Stir the reaction mixture vigorously at 0°C for 1 hour. The solution should turn a characteristic pink or red color, indicating the formation of the tetrazine.

  • Purification: Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution and purify the crude product by column chromatography on silica gel to yield this compound.

Synthesis of H-tetrazine

Materials:

Procedure:

  • Dihydrotetrazine Formation: Dissolve formamidine acetate (1 mmol) and hydrazine hydrate (2 mmol) in 1,4-dioxane.

  • Heat the mixture to reflux for 2 hours.

  • Cool the reaction mixture to room temperature.

  • Oxidation to Tetrazine: Cool the mixture in an ice bath and add a solution of sodium nitrite (3 mmol) in water, followed by the dropwise addition of hydrochloric acid until the solution is acidic.

  • Stir the reaction at 0°C for 30 minutes.

  • Purification: Extract the product with an organic solvent like dichloromethane. The crude product can be purified by sublimation or column chromatography.

Measurement of Reaction Kinetics via UV-Vis Spectroscopy

This protocol describes a general method for determining the second-order rate constant of a tetrazine-TCO reaction.[1]

Procedure:

  • Preparation of Stock Solutions: Prepare stock solutions of the tetrazine and TCO in a suitable solvent (e.g., DMSO or DMF).

  • Determination of Molar Extinction Coefficient: Accurately determine the molar extinction coefficient (ε) of the tetrazine at its maximum absorbance wavelength (λmax), typically between 510-550 nm, in the desired reaction buffer (e.g., PBS, pH 7.4).

  • Kinetic Measurement: a. In a cuvette, add the reaction buffer and the TCO solution to achieve a final concentration that is in large excess (at least 10-fold) compared to the tetrazine concentration (pseudo-first-order conditions). b. Place the cuvette in a temperature-controlled spectrophotometer. c. Initiate the reaction by adding the tetrazine solution and mix quickly. d. Immediately start monitoring the decrease in absorbance at the tetrazine's λmax over time.

  • Data Analysis: a. Fit the absorbance decay curve to a pseudo-first-order rate equation to obtain the observed rate constant (k_obs). b. Calculate the second-order rate constant (k₂) using the following equation: k₂ = k_obs / [TCO], where [TCO] is the concentration of the TCO derivative.

Visualizations

The following diagrams illustrate the key chemical transformation and a typical experimental workflow in which these tetrazines are employed.

Caption: The inverse-electron-demand Diels-Alder (iEDDA) reaction between a tetrazine and trans-cyclooctene (TCO).

Bioorthogonal_Labeling_Workflow cluster_synthesis Step 1: Synthesis & Functionalization cluster_modification Step 2: Biomolecule Modification cluster_ligation Step 3: Bioorthogonal Ligation cluster_analysis Step 4: Downstream Analysis Tetrazine Synthesize/Obtain This compound or H-tetrazine Functionalize Functionalize Tetrazine (e.g., attach to a drug or fluorophore) Tetrazine->Functionalize Mix Incubate Functionalized Tetrazine with TCO-labeled Protein Functionalize->Mix Protein Express/Purify Protein of Interest TCO_label Label Protein with TCO (e.g., via NHS ester chemistry) Protein->TCO_label TCO_label->Mix Labeled_Protein Formation of Covalently Labeled Protein Mix->Labeled_Protein Analysis Analyze Labeled Protein (e.g., Imaging, Proteomics) Labeled_Protein->Analysis

Caption: A generalized experimental workflow for bioorthogonal protein labeling using tetrazine-TCO ligation.

Signaling_Pathway_Probing cluster_cell Cellular Environment cluster_pathway Signaling Pathway cluster_probe Bioorthogonal Probe cluster_detection Detection Receptor Receptor (TCO-labeled) Kinase1 Kinase 1 Receptor->Kinase1 Imaging Fluorescence Imaging (Localization and Tracking) Receptor->Imaging Kinase2 Kinase 2 Kinase1->Kinase2 TF Transcription Factor Kinase2->TF TetrazineProbe Tetrazine-Fluorophore TetrazineProbe->Receptor iEDDA Ligation

Caption: Probing a signaling pathway by labeling a TCO-modified receptor with a tetrazine-fluorophore conjugate.

References

A Comparative Guide to the Reaction Kinetics of Methyl-Tetrazines Versus Other Bioorthogonal Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The field of bioorthogonal chemistry has revolutionized the study of biological systems, enabling the specific labeling and tracking of biomolecules in their native environments. Among the arsenal (B13267) of bioorthogonal reactions, the inverse-electron-demand Diels-Alder (iEDDA) reaction between tetrazines and strained dienophiles stands out for its exceptionally fast kinetics. This guide provides a comprehensive comparison of the reaction kinetics of methyl-tetrazines with other key bioorthogonal reagents, supported by experimental data, to aid researchers in selecting the optimal tool for their specific applications.

Quantitative Comparison of Reaction Kinetics

The second-order rate constant (k₂) is a critical parameter for quantifying the speed of a bioorthogonal reaction. A higher k₂ value indicates a faster reaction, which is particularly advantageous for applications involving low reactant concentrations or the need for rapid labeling. The following table summarizes the reported second-order rate constants for various bioorthogonal reactions, highlighting the performance of methyl-tetrazines in comparison to other reagents.

Bioorthogonal ReactionReactantsSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]
Inverse-Electron-Demand Diels-Alder (iEDDA) Methyl-tetrazine (Me-Tz) + trans-cyclooctene (B1233481) (TCO) ~1,000 - 10,332 [1][2]
Hydrogen-tetrazine (H-Tz) + TCOUp to 30,000[1]
Pyridyl-tetrazine (Py-Tz) + TCO>10,000[1]
Dipyridyl Tetrazine + TCO~2,000[3]
Triazolyl-tetrazine + TCO~10,332[2]
Phenyl-tetrazine (Ph-Tz) + TCOSlower than Me-Tz[2]
TCO + Tetrazine (General)~800 - 30,000[3][4]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Dibenzocyclooctyne (DBCO) + Azide~0.6 - 1.0[5]
Dibenzoannulated cyclooctyne (B158145) (DIBO) + Azide~0.3 - 0.7[5]
Bicyclo[6.1.0]nonyne (BCN) + Azide~0.06 - 0.1[5]
Oxa-dibenzocyclooctyne (ODIBO) + Azide~45[3]
Strain-Promoted Alkyne-Nitrone Cycloaddition (SPANC) Cyclooctyne + NitroneSignificantly slower than iEDDA[3]
Staudinger Ligation Azide + PhosphineSlow, often requiring hours to days[3]

Note: Reaction rates can vary depending on the specific substituents on the reactants, solvent, and temperature.

Experimental Protocols for Measuring Reaction Kinetics

Accurate determination of reaction kinetics is crucial for comparing and selecting the most suitable bioorthogonal reaction. The two most common methods for measuring these rapid reaction rates are Stopped-Flow UV-Vis Spectrophotometry and Nuclear Magnetic Resonance (NMR) Spectroscopy.[3]

Stopped-Flow UV-Vis Spectrophotometry

This technique is ideal for monitoring fast reactions that involve a change in the UV-Vis absorbance spectrum of the reactants or products. The disappearance of the characteristic tetrazine absorbance (typically around 520-540 nm) is monitored over time.

Protocol:

  • Reagent Preparation:

    • Prepare stock solutions of the tetrazine derivative and the dienophile (e.g., TCO derivative) in a suitable solvent (e.g., DMSO).[1]

    • On the day of the experiment, dilute the stock solutions in the desired reaction buffer (e.g., PBS, pH 7.4) to the final concentrations.[6]

    • The concentration of one reactant (usually the dienophile) should be in at least 10-fold molar excess to ensure pseudo-first-order kinetics.[1][6]

  • Measurement:

    • Equilibrate the stopped-flow instrument to the desired temperature (e.g., 25 °C or 37 °C).[6]

    • Load the reactant solutions into separate syringes.

    • Rapidly mix the solutions and immediately begin recording the absorbance at the tetrazine's λmax over time.[1]

  • Data Analysis:

    • The observed rate constant (k_obs) is determined by fitting the absorbance decay to a single exponential function.[1]

    • The second-order rate constant (k₂) is calculated by dividing k_obs by the concentration of the reactant in excess.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to monitor reaction kinetics by integrating the signals of reactant and product protons over time. This method is particularly useful when there is no significant change in the UV-Vis spectrum upon reaction.[3]

Protocol:

  • Sample Preparation:

    • Prepare a solution of one reactant in a deuterated solvent in an NMR tube.

    • Prepare a concentrated solution of the second reactant in the same deuterated solvent.[3]

  • Measurement:

    • Acquire a reference spectrum (t=0) of the first reactant in the NMR spectrometer.

    • Inject the second reactant into the NMR tube, mix quickly, and start acquiring spectra at regular intervals.

  • Data Analysis:

    • Integrate the signals corresponding to specific protons of the reactants and products in each spectrum.

    • Plot the concentration of a reactant versus time and fit the data to the appropriate rate law to determine the rate constant.

Visualizing Bioorthogonal Chemistry Workflows

Diagrams are powerful tools for understanding complex experimental workflows and biological pathways. The following diagrams, generated using Graphviz (DOT language), illustrate key concepts in the application of methyl-tetrazine bioorthogonal chemistry.

G General Workflow for Determining Bioorthogonal Reaction Kinetics cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction Monitoring cluster_analysis 3. Data Analysis reagent1 Prepare Tetrazine Stock Solution mix Rapid Mixing (Stopped-Flow or Manual) reagent1->mix reagent2 Prepare Dienophile Stock Solution reagent2->mix monitor Monitor Reaction Progress (UV-Vis or NMR) mix->monitor fit Fit Data to Kinetic Model monitor->fit calculate Calculate Second-Order Rate Constant (k₂) fit->calculate

Caption: General workflow for determining the kinetics of bioorthogonal reactions.

G Pre-targeting Strategy using Methyl-Tetrazine-TCO Ligation cluster_step1 Step 1: Targeting cluster_clearance Clearance Phase cluster_step2 Step 2: Ligation cluster_imaging Detection antibody TCO-Modified Antibody tumor_cell Tumor Cell (Antigen Expression) antibody->tumor_cell Binding & Accumulation clearance Unbound Antibody Clears from Circulation antibody->clearance reaction iEDDA Reaction (in vivo) tumor_cell->reaction tetrazine Radiolabeled Methyl-Tetrazine tetrazine->reaction imaging PET/SPECT Imaging of Tumor reaction->imaging

Caption: Pre-targeting strategy for tumor imaging using the methyl-tetrazine-TCO reaction.

References

The Stability Showdown: Why Methyl-Tetrazine Linkers are a Top Choice for Robust Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Development and Chemical Biology

In the rapidly evolving field of bioconjugation, the choice of a chemical linker is paramount to the success of novel therapeutics and diagnostic agents. Among the arsenal (B13267) of bioorthogonal "click" chemistry tools, the inverse electron-demand Diels-Alder (iEDDA) reaction between tetrazines and strained dienophiles stands out for its exceptional speed and specificity. However, not all tetrazine derivatives are created equal. For researchers prioritizing stability without significant compromise on reactivity, methyl-tetrazine linkers present a compelling option. This guide provides an objective comparison of methyl-tetrazine stability against other common tetrazine derivatives, supported by experimental data and detailed protocols.

The Stability-Reactivity Trade-Off: A Core Principle

A fundamental concept in tetrazine chemistry is the inverse relationship between the stability of the tetrazine ring and its reactivity in the iEDDA cycloaddition. Electron-withdrawing substituents on the tetrazine ring increase its reactivity with dienophiles but concurrently decrease its stability in aqueous environments. Conversely, electron-donating groups, such as a methyl group, enhance stability while moderating reactivity. This trade-off is a critical consideration for in vivo applications where the linker must persist long enough to reach its target.

Comparative Stability of Tetrazine Derivatives

Experimental data consistently demonstrates the superior stability of methyl-tetrazine (Me-Tz) compared to several other widely used derivatives, particularly the unsubstituted hydrogen-tetrazine (H-Tz) and the highly reactive pyridyl-tetrazine (Py-Tz).

Table 1: Stability of Various Tetrazine Derivatives in Physiological Media

Tetrazine DerivativeConditions% Remaining after 12h% Remaining after 48hReference
Methyl-Tetrazine (Me-Tz) DMEM + 10% FBS, 37°C>92%~63%[1]
Phenyl-Tetrazine (Ph-Tz)DMEM + 10% FBS, 37°C>92%~63%[1]
Triazolyl-Tetrazine (3b)DMEM + 10% FBS, 37°C>92%~63%[1]
Pyridyl-Tetrazine (Py-Tz)DMEM + 10% FBS, 37°C<13%<13%[1]
Hydrogen-Tetrazine (H-Tz)DMEM + 10% FBS, 37°C<13%<13%[1]

As shown in Table 1, after a 48-hour incubation in a physiologically relevant medium, methyl-tetrazine showed significantly greater stability, with over 63% of the compound remaining intact.[1] In stark contrast, the more reactive pyridyl- and hydrogen-tetrazines degraded rapidly, with less than 13% remaining after the same period.[1] Studies in phosphate-buffered saline (PBS) also show that tetrazines with electron-donating alkyl groups exhibit the highest stability.[2]

Comparative Reactivity of Tetrazine Derivatives

While methyl-tetrazine is lauded for its stability, it is crucial to consider its reactivity to ensure efficient bioconjugation.

Table 2: Second-Order Rate Constants (k₂) for the Reaction of Tetrazine Derivatives with trans-Cyclooctene (TCO)

Tetrazine DerivativeDienophileSolventk₂ (M⁻¹s⁻¹)Reference
Pyridyl-Tetrazine (Py-Tz)axial-TCOPBS, 37°C~30,000[1]
Triazolyl-Tetrazine (3b)axial-TCOPBS, 37°C10,332[1]
Hydrogen-Tetrazine (H-Tz)axial-TCOPBS, 37°C~5,000[1]
Methyl-Tetrazine (Me-Tz) axial-TCOPBS, 37°C~1,500[1]
Phenyl-Tetrazine (Ph-Tz)axial-TCOPBS, 37°C~1,500[1]

Table 2 illustrates that while methyl-tetrazine's reaction rate with TCO is slower than that of the highly reactive pyridyl-tetrazine, it is still on the order of 10³ M⁻¹s⁻¹, which is sufficiently rapid for most bioorthogonal labeling applications.[1][3] This demonstrates that the enhanced stability of methyl-tetrazine is achieved with a manageable decrease in reaction kinetics.

Experimental Protocols

Reproducible and standardized methodologies are essential for the accurate comparison of linker stability and reactivity.

Protocol 1: Tetrazine Stability Assay in Biological Media

This protocol details a method for assessing the stability of tetrazine derivatives in a biological medium using a plate reader.

1. Reagent Preparation: a. Prepare stock solutions of the tetrazine derivatives (e.g., 10 mM in DMSO). b. Pre-warm the biological medium (e.g., DMEM with 10% FBS or 100% FBS) to 37°C.[1]

2. Assay Procedure: a. In a 96-well plate, dilute the tetrazine stock solutions in the pre-warmed biological medium to a final concentration of 0.2 mM.[2] b. Measure the initial absorbance of the tetrazine at its λmax (typically ~520-540 nm) using a microplate reader at 37°C.[2][4][5] c. Continue to monitor the absorbance at regular intervals for the desired duration (e.g., up to 48 hours).[1][2] d. Include wells with the medium only as a baseline control.[2]

3. Data Analysis: a. Subtract the baseline absorbance from the absorbance of the tetrazine-containing wells at each time point. b. Normalize the absorbance at each time point to the initial absorbance (t=0) to determine the percentage of remaining tetrazine. c. Plot the percentage of remaining tetrazine as a function of time to determine the stability profile and half-life.[6]

Protocol 2: Determination of Second-Order Rate Constant (k₂)

This protocol describes the use of stopped-flow spectrometry to measure the reaction kinetics of tetrazines with a dienophile.

1. Reagent Preparation: a. Prepare a stock solution of the tetrazine derivative (e.g., 1 mM in DMSO). b. Prepare a stock solution of the dienophile (e.g., a TCO derivative, 20 mM in DMSO). c. On the day of the experiment, dilute the stock solutions in the reaction buffer (e.g., PBS, pH 7.4) to the desired final concentrations. The dienophile should be in at least a 10-fold molar excess to ensure pseudo-first-order kinetics.[6]

2. Stopped-Flow Measurement: a. Equilibrate the stopped-flow instrument to the desired temperature (e.g., 37°C). b. Load the tetrazine and dienophile solutions into separate syringes. c. Initiate the reaction by rapidly mixing the two solutions and monitor the decay of the tetrazine absorbance at its λmax over time.[4][5]

3. Data Analysis: a. Fit the absorbance decay curve to a single exponential function to obtain the observed rate constant (k_obs). b. The second-order rate constant (k₂) is calculated by dividing k_obs by the concentration of the dienophile in excess.

Visualizing the Workflow and Key Relationships

To further clarify the concepts discussed, the following diagrams illustrate the experimental workflow for stability assessment and the fundamental relationship between tetrazine structure, stability, and reactivity.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Tetrazine_Stock Tetrazine Stock (DMSO) Dilution Dilute Tetrazine in Medium Tetrazine_Stock->Dilution Media Biological Medium (e.g., DMEM + 10% FBS) Media->Dilution Plate 96-Well Plate Incubation Incubate at 37°C Measurement Measure Absorbance (520-540 nm) Incubation->Measurement Over Time Normalization Normalize to t=0 Measurement->Normalization Plotting Plot % Remaining vs. Time Normalization->Plotting HalfLife Calculate Half-Life (t½) Plotting->HalfLife

Caption: Workflow for assessing tetrazine stability in biological media.

G cluster_structure Tetrazine Substituent cluster_properties Linker Properties EDG Electron-Donating Group (e.g., -CH₃) Stability Stability EDG->Stability Increases Reactivity Reactivity EDG->Reactivity Decreases EWG Electron-Withdrawing Group (e.g., -pyridyl) EWG->Stability Decreases EWG->Reactivity Increases

Caption: Relationship between tetrazine substituents, stability, and reactivity.

Conclusion

For applications requiring a balance of bioorthogonal reaction kinetics and linker persistence in biological systems, methyl-tetrazine derivatives offer a superior choice over more reactive but less stable alternatives. Their enhanced stability in aqueous and biological media ensures that a greater proportion of the labeling reagent remains active over the course of an experiment, which is particularly advantageous for multi-day studies or in vivo applications where clearance rates are a factor. While their reactivity is more moderate than that of electron-deficient tetrazines, it remains sufficiently high for efficient conjugation with commonly used dienophiles like TCO. By understanding the inherent trade-offs and utilizing robust experimental protocols, researchers can confidently select methyl-tetrazine linkers for the development of stable and effective bioconjugates.

References

A Head-to-Head Comparison of Tetrazine-TCO and SPAAC Click Chemistry for Biomedical Applications

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of bioconjugation, drug development, and molecular imaging, the ability to specifically and efficiently label biomolecules in complex biological environments is paramount. "Click chemistry" reactions, characterized by their high yield, specificity, and biocompatibility, have become indispensable tools for researchers. Among the most prominent catalyst-free click reactions are the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and the inverse-electron-demand Diels-Alder (IEDDA) reaction between a tetrazine and a trans-cyclooctene (B1233481) (TCO).

This guide provides an objective, data-driven comparison of these two powerful bioorthogonal chemistries to assist researchers, scientists, and drug development professionals in selecting the optimal tool for their specific applications.

Reaction Mechanisms: A Tale of Two Cycloadditions

At their core, both reactions are cycloadditions, but they proceed through distinct electronic and structural pathways.

Tetrazine-TCO Ligation: This reaction is an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition. The electron-deficient tetrazine (diene) rapidly reacts with the strained, electron-rich trans-cyclooctene (dienophile).[1] This initial [4+2] cycloaddition forms an unstable intermediate that swiftly undergoes a retro-Diels-Alder reaction, irreversibly releasing nitrogen gas (N₂).[1][2] This release of N₂ is a significant thermodynamic driving force, making the reaction irreversible.[1] The final product is a stable dihydropyridazine (B8628806) conjugate.[1][3]

Tetrazine_TCO_Mechanism cluster_reactants Reactants cluster_products Products Tetrazine Tetrazine Intermediate Unstable Tricyclic Intermediate Tetrazine->Intermediate [4+2] Cycloaddition (Rate-Determining) TCO trans-Cyclooctene (TCO) TCO->Intermediate Dihydropyridazine Stable Dihydropyridazine Conjugate Nitrogen Nitrogen (N₂) Intermediate->Dihydropyridazine Retro-Diels-Alder Intermediate->Nitrogen Irreversible Elimination

Caption: Mechanism of the Tetrazine-TCO IEDDA reaction.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): SPAAC is a Huisgen [3+2] dipolar cycloaddition between a strained cyclooctyne (B158145) (e.g., DBCO, BCN) and an azide (B81097).[4][5] The reaction is "strain-promoted" because the significant ring strain in the cyclooctyne distorts the alkyne bond angle, lowering the activation energy of the cycloaddition and eliminating the need for a cytotoxic copper(I) catalyst.[4][6] The reaction proceeds in a concerted fashion, forming a stable triazole linkage between the two molecules.[4][5]

SPAAC_Mechanism cluster_reactants Reactants cluster_products Product Azide Azide Triazole Stable Triazole Conjugate Azide->Triazole [3+2] Dipolar Cycloaddition Cyclooctyne Strained Cyclooctyne (e.g., DBCO, BCN) Cyclooctyne->Triazole

Caption: Mechanism of the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Quantitative Performance Comparison

The most significant differentiator between Tetrazine-TCO ligation and SPAAC is the reaction kinetics. The second-order rate constant (k₂) provides a direct measure of reaction speed, and as the data shows, Tetrazine-TCO reactions are orders of magnitude faster.

FeatureTetrazine-TCO Ligation (IEDDA)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) 10³ - 10⁶[1][7] (Typically 800 - 30,000)[8][9]~1 - 45 (Can be higher with optimized cyclooctynes, but generally much slower than IEDDA)[9][10]
Biocompatibility Excellent (catalyst-free)[8][11]Excellent (catalyst-free)[5][8]
Reaction Conditions Aqueous media, physiological pH (6-9), room temperature[2]Aqueous media, physiological temperature and pH[5][12]
Primary Byproduct Nitrogen gas (N₂)[2][8]None[8]
Reactant Stability TCO can isomerize; some tetrazines can be susceptible to degradation in aqueous media.[8][13]Azides and cyclooctynes are generally stable, though some cyclooctynes can be unstable.[8]
Bond Formed Stable dihydropyridazine[2]Stable triazole[5]

Discussion of Key Performance Characteristics

Kinetics: A Need for Speed

The standout advantage of the Tetrazine-TCO ligation is its unparalleled reaction speed.[14][15] With rate constants up to 10⁶ M⁻¹s⁻¹, it is one of the fastest bioorthogonal reactions known.[1][3] This exceptional kinetic profile allows for efficient labeling at very low, nanomolar to micromolar concentrations, which is crucial for in vivo applications to minimize potential toxicity and off-target effects.[7][11]

SPAAC reactions, while revolutionary for being the first copper-free click chemistry, are significantly slower.[10] This means they often require higher concentrations of reactants or longer incubation times to achieve high yields, which can be a limitation for time-sensitive experiments or applications involving low-abundance targets.[16]

Biocompatibility and Bioorthogonality

Both reactions are highly biocompatible as they proceed under physiological conditions without the need for cytotoxic copper catalysts.[5][8][11] They are also highly bioorthogonal, meaning the reactive moieties (tetrazine/TCO and azide/cyclooctyne) are abiotic and do not cross-react with naturally occurring functional groups like amines and thiols found in biological systems.[2][5]

However, some potential side reactions should be considered. trans-Cyclooctenes (TCOs) can exhibit some reactivity towards thiols (cysteine residues), and certain tetrazines can degrade in aqueous media.[4][13] Similarly, some strained alkynes used in SPAAC can also react with thiols.[4] Careful selection of reagents and reaction conditions can mitigate these effects.

Stability of Reactants

The stability of the bioorthogonal handles is a critical consideration. Azides are generally very stable in biological systems.[8] Strained cyclooctynes like DBCO are also relatively stable, but the highly reactive TCO can be prone to isomerization to the less reactive cis-cyclooctene.[8][17] The stability of tetrazines can vary depending on their substituents; electron-withdrawing groups that increase reaction rates can sometimes decrease stability.[13][18]

Experimental Protocols

Protocol 1: General Procedure for Protein-Protein Conjugation via Tetrazine-TCO Ligation

This protocol describes the functionalization of two proteins with TCO and tetrazine moieties, respectively, followed by their conjugation.

1. Materials:

  • Protein A and Protein B

  • TCO-PEG-NHS ester (e.g., TCO-PEG12-NHS)

  • Methyl-tetrazine-PEG-NHS ester (e.g., methyl-tetrazine-PEG8-NHS)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • 1 M Sodium Bicarbonate (NaHCO₃)

  • Anhydrous DMSO or DMF

  • Spin desalting columns

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

2. Protein Functionalization:

  • a. Dissolve Protein A and Protein B in PBS at a concentration of 1-5 mg/mL. If the buffer contains primary amines (e.g., Tris), perform a buffer exchange into PBS.[19]

  • b. Prepare 10 mM stock solutions of TCO-PEG-NHS and Methyl-tetrazine-PEG-NHS in anhydrous DMSO or DMF.[20]

  • c. To 100 µg of Protein A in PBS, add 5 µL of 1 M NaHCO₃.[2]

  • d. Add a 20-fold molar excess of the TCO-PEG-NHS stock solution to the Protein A solution.[20]

  • e. Incubate for 60 minutes at room temperature.[2][19]

  • f. Repeat steps c-e for Protein B using the Methyl-tetrazine-PEG-NHS stock solution.[19]

  • g. Quench the reactions by adding quenching buffer to a final concentration of 50-100 mM and incubate for 5 minutes.[20]

  • h. Remove excess, unreacted NHS esters by purifying both proteins using spin desalting columns.[19][20]

3. Protein-Protein Conjugation:

  • a. Mix the purified TCO-Protein A and Tetrazine-Protein B in a 1:1 molar ratio in PBS.[2] A slight excess (1.05-1.5 molar equivalents) of the tetrazine-functionalized protein can be used to drive the reaction to completion.[19]

  • b. Incubate the mixture for 30 minutes to 2 hours at room temperature with gentle rotation.[19] The reaction progress can be monitored by the disappearance of the tetrazine's characteristic color and absorbance peak (510-550 nm).[2]

  • c. The final conjugate is now ready for use or can be further purified from unreacted proteins using size-exclusion chromatography.[19] Store the conjugate at 4°C.[19]

Protocol 2: General Procedure for SPAAC Labeling of Cell Surface Glycoproteins

This protocol outlines the metabolic labeling of cellular glycans with an azide-modified sugar, followed by fluorescent labeling using a DBCO-fluorophore.

1. Materials:

  • Adherent mammalian cells (e.g., HeLa)

  • Complete cell culture medium

  • Peracetylated N-azidoacetylmannosamine (Ac₄ManNAz)

  • DBCO-conjugated fluorophore (e.g., DBCO-Alexa Fluor 488)

  • Anhydrous DMSO

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope

2. Metabolic Labeling:

  • a. Culture cells to the desired confluency.

  • b. Prepare a stock solution of Ac₄ManNAz in DMSO.

  • c. Add the Ac₄ManNAz stock solution to the complete culture medium to a final concentration of 25-100 µM.[21]

  • d. Replace the existing medium on the cells with the Ac₄ManNAz-containing medium.

  • e. Incubate the cells for 24-48 hours under standard culture conditions (37°C, 5% CO₂) to allow for metabolic incorporation of the azide sugar into cell surface glycans.[21]

3. SPAAC Reaction (Fluorescent Labeling):

  • a. Prepare a stock solution of the DBCO-fluorophore in DMSO.

  • b. Dilute the DBCO-fluorophore stock in pre-warmed complete culture medium to a final concentration of 20-50 µM.[21]

  • c. Wash the cells twice with warm PBS to remove unincorporated Ac₄ManNAz.

  • d. Add the DBCO-fluorophore solution to the cells and incubate for 15-60 minutes at 37°C, protected from light.[21]

  • e. Wash the cells three times with warm PBS to remove unreacted DBCO-fluorophore.[21]

4. Analysis:

  • a. Add imaging medium to the cells.

  • b. Visualize the fluorescently labeled cell surface glycans using a fluorescence microscope.

Comparative Experimental Workflow

The following diagram illustrates the key differences in a typical bioconjugation workflow, highlighting the significantly faster reaction time for the Tetrazine-TCO ligation.

Comparative_Workflow cluster_prep Step 1: Preparation cluster_reaction Step 2: Bioorthogonal Reaction cluster_incubation Step 3: Incubation cluster_final Step 4: Result Prep_TCO Functionalize Biomolecule 1 with TCO React_TCO Mix Reactants Prep_TCO->React_TCO Prep_Tetrazine Functionalize Biomolecule 2 with Tetrazine Prep_Tetrazine->React_TCO Prep_Azide Functionalize Biomolecule 2 with Azide React_SPAAC Mix Reactants Prep_Azide->React_SPAAC Prep_DBCO Functionalize Biomolecule 1 with DBCO Prep_DBCO->React_SPAAC Incubate_TCO Incubate ~30-120 min React_TCO->Incubate_TCO Incubate_SPAAC Incubate ~1-24 hours React_SPAAC->Incubate_SPAAC Product_TCO TCO-Tetrazine Conjugate Incubate_TCO->Product_TCO Product_SPAAC SPAAC Conjugate Incubate_SPAAC->Product_SPAAC

Caption: Comparative workflow for Tetrazine-TCO vs. SPAAC conjugation.

Conclusion: Choosing the Right Tool for the Job

Both Tetrazine-TCO ligation and SPAAC are exceptional, catalyst-free tools for bioconjugation. The choice between them depends heavily on the specific demands of the application.

Choose Tetrazine-TCO Ligation when:

  • Speed is critical: For in vivo imaging, pre-targeting applications, or tracking rapid biological processes, the ultrafast kinetics are a significant advantage.[15][22]

  • Reactant concentrations are low: The high reaction rate allows for efficient conjugation even at nanomolar concentrations.[11]

  • Irreversibility is desired: The release of N₂ gas drives the reaction to completion, ensuring a stable final product.[1]

Choose SPAAC when:

  • Long-term stability is paramount: Azides and many cyclooctynes offer excellent long-term stability for extended experiments.[10]

  • The application is less time-sensitive: For metabolic labeling over hours or days, the slower kinetics are often sufficient.[10][21]

  • Potential side reactions of TCO are a concern: If the biological system is particularly sensitive to the potential thiol reactivity of TCOs.

Ultimately, the Tetrazine-TCO reaction's superior kinetics have positioned it as the premier choice for demanding applications where speed and efficiency at low concentrations are non-negotiable.[8][14] However, SPAAC remains a robust and highly valuable tool, particularly for applications where its slower kinetics are not a limiting factor.

References

Evaluating the Efficiency of 4-(6-Methyl-1,2,4,5-tetrazin-3-yl)phenol for Bioconjugation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The inverse electron-demand Diels-Alder (iEDDA) reaction between tetrazines and strained dienophiles has become a cornerstone of modern bioconjugation due to its rapid kinetics and high specificity in biological environments.[1] Among the diverse array of tetrazine-based reagents, 4-(6-Methyl-1,2,4,5-tetrazin-3-yl)phenol (Me-Tet-Phenol) has emerged as a valuable tool. This guide provides a comprehensive evaluation of its efficiency, comparing its performance with other common bioconjugation reagents, supported by available experimental data and detailed protocols.

Performance Comparison of Bioconjugation Reagents

The efficacy of a bioconjugation reagent is primarily determined by its reaction kinetics (speed) and its stability in aqueous environments. A delicate balance exists between these two parameters; highly reactive tetrazines are often less stable, and vice versa. The substituents on the tetrazine core play a critical role in modulating these properties. Electron-withdrawing groups typically accelerate the iEDDA reaction but can render the tetrazine ring more susceptible to degradation, while electron-donating groups tend to enhance stability at the cost of slower kinetics.

The methyl group in Me-Tet-Phenol is an electron-donating group, which generally contributes to increased stability. The phenolic hydroxyl group, being electron-donating through resonance, also influences the electronic properties and, consequently, the reactivity and stability of the molecule.

Quantitative Data Summary

The following tables summarize the performance of Me-Tet-Phenol's structural isomer, o-hydroxyphenyl methyl tetrazine, and other relevant bioconjugation reagents. This data provides a framework for comparing their relative efficiencies.

Table 1: Comparison of Second-Order Rate Constants (k₂) for Various Bioconjugation Reactions

ReagentDienophile/Reaction Partnerk₂ (M⁻¹s⁻¹)SolventTemperature (°C)
o-hydroxyphenyl methyl tetrazine (isomer of Me-Tet-Phenol)Vinylboronic Acid (VBA)0.281:1 MeOH/PBS (pH 7.4)20
o-hydroxyphenyl methyl tetrazine (isomer of Me-Tet-Phenol)Norbornene~0.0121:1 MeOH/PBS (pH 7.4)20
3,6-di-(2-pyridyl)-s-tetrazinetrans-cyclooctene (B1233481) (TCO)~2000Various25
3-methyl-6-phenyl-s-tetrazinetrans-cyclooctene (TCO)~1000PBS37
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)Cyclooctyne and Azide~0.1 - 1.0Aqueous BuffersAmbient

Table 2: Stability of Selected Tetrazine Derivatives in Aqueous Media

Tetrazine DerivativeMediumStability Metric
Hydroxyl-substituted tetrazinesAqueous MediaGenerally more stable than pyridyl-substituted tetrazines[2]
Methyl-substituted tetrazinesAqueous BufferGenerally more stable than H-tetrazines
3-methyl-6-(pyridin-2-yl)-s-tetrazinePBS (pH 7.4)t₁/₂ > 7 days
3,6-di-(2-pyridyl)-s-tetrazineSerumLess Stable

Experimental Protocols

Reproducible and well-documented experimental procedures are crucial for the successful application of bioconjugation reagents. Below are detailed methodologies for key experiments.

Protocol 1: General Procedure for Protein Labeling with Me-Tet-Phenol

This protocol outlines the steps for conjugating Me-Tet-Phenol to a protein containing a strained alkene, such as trans-cyclooctene (TCO).

Materials:

  • Protein-TCO conjugate in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound (Me-Tet-Phenol)

  • Anhydrous DMSO or DMF

  • Desalting column (e.g., PD-10)

  • Reaction tubes

  • Spectrophotometer or plate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of Me-Tet-Phenol (e.g., 10 mM) in anhydrous DMSO or DMF.

    • Ensure the Protein-TCO solution is at a known concentration in a compatible buffer. Avoid buffers containing primary amines (e.g., Tris) if the tetrazine has been functionalized with an NHS ester.

  • Bioconjugation Reaction:

    • To the Protein-TCO solution, add a molar excess of the Me-Tet-Phenol stock solution. A 5- to 20-fold molar excess of the tetrazine is common, but the optimal ratio should be determined empirically.

    • Incubate the reaction mixture at room temperature for 1-2 hours with gentle mixing. The reaction progress can be monitored by measuring the decrease in the characteristic absorbance of the tetrazine ring at approximately 520-540 nm.[3]

  • Purification:

    • Remove the unreacted Me-Tet-Phenol and any byproducts by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer (e.g., PBS).

  • Characterization:

    • Confirm the successful conjugation and determine the degree of labeling using techniques such as UV-Vis spectroscopy, mass spectrometry (MALDI-TOF or ESI-MS), or SDS-PAGE analysis.

Protocol 2: Determination of Second-Order Rate Constant (k₂)

The reaction kinetics can be determined using a stopped-flow spectrophotometer or by monitoring the reaction over time with a standard spectrophotometer under pseudo-first-order conditions.[4]

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of Me-Tet-Phenol and the dienophile (e.g., TCO-functionalized molecule) in the desired reaction buffer (e.g., PBS, pH 7.4).

  • Kinetic Measurement:

    • Mix the Me-Tet-Phenol and dienophile solutions in the spectrophotometer cuvette. The dienophile should be in at least a 10-fold molar excess to ensure pseudo-first-order kinetics.

    • Immediately begin monitoring the decrease in absorbance of the tetrazine at its λmax (~520-540 nm) over time.

  • Data Analysis:

    • Plot the natural logarithm of the absorbance (ln(A)) versus time. The slope of the resulting linear fit will be the observed rate constant (k_obs).

    • The second-order rate constant (k₂) is calculated by dividing k_obs by the concentration of the dienophile in excess.

Visualizing the Workflow and Comparisons

Diagrams generated using Graphviz provide a clear visual representation of the bioconjugation process and the relationships between different reagents.

Bioconjugation_Workflow cluster_reactants Reactants cluster_reaction Bioconjugation (iEDDA) cluster_product Product Protein_TCO Protein with trans-cyclooctene (TCO) Reaction Mixing in Aqueous Buffer (pH 7.4) Protein_TCO->Reaction Me_Tet_Phenol 4-(6-Methyl-1,2,4,5- tetrazin-3-yl)phenol Me_Tet_Phenol->Reaction Conjugate Stable Protein Conjugate Reaction->Conjugate N2 Nitrogen Gas (N₂) Reaction->N2 byproduct Efficiency_Comparison cluster_properties Key Properties cluster_alternatives Alternative Reagents Me_Tet_Phenol Me-Tet-Phenol Reactivity Reactivity (k₂) Me_Tet_Phenol->Reactivity Moderate to High Stability Stability (t₁/₂) Me_Tet_Phenol->Stability High (due to Me group) H_Tetrazine H-Tetrazine H_Tetrazine->Reactivity High H_Tetrazine->Stability Lower Di_pyridyl_Tetrazine Di-pyridyl Tetrazine Di_pyridyl_Tetrazine->Reactivity Very High Di_pyridyl_Tetrazine->Stability Lower SPAAC SPAAC (e.g., DBCO-Azide) SPAAC->Reactivity Lower SPAAC->Stability Very High

References

A Comparative Guide to Tetrazine-Based Fluorescent Probes for Bioorthogonal Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in bioorthogonal labeling, the choice of a fluorescent probe is a critical determinant of experimental success. Tetrazine-based probes, reacting swiftly and specifically with trans-cyclooctene (B1233481) (TCO) dienophiles via the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition, have emerged as powerful tools for live-cell imaging and in vivo studies.[1][2] This guide provides an objective comparison of the performance of various tetrazine-based fluorescent probes, supported by experimental data, to facilitate informed selection for your specific research needs.

Executive Summary

Tetrazine-based fluorescent probes offer a "turn-on" mechanism where the tetrazine moiety quenches the fluorescence of a conjugated fluorophore.[3][4][5] Upon reaction with a TCO-tagged molecule of interest, this quenching effect is alleviated, leading to a significant increase in fluorescence and enabling high-contrast imaging with minimal background.[5][6] Key performance indicators for these probes include the second-order rate constant (k₂) of the iEDDA reaction, the fluorescence quantum yield (Φ) of the product, the fluorescence turn-on ratio, and the photostability of the fluorophore. While many probes exhibit rapid kinetics, significant differences in brightness, photostability, and fluorogenicity can impact their suitability for various applications, from standard fluorescence microscopy to demanding super-resolution techniques.[1][4]

Performance Benchmarks of Tetrazine-Based Fluorescent Probes

The selection of an appropriate tetrazine-based probe is a balance between reactivity, stability, and the photophysical properties of the attached fluorophore. The following tables summarize key performance data for a selection of commonly used and recently developed probes.

Probe/FluorophoreExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)Brightness (ε × Φ)PhotostabilityReference
Alexa Fluor 647-Tetrazine~650~665HighHighHigh[1]
Cy5-PEG8-Tetrazine~649~664ModerateModerateModerate[1]
BODIPY-FL-Tetrazine~503~5120.9 (product)HighModerate[5]
Coumarin-Tetrazine (various)~405~450-500VariableVariableVariable[7]
SiR-Tetrazine~650~6650.02 (unreacted)Low (unreacted)High[8]
TMR-Tetrazine~555~5800.03 (unreacted)Low (unreacted)High[8]

Table 1: Photophysical Properties of Selected Tetrazine-Based Probes. Brightness is the product of the molar extinction coefficient (ε) and the quantum yield (Φ). Photostability is a qualitative assessment based on comparative data.

Tetrazine DerivativeDienophileSecond-Order Rate Constant (k₂) M⁻¹s⁻¹Turn-on RatioSolvent/BufferReference
3-methyl-6-phenyl-1,2,4,5-tetrazine (Me-Tet)TCO~2,000 - 3,300-Acetonitrile/Water[9]
3-phenyl-1,2,4,5-tetrazine (H-Tet)TCO~1,000-Acetonitrile/Water[10]
BODIPY-TetrazineTCO-900-foldWater[6]
Fl-6-TzTCO-109-foldPBS (pH 7.4)[8]
o-TzRBCN-95-fold-[11]

Table 2: Reaction Kinetics and Fluorogenicity of Tetrazine Probes. The turn-on ratio is the fold increase in fluorescence intensity upon reaction. TCO: trans-cyclooctene; BCN: bicyclononyne.

Experimental Protocols

Reproducible and comparable data are essential for the rational selection of labeling reagents. Below are detailed methodologies for key experiments used to benchmark the performance of tetrazine-based fluorescent probes.

Determination of Second-Order Rate Constants (k₂)

The reaction kinetics of the iEDDA cycloaddition are typically determined using stopped-flow spectrophotometry.[2][12]

1. Reagent Preparation: a. Prepare a stock solution of the tetrazine derivative (e.g., 1 mM in DMSO). b. Prepare a stock solution of a TCO derivative (e.g., 20 mM in DMSO). c. On the day of the experiment, dilute the stock solutions in the desired reaction buffer (e.g., PBS, pH 7.4) to the final concentrations. The TCO concentration should be in pseudo-first-order excess (at least 10-fold higher than the tetrazine concentration).[2]

2. Stopped-Flow Measurement: a. Equilibrate the stopped-flow spectrophotometer to the desired temperature (e.g., 25 °C or 37 °C). b. Load the tetrazine and TCO solutions into separate syringes of the instrument. c. Rapidly mix the two solutions and monitor the decrease in the characteristic absorbance of the tetrazine (typically between 510-540 nm) over time.[2][13] d. Record the absorbance decay trace.

3. Data Analysis: a. Fit the absorbance decay data to a single exponential decay function to obtain the observed rate constant (k_obs). b. The second-order rate constant (k₂) is calculated by dividing k_obs by the concentration of the TCO derivative in excess: k₂ = k_obs / [TCO].[2]

Measurement of Fluorescence Turn-On Ratio

The fluorogenic potential of a tetrazine probe is a critical parameter for imaging applications.

1. Reagent Preparation: a. Prepare a stock solution of the tetrazine-fluorophore conjugate (e.g., 1 mM in DMSO). b. Prepare a stock solution of a TCO derivative (e.g., 10 mM in DMSO). c. Dilute the tetrazine probe to a final concentration in the desired buffer (e.g., PBS, pH 7.4) in a fluorescence cuvette.

2. Fluorescence Measurement: a. Record the initial fluorescence intensity (F_initial) of the tetrazine probe solution using a fluorometer, with excitation and emission wavelengths appropriate for the fluorophore. b. Add an excess of the TCO derivative to the cuvette to ensure complete reaction. c. After the reaction has gone to completion (typically a few minutes), record the final fluorescence intensity (F_final).[8]

3. Calculation of Turn-On Ratio: a. The fluorescence turn-on ratio is calculated as: Turn-on Ratio = F_final / F_initial.

Signaling Pathways and Experimental Workflows

Visualizing the underlying mechanisms and experimental procedures can aid in understanding and applying this technology.

IEDDA_Reaction_Mechanism Tetrazine Tetrazine Probe (Fluorescence Quenched) TransitionState Diels-Alder Transition State Tetrazine->TransitionState + TCO TCO TCO-modified Biomolecule TCO->TransitionState Dihydropyridazine Dihydropyridazine Adduct (Fluorescent) TransitionState->Dihydropyridazine Cycloaddition Nitrogen N₂ Gas Dihydropyridazine->Nitrogen Retro-Diels-Alder (releases N₂)

Inverse-electron-demand Diels-Alder (iEDDA) reaction mechanism.

Experimental_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis Prep_Probe Prepare Tetrazine Probe Solution Mix Rapid Mixing (Stopped-Flow) Prep_Probe->Mix Monitor_Fluor Measure Fluorescence (Initial & Final) Prep_Probe->Monitor_Fluor Prep_TCO Prepare TCO Reactant Solution Prep_TCO->Mix Monitor_Abs Monitor Absorbance Decay Mix->Monitor_Abs Calc_k2 Calculate k₂ Monitor_Abs->Calc_k2 Calc_TurnOn Calculate Turn-On Ratio Monitor_Fluor->Calc_TurnOn

Experimental workflow for performance benchmarking.

Fluorogenic_Mechanism cluster_quenched High Quenching Efficiency cluster_unquenched Low Quenching Efficiency Fluorophore_Q Fluorophore Tetrazine_Q Tetrazine Fluorophore_Q->Tetrazine_Q Energy Transfer (FRET/TBET) Fluorophore_F Fluorophore Product Dihydropyridazine Reaction iEDDA Reaction with TCO cluster_unquenched cluster_unquenched Reaction->cluster_unquenched cluster_quenched cluster_quenched cluster_quenched->Reaction

Fluorogenic "turn-on" mechanism of tetrazine probes.

References

Comparative analysis of methyl-tetrazine stability in different buffer conditions

Author: BenchChem Technical Support Team. Date: December 2025

A Researcher's Guide to Methyl-Tetrazine Stability in Bioorthogonal Applications

For Researchers, Scientists, and Drug Development Professionals

The inverse electron-demand Diels-Alder (iEDDA) reaction between tetrazines and strained dienophiles is a cornerstone of bioorthogonal chemistry, enabling precise chemical modifications in complex biological systems.[1] Among the various tetrazine derivatives, methyl-tetrazine offers a crucial balance between reaction kinetics and stability, making it a reliable choice for applications that require a robust reagent over extended periods.[2] This guide provides a comparative analysis of methyl-tetrazine stability under different buffer conditions, supported by experimental data and detailed protocols to aid in the rational design of your experiments.

Factors Influencing Tetrazine Stability

The utility of a tetrazine in bioorthogonal labeling is a trade-off between its reaction speed and its persistence in a given environment. Several factors govern the stability of the tetrazine ring:

  • Electronic Properties of Substituents: The stability of the tetrazine core is highly dependent on the electronic properties of its substituents. Electron-donating groups, such as the methyl group (-CH₃), generally increase the stability of the tetrazine ring in aqueous solutions compared to hydrogen-substituted or electron-withdrawing groups (e.g., pyridyl, CN).[3][4] However, this increased stability often comes at the cost of slower reaction kinetics.[2]

  • pH of the Medium: The pH of the buffer can significantly impact tetrazine stability. While the iEDDA ligation is efficient across a broad pH range (typically 6.0-9.0), some tetrazine derivatives can be susceptible to decomposition under harsh pH conditions, particularly in basic solutions.[2][5] For instance, decomposition has been observed for certain tetrazines at pH 8.5.[5]

  • Buffer Composition and Nucleophiles: Complex biological media, such as cell culture medium (e.g., DMEM) or fetal bovine serum (FBS), contain various nucleophiles that can contribute to the degradation of the electron-deficient tetrazine ring.[6][7] Methyl-tetrazines exhibit good stability in these environments, but gradual degradation over many hours at 37°C is expected.[7][8]

  • Temperature and Light: Like many chemical reagents, tetrazines are sensitive to temperature and light.[9] For long-term storage and during experiments, it is crucial to protect tetrazine solutions from light and maintain appropriate temperatures to prevent degradation.[7][9]

Quantitative Stability Data

The following table summarizes the stability of methyl-tetrazine and related derivatives in various buffer and media conditions based on published experimental data. This data highlights its enhanced stability compared to more reactive, electron-poor derivatives.

Tetrazine DerivativeConditionTemperatureTime% Remaining
Methyl-Tetrazine (Me-Tz) DMEM + 10% FBS37°C12 h> 92%[8][10]
Methyl-Tetrazine (Me-Tz) DMEM + 10% FBS37°C48 h~ 63%[8][10]
Methyl-Tetrazine (Me-Tz) PBS, pH 7.437°C10 h> 90%[11]
Alkyl-Substituted Tetrazine PBS, pH 7.437°C14 hHigh Stability[3]
H-Tetrazine (H-Tz)DMEM + 10% FBS37°C48 h< 13%[8][10]
Pyridyl-Tetrazine (Py-Tz)DMEM + 10% FBS37°C48 h< 13%[8][10]
Me4Pyr-TetrazineFull Cell Medium37°C12 h~ 30%[6][12]
Me2Pyr-TetrazineFull Cell Medium37°C12 h~ 85%[6][12]

Note: Stability can be influenced by the specific assay, formulation, and handling. The data presented is for comparative purposes.

Visualizing the Stability-Reactivity Relationship

The choice of a tetrazine derivative is governed by a fundamental trade-off between its stability and its reactivity in the iEDDA reaction. This relationship is primarily dictated by the electronic nature of the substituents on the tetrazine ring.

G cluster_0 Substituent Effect cluster_1 Performance Outcome EWG Electron Withdrawing Groups (e.g., Pyridyl, CN) High_Reactivity Faster Kinetics EWG->High_Reactivity Increases Low_Stability Lower Stability EWG->Low_Stability Leads to EDG Electron Donating Groups (e.g., Methyl) Low_Reactivity Slower Kinetics EDG->Low_Reactivity Decreases High_Stability Higher Stability EDG->High_Stability Leads to

Caption: The trade-off between reactivity and stability in tetrazine derivatives.

Experimental Protocols

Reproducible and comparable data are essential for the rational selection of bioorthogonal reagents. Below is a generalized methodology for assessing the stability of methyl-tetrazine in a buffer of interest.

Protocol: Assessing Methyl-Tetrazine Stability

1. Materials and Reagents:

  • Methyl-tetrazine derivative of interest

  • High-purity solvent for stock solution (e.g., DMSO, DMF)

  • Buffer of interest (e.g., PBS pH 7.4, Citrate buffer pH 5.5, DMEM)

  • Analytical instrument (HPLC, LC-MS, or UV-Vis Spectrophotometer)

  • Thermostated incubator or water bath

  • Amber vials or light-protected containers

2. Procedure:

  • Stock Solution Preparation: Prepare a concentrated stock solution of the methyl-tetrazine derivative (e.g., 1-10 mM) in a suitable organic solvent like DMSO.[3] Store this solution at -20°C or -80°C in aliquots to avoid repeated freeze-thaw cycles.[9]

  • Incubation: On the day of the experiment, dilute the stock solution into the pre-warmed (e.g., 37°C) buffer or medium of interest to the final desired concentration (e.g., 100-200 µM).[3] Ensure the final concentration of the organic solvent is low (e.g., <1%) to minimize its effect on stability.[3] Incubate the solution under the desired conditions (e.g., 37°C), protected from light.[7]

  • Time-Point Analysis: At designated time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours), withdraw an aliquot of the solution.[1]

  • Sample Quenching (Optional but Recommended): To ensure accuracy, immediately quench any potential degradation by flash freezing the aliquot in liquid nitrogen or by rapid dilution into a cold solvent before analysis.[1]

  • Quantitative Analysis: Analyze the concentration of the intact methyl-tetrazine in each aliquot.

    • HPLC/LC-MS: This is the preferred method. Monitor the degradation by integrating the peak area corresponding to the parent compound. Use a suitable chromatographic gradient to separate the parent tetrazine from any degradation products.[1]

    • UV-Vis Spectrophotometry: The characteristic absorbance of the tetrazine chromophore (typically 515-540 nm) can be monitored over time.[3][13] Note that this method is less specific as degradation products may still have some absorbance at this wavelength.

3. Data Analysis:

  • Calculate the percentage of the remaining methyl-tetrazine at each time point relative to the T=0 sample.

  • Plot the percentage of remaining tetrazine as a function of time to generate a degradation curve.[1]

  • From this curve, the half-life (t₁/₂) of the compound under the specific conditions can be calculated.

Workflow for Stability Assessment

The following diagram outlines the standard workflow for evaluating the stability of a tetrazine derivative in a given buffer.

G A Prepare Tetrazine Stock Solution (e.g., 10 mM in DMSO) B Dilute Stock into Pre-warmed Buffer of Interest (e.g., PBS, pH 7.4) A->B C Incubate at Constant Temperature (e.g., 37°C), Protect from Light B->C D Withdraw Aliquots at Defined Time Points (T=0, 2, 4...h) C->D E Analyze Intact Tetrazine Concentration via HPLC or LC-MS D->E F Plot % Remaining Tetrazine vs. Time E->F G Calculate Stability Metrics (e.g., Half-life) F->G

Caption: Experimental workflow for tetrazine stability analysis.

References

Assessing the Biocompatibility of 4-(6-Methyl-1,2,4,5-tetrazin-3-yl)phenol in Live Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The burgeoning field of bioorthogonal chemistry has provided powerful tools for probing biological systems with minimal perturbation. Among these, the inverse-electron-demand Diels-Alder (iEDDA) reaction between tetrazines and strained alkenes stands out for its rapid kinetics and high specificity, making it ideal for live-cell imaging and bioconjugation. 4-(6-Methyl-1,2,4,5-tetrazin-3-yl)phenol is a key reagent in this class, valued for its stability and versatile phenolic handle for further functionalization. However, a critical prerequisite for its use in living systems is a thorough assessment of its biocompatibility.

This guide provides a comparative analysis of the biocompatibility of this compound and its alternatives. Due to the limited publicly available cytotoxicity data for this specific compound, this guide presents a framework for its evaluation, including detailed experimental protocols for standard biocompatibility assays and comparative data from structurally similar tetrazine derivatives and other classes of bioorthogonal probes.

Comparative Biocompatibility Data

The following table summarizes available cytotoxicity data for various bioorthogonal probes. It is important to note that direct quantitative data for this compound is not extensively reported in the literature. The data for related compounds are provided for comparative purposes.

Compound/Probe ClassAssay TypeCell LineConcentration/IC50Cell ViabilityCitation
Tetrazine Derivatives
Methyltetrazine-containing probe (Probe 5)MTTJurkatNot specified86 ± 0.15% after 24h
trans-[Pt(II)Cl2(dmso)(CH3-Tz-Bz-NH2)]Not specifiedMDA-MB-231IC50: 28 µM (72h)Not applicable[][2]
Tetrazine Prodrug 1MTTPC3Up to 10 µMNo influence on viability[3]
Alternative Bioorthogonal Probes
Cisplatin (Chemotherapeutic Agent)Not specifiedMDA-MB-231IC50: 49 µM (72h)Not applicable[][2]
Oxaliplatin (Chemotherapeutic Agent)Not specifiedMDA-MB-231IC50: >80 µM (72h)Not applicable[][2]
BODIPY DyesGeneral ObservationVariousNot specifiedGenerally low cytotoxicity[][4]
Azide/Alkyne Probes (Copper-catalyzed)General ObservationVariousNot specifiedCopper catalyst can be cytotoxic[5][6]
Strained Cyclooctynes (Copper-free)General ObservationVariousNot specifiedGenerally biocompatible, some may react with thiols[7]

Experimental Protocols for Biocompatibility Assessment

To rigorously assess the biocompatibility of this compound, a panel of cytotoxicity assays is recommended. Below are detailed protocols for three standard assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • 96-well plates

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control and plot a dose-response curve to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Neutral Red Uptake Assay

This assay assesses cell viability by measuring the uptake of the neutral red dye into the lysosomes of living cells.

Materials:

  • 96-well plates

  • Complete cell culture medium

  • Neutral Red solution (e.g., 50 µg/mL in PBS)

  • Destain solution (e.g., 50% ethanol, 1% acetic acid in water)

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate the plate for the desired exposure time.

  • Neutral Red Staining: Remove the treatment medium and add 100 µL of Neutral Red solution to each well. Incubate for 2-3 hours at 37°C.

  • Washing: Remove the Neutral Red solution and wash the cells with PBS to remove unincorporated dye.

  • Dye Extraction: Add 150 µL of destain solution to each well and shake for 10 minutes to extract the dye from the cells.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the release of LDH from damaged cells, which is an indicator of compromised cell membrane integrity and cytotoxicity.

Materials:

  • 96-well plates

  • Complete cell culture medium

  • LDH assay kit (commercially available)

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

  • Incubation: Incubate the plate for the desired exposure time.

  • Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer a portion of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit's instructions (usually 20-30 minutes), protected from light.

  • Absorbance Measurement: Measure the absorbance at the wavelength specified by the kit manufacturer (typically 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula provided in the kit, based on the absorbance values of the treated, spontaneous release, and maximum release controls.

Visualizing Experimental Workflows and Cellular Response

To better understand the process of biocompatibility assessment and the underlying cellular mechanisms, the following diagrams are provided.

G cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Analysis A Cell Culture (e.g., HeLa, HEK293T) C Cell Seeding (96-well plate) A->C B Compound Preparation (this compound in DMSO stock, then diluted in media) D Compound Treatment (Serial Dilutions) B->D C->D E Incubation (24h, 48h, 72h) D->E F Cytotoxicity Assay (MTT, Neutral Red, or LDH) E->F G Data Acquisition (Absorbance Reading) F->G H Data Analysis (Calculate % Viability / Cytotoxicity) G->H I Determine IC50 H->I

Caption: Experimental workflow for assessing the in vitro biocompatibility of a chemical compound.

G cluster_cell Live Cell cluster_compound Treatment cluster_response Cellular Response cluster_assay_readout Assay Readout A Healthy Cell (Intact Membrane, Active Metabolism) B Cytotoxic Compound (e.g., High Concentration of Test Compound) C Membrane Damage B->C Induces D Metabolic Dysfunction B->D Causes E Lysosomal Damage B->E Leads to F LDH Release C->F Results in G Decreased MTT Reduction D->G Results in H Decreased Neutral Red Uptake E->H Results in

Caption: Cellular pathways affected by cytotoxic compounds and detected by common viability assays.

Conclusion

The biocompatibility of any chemical probe intended for live-cell applications is of paramount importance. While this compound is a promising tool for bioorthogonal chemistry, a rigorous and systematic evaluation of its potential cytotoxicity is essential before its widespread adoption. This guide provides the necessary framework for such an assessment, offering detailed protocols for standard cytotoxicity assays and a comparative context based on available data for similar and alternative probes. Researchers are encouraged to perform these assays to determine the optimal, non-toxic concentration range for their specific cell type and experimental conditions, ensuring the integrity and validity of their findings.

References

A Comparative Guide to Tetrazine-Dienophile Reaction Rates for Bioorthogonal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The inverse-electron-demand Diels-Alder (IEDDA) reaction between tetrazines and dienophiles has become a cornerstone of bioorthogonal chemistry, enabling researchers to study biological processes in living systems with remarkable precision.[1][2] The selection of an appropriate tetrazine-dienophile pair is critical, as the reaction kinetics can vary by orders of magnitude depending on the electronic and steric properties of the reactants.[3][4] This guide provides a quantitative comparison of reaction rates for various tetrazine-dienophile pairs, details the experimental protocols for their determination, and visualizes the underlying reaction mechanism.

Quantitative Analysis of Reaction Rates

The efficiency of a bioorthogonal reaction is largely determined by its second-order rate constant (k₂).[5] A higher k₂ value allows for effective labeling at lower concentrations, which is crucial for in vivo applications to minimize potential toxicity and off-target effects.[5] The following tables summarize the second-order rate constants for various tetrazine and dienophile pairs, offering a clear comparison of their reactivity.

Table 1: Second-Order Rate Constants (k₂) of Various Tetrazine-Dienophile Pairs

TetrazineDienophilek₂ (M⁻¹s⁻¹)SolventTemperature (°C)
3,6-di(pyridin-2-yl)-s-tetrazinetrans-cyclooctene (B1233481) (TCO)22,000Methanol (B129727)25
3,6-diphenyl-s-tetrazinestrained trans-cyclooctene (sTCO)3,100Methanol25
3,6-di(pyridin-2-yl)-1,2,4,5-tetrazineBicyclononyne (BCN)118MethanolAmbient
3,6-diphenyl-1,2,4,5-tetrazineBicyclononyne (BCN)3.6MethanolAmbient
3-(pyrimidin-2-yl)-6-(4-(trifluoromethyl)-phenyl)-1,2,4,5-tetrazineBicyclononyne (BCN)125MethanolAmbient
3,6-bis(4-(trifluoromethyl)phenyl)-1,2,4,5-tetrazineBicyclononyne (BCN)10MethanolAmbient
3,6-diphenyl-s-tetrazinetrans-cyclooctene (TCO)19.1Methanol25
H-phenyl-Tz scaffoldTCO>39,000DPBS37
bis(pyridyl)-Tz scaffoldTCO>39,000DPBS37
3-phenyl-1,2,4,5-tetrazine (PhTz)TCO---
3,6-diphenyl-1,2,4,5-tetrazine (Ph₂Tz)TCO---
3,6-dimethyl-1,2,4,5-tetrazine (Me₂Tz)TCO---

Note: The reactivity of PhTz with TCO is generally observed to be faster than that of Ph₂Tz, which in turn is typically more reactive than Me₂Tz.[6] Rate constants can vary based on specific reaction conditions and the presence of substituents.

Experimental Protocols

The determination of second-order rate constants is crucial for the quantitative comparison of bioorthogonal reactions. A commonly employed method is UV-Vis spectroscopy.

Protocol: Determination of Second-Order Rate Constants using UV-Vis Spectroscopy

This protocol outlines a general procedure for measuring the reaction kinetics of a tetrazine-dienophile pair.

Materials:

  • Pure tetrazine derivative

  • Pure dienophile (e.g., BCN or norbornene derivative)

  • HPLC-grade methanol (or other appropriate solvent)

  • UV-Vis spectrophotometer

Procedure:

  • Solution Preparation: Prepare separate stock solutions of the tetrazine and the dienophile in the chosen solvent at known concentrations.

  • Kinetic Measurement:

    • To initiate the reaction, mix the tetrazine and dienophile solutions directly in a cuvette suitable for the spectrophotometer. It is crucial to use a significant excess of the dienophile (pseudo-first-order conditions) to simplify the rate law.

    • Immediately begin monitoring the reaction by recording the absorbance of the tetrazine at its characteristic wavelength over time. The disappearance of the tetrazine's color is indicative of the reaction's progress.

  • Data Analysis:

    • The observed rate constant (k_obs) can be determined by fitting the absorbance versus time data to a first-order exponential decay curve.

    • The second-order rate constant (k₂) is then calculated by dividing the observed rate constant by the concentration of the dienophile in excess: k₂ = k_obs / [Dienophile] .

For very fast reactions, a stopped-flow spectrophotometer may be necessary to accurately measure the rapid decay in absorbance.[7]

Mechanism and Workflow Visualization

The inverse-electron-demand Diels-Alder reaction proceeds through a concerted [4+2] cycloaddition followed by a retro-Diels-Alder reaction. This highly efficient and selective process is the foundation of tetrazine bioorthogonal chemistry.

IEDDA_Mechanism cluster_reactants Reactants cluster_transition Transition State cluster_intermediate Intermediate cluster_products Products Tetrazine Tetrazine (Diene) TS [4+2] Cycloaddition Tetrazine->TS Dienophile Dienophile (e.g., TCO) Dienophile->TS Intermediate Unstable Bicyclic Intermediate TS->Intermediate Product Dihydropyridazine Intermediate->Product retro-Diels-Alder N2 Nitrogen Gas (N₂) Intermediate->N2

Caption: The inverse-electron-demand Diels-Alder (IEDDA) reaction mechanism.

The experimental workflow for utilizing these reactions in a biological context, such as antibody labeling, involves a series of well-defined steps.

Antibody_Labeling_Workflow cluster_preparation Preparation cluster_ligation Ligation cluster_purification Purification cluster_conjugation Conjugation Antibody Prepare Antibody Solution Mix Mix Antibody and TCO-NHS Antibody->Mix TCO_NHS Prepare TCO-NHS Ester TCO_NHS->Mix Incubate Incubate Mix->Incubate Purify_TCO Purify TCO-labeled Antibody Incubate->Purify_TCO Add_Tetrazine Add Tetrazine-Fluorophore Purify_TCO->Add_Tetrazine Final_Purification Final Purification (Optional) Add_Tetrazine->Final_Purification Final_Product Labeled Antibody Ready for Use Final_Purification->Final_Product

Caption: A typical workflow for antibody labeling using tetrazine-TCO ligation.[8]

References

Safety Operating Guide

Safe Disposal of 4-(6-Methyl-1,2,4,5-tetrazin-3-yl)phenol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential procedural guidance for the safe and compliant disposal of 4-(6-Methyl-1,2,4,5-tetrazin-3-yl)phenol, a compound utilized in bioconjugation and click chemistry applications. Adherence to these protocols is critical for ensuring the safety of laboratory personnel and protecting the environment. This information is intended for researchers, scientists, and drug development professionals.

Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on the known hazards of its constituent chemical classes—tetrazines and phenols—and general best practices for hazardous waste management. Hazard classifications for the compound indicate it is harmful if swallowed, in contact with skin, or inhaled, and causes skin and eye irritation[1].

Immediate Safety and Handling Precautions

Before beginning any disposal procedures, it is imperative to handle this compound with appropriate care in a well-ventilated area, preferably within a chemical fume hood. All personnel must be equipped with the proper Personal Protective Equipment (PPE).

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene).
Body Protection A laboratory coat or a chemical-resistant apron.
Respiratory A NIOSH-approved respirator with an organic vapor cartridge may be necessary if handling powders or creating aerosols.

Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is as hazardous chemical waste. Do not dispose of this compound down the drain or in regular trash receptacles.

  • Waste Collection :

    • Collect all waste containing this compound, including residual amounts of the solid compound, contaminated solutions, and any contaminated materials (e.g., weighing paper, pipette tips, gloves), in a designated and clearly labeled hazardous waste container.[2][3]

    • The container must be made of a chemically compatible material and have a secure, tight-fitting lid.[2]

  • Labeling :

    • Clearly label the hazardous waste container with the full chemical name: "this compound".

    • Indicate the associated hazards (e.g., "Harmful," "Irritant").

    • Include the approximate quantity of the waste.

  • Storage :

    • Store the sealed waste container in a designated, cool, dry, and well-ventilated hazardous waste accumulation area.[2]

    • Ensure the storage area is away from incompatible materials, such as strong oxidizing agents.[2][4]

  • Final Disposal :

    • Arrange for the disposal of the hazardous waste container through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[2]

    • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[2]

In-laboratory chemical neutralization is not recommended for tetrazine-containing compounds, as the decomposition products may be unknown and potentially more hazardous.[2] The safest and most compliant disposal method is through a certified hazardous waste management service.[2][4]

Spill Management

In the event of a spill, immediate action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Ventilate : Evacuate all non-essential personnel from the spill area and ensure adequate ventilation.

  • Containment : Wearing the appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[4][5]

  • Cleanup and Disposal :

    • Carefully collect the absorbed material and place it into a sealed, labeled container for hazardous waste.[2][5]

    • Clean the spill area with a suitable solvent (e.g., acetone (B3395972) or ethanol), followed by soap and water.[2]

    • Collect all cleaning materials as hazardous waste.[2]

  • Reporting : Report the spill to your laboratory supervisor and EHS department in accordance with your institution's policies.

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Handling cluster_storage Interim Storage cluster_disposal Final Disposal cluster_spill Spill Response start Start Disposal Process ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe collect_waste Collect Waste in Designated Container ppe->collect_waste label_container Label Container: 'Hazardous Waste' Chemical Name & Hazards collect_waste->label_container store_waste Store Sealed Container in Designated Area label_container->store_waste contact_ehs Contact EHS or Licensed Contractor store_waste->contact_ehs end Compliant Disposal contact_ehs->end spill Spill Occurs spill->ppe Ensure PPE contain_spill Contain with Inert Absorbent spill->contain_spill collect_spill Collect Contaminated Material contain_spill->collect_spill collect_spill->collect_waste Treat as Hazardous Waste

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling 4-(6-Methyl-1,2,4,5-tetrazin-3-yl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 4-(6-Methyl-1,2,4,5-tetrazin-3-yl)phenol, a reactive compound used in advanced bioorthogonal chemistry and probe development. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment. The following recommendations are based on available safety information for this compound and structurally related tetrazine derivatives.

Personal Protective Equipment (PPE) and Hazard Summary

A thorough risk assessment should be conducted before handling this compound. Based on the hazard statements (H302, H312, H315, H319, H332), this compound is harmful if swallowed or in contact with skin, causes skin and serious eye irritation, and is harmful if inhaled.[1] Therefore, appropriate personal protective equipment must be worn at all times.

PPE CategorySpecification
Eye and Face Protection Chemical safety goggles or a face shield conforming to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 should be worn.
Skin Protection Gloves: Chemically resistant gloves, such as nitrile rubber, are recommended. Inspect gloves prior to use. Protective Clothing: A lab coat or other protective clothing should be worn to prevent skin contact.[2][3]
Respiratory Protection If handling as a powder or if there is a risk of aerosolization, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used. Work should be conducted in a well-ventilated area, preferably a fume hood.[2]

Operational Plan: Handling and Storage

Proper handling and storage procedures are crucial to maintain the stability of the compound and ensure the safety of laboratory personnel.

Handling:

  • Use anhydrous solvents such as DMSO and DMF.[4]

  • Avoid prolonged exposure to light to maintain tetrazine stability.[4]

  • Handle in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.

  • Avoid contact with skin, eyes, and clothing.

  • Wash hands thoroughly after handling.

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • The recommended storage temperature is -20°C.[4][5]

  • Protect from light and moisture.[4]

  • Store away from incompatible materials, such as strong oxidizing agents.[6]

Disposal Plan

This compound and any contaminated materials should be treated as hazardous chemical waste.[2]

Waste Collection:

  • Collect waste material, including any contaminated items (e.g., pipette tips, weighing paper), in a designated and clearly labeled hazardous waste container.[2][3]

  • The container must be chemically compatible and have a secure, tight-fitting lid.[2]

Spill Response:

  • Evacuate the area and ensure adequate ventilation.

  • Wear appropriate PPE as outlined in the table above.

  • Absorb the spill with an inert, non-combustible material such as sand or vermiculite.[3]

  • Carefully collect the absorbed material and place it into the designated hazardous waste container.[3]

  • Clean the spill area with a suitable solvent, and collect all cleaning materials as hazardous waste.[2]

Final Disposal:

  • Do not dispose of this compound down the drain or in regular trash.[2]

  • Arrange for the disposal of the hazardous waste container through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[2]

  • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[2]

Experimental Workflow: Safe Handling and Disposal

Workflow for Safe Handling and Disposal cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep_hood Work in a Fume Hood prep_ppe->prep_hood handle_weigh Weigh Compound prep_hood->handle_weigh handle_dissolve Dissolve in Anhydrous Solvent handle_weigh->handle_dissolve handle_reaction Perform Experiment handle_dissolve->handle_reaction disp_collect Collect Waste in Labeled Container handle_reaction->disp_collect disp_spill Clean Spills with Inert Absorbent disp_contact Contact EHS for Pickup

Caption: Workflow for the safe handling and disposal of this compound.

References

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